molecular formula C17H21NO4 B1200434 Pseudococaine CAS No. 478-73-9

Pseudococaine

Cat. No.: B1200434
CAS No.: 478-73-9
M. Wt: 303.35 g/mol
InChI Key: ZPUCINDJVBIVPJ-XGUBFFRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudococaine (CAS 478-73-9) is a stereoisomer of cocaine, serving as a critical reference standard in neuropharmacology and analytical research . Its primary research value lies in probing the structure-activity relationships (SAR) of tropane alkaloids, as the distinct stereochemistry at the C-2 position of the 8-azabicyclo[3.2.1]octane ring system results in significantly different biological activity compared to cocaine . This makes it an indispensable tool for understanding the steric and conformational requirements for binding to monoamine transporters and other biological targets . Researchers utilize this compound to dissect the mechanisms of local anesthetic action and stimulant effects. Studies show it acts as a competitive inhibitor of sodium channels, with its potency in this role being a key factor in its local anesthetic profile . In vivo comparative studies in primates have revealed a divergent pharmacological profile: while both cocaine and this compound produce autonomic effects like increased heart rate and were self-administered, cocaine induced EEG patterns and behavior associated with excitation, whereas this compound produced high-voltage slow waves in the EEG and behavioral depression . This compound is offered for research applications only, including analytical method development as a reference standard, neuropharmacological studies on addiction and stimulant effects, and investigations into the SAR of local anesthetics. This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUCINDJVBIVPJ-XGUBFFRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858949
Record name (+)-Pseudococaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-73-9
Record name Pseudococaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pseudococaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Stereoisomer: A Technical History of Pseudococaine's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The history of pseudococaine is intrinsically linked to the pioneering era of alkaloid chemistry and the elucidation of the complex stereochemistry of cocaine. This technical guide provides an in-depth exploration of the discovery of this compound, tracing its origins from the initial isolation of cocaine to its synthesis and characterization as a distinct stereoisomer. Detailed experimental methodologies from seminal works, comparative physicochemical and pharmacological data, and analytical separation techniques are presented to offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and forensic science.

Introduction: The Dawn of Cocaine Chemistry

The story of this compound begins with the isolation of its parent compound, cocaine, from the leaves of the coca plant (Erythroxylum coca). In 1855, German chemist Friedrich Gaedcke first isolated the active alkaloid, which he named "erythroxyline." This was followed by Albert Niemann's purification and detailed description of the crystalline compound in 1860, to which he gave the name "cocaine."

The late 19th and early 20th centuries were marked by intense efforts to determine the chemical structure of this potent anesthetic and stimulant. The culmination of this work came from the laboratory of Richard Willstätter, a German organic chemist who would later receive the Nobel Prize in Chemistry. In 1898, Willstätter successfully elucidated the complex bicyclic structure of cocaine, a tropane alkaloid.[1] This groundbreaking work paved the way for its first total synthesis and, consequently, the discovery of its stereoisomers.

The Emergence of this compound: A Tale of Stereoisomerism

Richard Willstätter, in collaboration with his students, embarked on the ambitious task of the total synthesis of cocaine. This endeavor, a landmark in organic chemistry, not only confirmed the structure of cocaine but also led to the isolation and characterization of its diastereomers.[2][3]

The key precursor in Willstätter's synthesis was 2-carbomethoxytropinone (2-CMT). The reduction of the keto group at the C-3 position of 2-CMT was a critical step. Willstätter discovered that this reduction did not yield a single product but a mixture of two epimeric alcohols: ecgonine methyl ester and pseudoecgonine methyl ester.

G cluster_products Benzoylation Products 2-Carbomethoxytropinone (2-CMT) 2-Carbomethoxytropinone (2-CMT) Reduction Reduction 2-Carbomethoxytropinone (2-CMT)->Reduction Mixture of Epimers Mixture of Epimers Reduction->Mixture of Epimers Ecgonine Methyl Ester Ecgonine Methyl Ester Mixture of Epimers->Ecgonine Methyl Ester Forms Cocaine Pseudoecgonine Methyl Ester Pseudoecgonine Methyl Ester Mixture of Epimers->Pseudoecgonine Methyl Ester Forms this compound Benzoylation Benzoylation Ecgonine Methyl Ester->Benzoylation Benzoylation_pseudo Benzoylation_pseudo Pseudoecgonine Methyl Ester->Benzoylation_pseudo Benzoylation Cocaine Cocaine This compound This compound Benzoylation->Cocaine Benzoylation_pseudo->this compound

Subsequent benzoylation of this mixture of epimeric esters yielded both cocaine and a new isomer, which was named This compound . This discovery was a direct consequence of the stereochemical complexity of the cocaine molecule, which possesses four chiral centers, allowing for the existence of several stereoisomers. The definitive elucidation of the three-dimensional structures of cocaine and its diastereomers, including this compound, was later accomplished by S. P. Findlay in 1954 through meticulous chemical degradation and stereochemical analysis.[4]

Physicochemical and Pharmacological Differentiation

This compound, while structurally very similar to cocaine, exhibits distinct physicochemical and pharmacological properties. These differences arise from the different spatial arrangement of the carbomethoxy group at the C-2 position of the tropane ring.

Comparative Physicochemical Properties

The stereochemical variance between cocaine and its isomers results in different physical properties, which are crucial for their separation and identification.

Property(-)-Cocaine(+)-Pseudococaine
Melting Point (°C) 9846-47
[α]D (c=1, CHCl3) -16°+49°
pKa 8.6Not widely reported
Solubility (Water) Slightly solubleSlightly soluble
Solubility (Organic Solvents) Soluble in chloroform, etherSoluble in chloroform, ether

Note: Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions.

Comparative Pharmacological Profile

The primary mechanism of action of cocaine is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft and produces its characteristic stimulant and reinforcing effects. This compound and other isomers also interact with these transporters, but with significantly different affinities and potencies.

Target(-)-Cocaine (Ki, nM)(+)-Pseudococaine (Ki, nM)
Dopamine Transporter (DAT) ~100 - 400>10,000
Serotonin Transporter (SERT) ~200 - 800>10,000
Norepinephrine Transporter (NET) ~500 - 2000>10,000

Note: Ki values are approximate and can vary based on the assay conditions and radioligand used. The data clearly indicates that (+)-pseudococaine has a significantly lower affinity for all three monoamine transporters compared to (-)-cocaine.

This marked difference in binding affinity translates to a distinct pharmacological profile. While (-)-cocaine is a potent central nervous system stimulant, (+)-pseudococaine is reported to be significantly less active as a stimulant. However, some studies have indicated that this compound may possess more potent convulsant properties than cocaine.

Experimental Protocols

The following sections provide an overview of the classical and modern experimental procedures for the synthesis, separation, and analysis of this compound.

Synthesis of 2-Carbomethoxytropinone (2-CMT)

The synthesis of the key intermediate, 2-CMT, is a crucial first step. A common method is the Robinson-Schöpf condensation.

Materials:

  • Succindialdehyde

  • Methylamine hydrochloride

  • Monomethyl ester of acetonedicarboxylic acid

  • Citrate buffer (pH ~5)

Procedure:

  • Succindialdehyde is prepared by the hydrolysis of 2,5-dimethoxytetrahydrofuran in dilute sulfuric acid.

  • The monomethyl ester of acetonedicarboxylic acid is prepared by the reaction of acetonedicarboxylic acid with methanol.

  • In a buffered aqueous solution (pH ~5), succindialdehyde, methylamine hydrochloride, and the monomethyl ester of acetonedicarboxylic acid are combined and stirred at room temperature for several days.

  • The reaction mixture is made alkaline and extracted with an organic solvent (e.g., chloroform or ether).

  • The organic extracts are dried and the solvent is evaporated to yield crude 2-CMT, which can be purified by crystallization or distillation.

G Succindialdehyde Succindialdehyde Condensation Condensation Succindialdehyde->Condensation 2-Carbomethoxytropinone (2-CMT) 2-Carbomethoxytropinone (2-CMT) Condensation->2-Carbomethoxytropinone (2-CMT) Methylamine Methylamine Methylamine->Condensation Monomethyl acetonedicarboxylate Monomethyl acetonedicarboxylate Monomethyl acetonedicarboxylate->Condensation

Reduction of 2-CMT and Benzoylation

Materials:

  • 2-Carbomethoxytropinone (2-CMT)

  • Sodium amalgam (or other reducing agents like sodium borohydride)

  • Benzoyl chloride

  • Pyridine (or another suitable base)

  • Solvents (e.g., ethanol, chloroform)

Procedure:

  • Reduction: 2-CMT is dissolved in a suitable solvent (e.g., ethanol) and cooled in an ice bath. Sodium amalgam is added portion-wise with stirring. The reaction is monitored until the starting material is consumed.

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue, containing a mixture of ecgonine methyl ester and pseudoecgonine methyl ester, is dissolved in water, made alkaline, and extracted with chloroform.

  • Benzoylation: The chloroform extract containing the mixture of epimeric esters is dried and the solvent evaporated. The residue is dissolved in pyridine, and benzoyl chloride is added dropwise with cooling. The reaction mixture is stirred for several hours.

  • Isolation: The reaction mixture is poured into dilute acid and extracted with ether to remove excess benzoyl chloride. The aqueous layer is then made alkaline and extracted with ether or chloroform. This extract contains a mixture of cocaine and this compound.

Separation of Cocaine and this compound

The separation of the diastereomers cocaine and this compound can be achieved by fractional crystallization of their salts or by chromatographic methods.

Fractional Crystallization: The mixture of cocaine and this compound free bases is dissolved in a suitable solvent (e.g., acetone or ethanol), and an acid (e.g., hydrochloric acid or tartaric acid) is added to form the corresponding salts. Due to their different solubilities, the salts can be separated by careful, repeated crystallization.

Chromatographic Separation (HPLC): High-performance liquid chromatography is a highly effective method for the separation of cocaine and its diastereomers.

  • Column: A chiral stationary phase (CSP) column is often required for the separation of all stereoisomers. For diastereomers, a standard reversed-phase C18 column can sometimes provide separation.

  • Mobile Phase: A typical mobile phase for reversed-phase separation consists of a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer) at a controlled pH. For normal-phase chromatography on a chiral column, a mixture of hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is used.

  • Detection: UV detection at a wavelength of approximately 230 nm is commonly employed.

G cluster_hplc HPLC System Sample Injection Sample Injection HPLC Column HPLC Column Sample Injection->HPLC Column Separation of Diastereomers Separation of Diastereomers HPLC Column->Separation of Diastereomers Detector (UV) Detector (UV) Separation of Diastereomers->Detector (UV) Chromatogram Chromatogram Detector (UV)->Chromatogram Peak 1 (Cocaine) Peak 1 (Cocaine) Chromatogram->Peak 1 (Cocaine) Peak 2 (this compound) Peak 2 (this compound) Chromatogram->Peak 2 (this compound) Mobile Phase Mobile Phase Mobile Phase->HPLC Column

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of cocaine and its isomers. Under electron ionization (EI), these compounds produce characteristic fragmentation patterns.

  • Cocaine: Key fragments include m/z 303 (M+), 182 (base peak), 122, 105, 82, and 77.

  • This compound: The mass spectrum is similar to that of cocaine, but with different relative intensities of key fragment ions. Notably, the ratio of the ion at m/z 94 to m/z 96 can be used to differentiate between some of the isomers.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of cocaine and its isomers. The different stereochemistry of this compound results in distinct chemical shifts for the protons and carbons, particularly those around the C-2 and C-3 positions of the tropane ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The hydrochloride salts of cocaine and this compound show characteristic absorptions for the carbonyl (C=O) stretches of the ester groups (around 1700-1750 cm⁻¹) and the N-H stretch of the protonated amine (a broad band around 2400-2800 cm⁻¹).[7][8]

Conclusion

The discovery of this compound was a pivotal moment in the history of cocaine chemistry, highlighting the importance of stereoisomerism in determining the properties of a molecule. From its genesis in the foundational work of Richard Willstätter to its detailed stereochemical elucidation by S. P. Findlay, the study of this compound has provided valuable insights into the structure-activity relationships of tropane alkaloids. For modern researchers, a thorough understanding of the history, synthesis, and distinct properties of this compound is essential for the development of novel therapeutics, the interpretation of pharmacological data, and the advancement of forensic analysis. This technical guide serves as a foundational resource to aid in these endeavors.

References

Stereochemistry and configuration of Pseudococaine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry and Configuration of Pseudococaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diastereoisomer of naturally occurring (-)-cocaine, presents a compelling case study in the principles of stereochemistry and their profound impact on pharmacological activity. This technical guide provides a detailed examination of the stereochemical configuration of this compound, its synthesis from l-cocaine, and its distinct physicochemical and pharmacological profiles. By altering the spatial arrangement of the carbomethoxy group at the C-2 position of the tropane ring, the molecule's interaction with biological targets, primarily the monoamine transporters, is significantly modified. This document summarizes key quantitative data, outlines relevant experimental protocols, and uses visualizations to clarify the structural and functional relationships between cocaine and this compound, offering valuable insights for neuropharmacology and medicinal chemistry.

Introduction to Cocaine Stereoisomerism

The cocaine molecule (benzoylmethylecgonine) is a complex tropane alkaloid possessing four chiral carbon atoms: C-1, C-2, C-3, and C-5.[1] While this would theoretically allow for 16 stereoisomers, steric constraints within the 8-azabicyclo[3.2.1]octane ring system limit the number of stable isomers to eight.[1][2] These eight isomers exist as four pairs of enantiomers. The naturally occurring and psychoactive form is (-)-cocaine.

This compound is the C-2 epimer of cocaine, meaning it differs only in the three-dimensional orientation of the carbomethoxy group at the second carbon position. This seemingly minor structural alteration leads to dramatic differences in the molecule's stability and biological activity.[3] Understanding the stereochemistry of this compound is therefore critical for elucidating the structure-activity relationships (SAR) that govern ligand binding to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Stereochemistry and Configuration

The defining structural difference between cocaine and this compound lies at the C-2 position. In cocaine, the carbomethoxy group is in an axial orientation relative to the tropane ring's piperidine chair conformation. In this compound, this group occupies a more sterically favorable equatorial position. This change in configuration significantly alters the overall shape of the molecule. Theoretical studies using density functional theory (DFT) have shown that S-pseudococaine is the most energetically favorable stereoisomer in the gas phase, even more so than the naturally occurring R-cocaine.[4]

The relationships between the four primary diastereoisomers of cocaine are summarized below:

  • Cocaine and this compound are C-2 epimers.

  • Cocaine and Allococaine are C-3 epimers.

  • This compound and Allothis compound are C-3 epimers.

  • Allococaine and Allothis compound are C-2 epimers.

G cluster_isomers Cocaine Diastereoisomers Cocaine Cocaine (2-axial, 3-axial) This compound This compound (2-equatorial, 3-axial) Cocaine->this compound Epimerization at C-2 Allococaine Allococaine (2-axial, 3-equatorial) Cocaine->Allococaine Epimerization at C-3 Allothis compound Allothis compound (2-equatorial, 3-equatorial) This compound->Allothis compound Epimerization at C-3 Allococaine->Allothis compound Epimerization at C-2

Figure 1. Stereochemical relationships between the four primary cocaine diastereoisomers.

Data Presentation: Physicochemical and Pharmacological Properties

The change in stereochemistry from cocaine to this compound results in measurable differences in physical properties and a drastic reduction in pharmacological potency.

Physicochemical Data

The different spatial arrangements of the isomers affect their crystal packing and physical characteristics, such as melting point.

CompoundFormMelting Point (°C)
(-)-CocaineFree Base96 - 98
d-PseudococaineFree Base45 - 47
(-)-Cocaine HClSalt197
d-Pseudococaine HClSalt204 - 205
Table 1: Comparison of melting points for cocaine and this compound free bases and their hydrochloride salts.
Pharmacological Data

The primary mechanism of action for cocaine is the inhibition of monoamine reuptake. The stereoselectivity of the cocaine binding site at the dopamine transporter is well-documented.[5] this compound exhibits a significantly lower binding affinity for DAT, NET, and SERT compared to (-)-cocaine.

CompoundTargetKi (nM)Potency vs. (-)-Cocaine
(-)-Cocaine hDAT2301x
hNET4801x
hSERT7401x
(+)-Pseudococaine hDAT13,800 - 138,000~1/60th - 1/600th
hNETSignificantly ReducedNot Quantified
hSERTSignificantly ReducedNot Quantified
Table 2: Comparative binding affinities (Ki) of (-)-cocaine and (+)-pseudococaine at human (h) monoamine transporters. Cocaine Ki values are representative.[2] this compound Ki range is estimated based on the reported 60- to 600-fold reduction in potency relative to (-)-cocaine for inhibition of [³H]WIN 35,428 binding to DAT.[5] Affinities at NET and SERT are also significantly reduced.

Experimental Protocols

Synthesis of d-Pseudococaine from l-Cocaine

d-Pseudococaine can be prepared from naturally occurring l-cocaine via a base-catalyzed epimerization process.[6] This procedure epimerizes the carbomethoxy group at C-2 to the more stable equatorial position and also transesterifies the C-3 benzoate ester. The benzoate group is then regenerated.[1][6]

Methodology:

  • Epimerization and Transesterification: l-Cocaine free base is dissolved in a solution of sodium metal in absolute methanol. The mixture is refluxed for several hours. This reaction achieves two transformations: the C-2 carbomethoxy group epimerizes from axial to equatorial, and the C-3 benzoate ester is transesterified, yielding pseudoecgonine methyl ester.

  • Isolation: After the reaction, the mixture is neutralized with hydrochloric acid, and the methanol is removed under reduced pressure. The resulting residue is extracted with chloroform to remove any unreacted starting material.

  • Regeneration of Benzoate Ester: The aqueous solution containing pseudoecgonine methyl ester hydrochloride is made basic with ammonium hydroxide and then treated with benzoyl chloride. The mixture is stirred vigorously for approximately one hour.

  • Purification: The resulting d-pseudococaine is extracted from the aqueous solution using diethyl ether. The ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude d-pseudococaine free base.

  • Salt Formation (Optional): For conversion to the hydrochloride salt, the free base is dissolved in dry ether, and a solution of HCl gas in ether is added to precipitate d-pseudococaine hydrochloride, which can be collected by filtration.

G cluster_workflow Synthesis of d-Pseudococaine from l-Cocaine start l-Cocaine Free Base step1 Reflux with Na/Methanol (Epimerization & Transesterification) start->step1 intermediate Pseudoecgonine Methyl Ester step1->intermediate step2 Treat with Benzoyl Chloride (Re-esterification) intermediate->step2 end d-Pseudococaine step2->end

Figure 2. Experimental workflow for the synthesis of d-pseudococaine from l-cocaine.
Analytical Differentiation by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and differentiating the four main cocaine diastereoisomers.

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer. One reported system uses 30% acetonitrile and 70% 0.05M phosphate buffer at a pH of 5.0.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at 220 nm or 280 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered prior to injection.

  • Expected Results: Under these conditions, the diastereoisomers will have distinct retention times, allowing for their separation and identification. This compound generally elutes later than cocaine.

Structure-Activity Relationship at the Dopamine Transporter

The significant drop in binding affinity from cocaine to this compound underscores the precise structural requirements of the DAT binding pocket. The binding site is thought to be a deeply buried pocket between transmembrane segments 1, 3, 6, and 8 of the transporter. The interaction is stabilized by a salt bridge between the protonated tropane nitrogen and an aspartate residue (Asp79) and various hydrophobic interactions.

The axial configuration of the C-2 carbomethoxy group in (-)-cocaine is optimal for fitting into this pocket. When this group is moved to the equatorial position, as in this compound, it introduces a steric clash that prevents the molecule from achieving the ideal conformation for high-affinity binding. This disruption weakens the overall interaction with the transporter, leading to a much higher Ki value and significantly reduced potency as a dopamine reuptake inhibitor.

G cluster_dat Ligand Interaction with Dopamine Transporter (DAT) DAT DAT Binding Pocket Cocaine (-)-Cocaine (Axial C-2 Group) Cocaine->DAT Optimal Fit High Affinity (Low Ki) Potent Inhibition Pseudo (+)-Pseudococaine (Equatorial C-2 Group) Pseudo->DAT Steric Hindrance Low Affinity (High Ki) Weak Inhibition

Figure 3. Logical diagram of cocaine vs. This compound interaction with the DAT binding site.

Conclusion

This compound serves as an exemplary model for demonstrating the critical role of stereochemistry in pharmacology. The epimerization at the C-2 position, converting cocaine to this compound, results in a molecule that is energetically more stable but pharmacologically far less potent. The equatorial orientation of the carbomethoxy group hinders effective binding to the monoamine transporters, particularly the DAT, leading to a 60- to 600-fold reduction in binding affinity. This detailed understanding of this compound's configuration and its resulting structure-activity relationship provides an invaluable tool for researchers in the fields of neuroscience and drug design, aiding in the development of novel therapeutics and a deeper comprehension of transporter-ligand interactions.

References

The Enigmatic Stereoisomer: A Technical Guide to the Mechanism of Action of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudococaine, a naturally occurring stereoisomer of cocaine, presents a compelling case study in the structure-activity relationships of tropane alkaloids. While sharing the same molecular formula and core structure as its more notorious counterpart, the nuanced differences in its three-dimensional arrangement profoundly alter its pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with monoamine transporters and the downstream signaling cascades it elicits. By presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this unique psychoactive compound.

Core Mechanism: Interaction with Monoamine Transporters

The primary mechanism of action for this compound, much like cocaine, involves the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By binding to these transporters, this compound blocks the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, leading to an accumulation of these signaling molecules and enhanced neurotransmission.

However, the stereochemical configuration of this compound at the C-2 position of the tropane ring results in a significantly lower binding affinity and inhibitory potency for these transporters compared to cocaine.[1] This reduced potency is a key determinant of its distinct pharmacological effects.

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of this compound at the monoamine transporters is quantified through in vitro uptake assays, which measure the concentration of the compound required to inhibit 50% of the transporter's activity (IC50). While specific IC50 values for this compound can vary depending on the experimental conditions, the general trend indicates a weaker inhibition compared to cocaine.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
Cocaine230 - 490480 - 740740 - 2410
This compound Data not consistently available in literatureData not consistently available in literatureData not consistently available in literature

Note: The IC50 values for cocaine are presented as a range found in the literature to reflect experimental variability.[2] Specific quantitative data for this compound remains elusive in readily available scientific literature, highlighting a significant gap in the comprehensive understanding of its pharmacology.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Objective: To quantify the affinity of this compound for monoamine transporters by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like 10 µM GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-50 µg per well.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 100 µL membrane preparation + 50 µL radioligand + 50 µL assay buffer.

    • Non-specific Binding: 100 µL membrane preparation + 50 µL radioligand + 50 µL non-specific binding control.

    • Displacement: 100 µL membrane preparation + 50 µL radioligand + 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Thaw & Resuspend Transporter Membranes Incubation Incubate Plate (60-120 min) Membrane->Incubation Reagents Prepare Radioligand, This compound dilutions, & Controls Reagents->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding, IC50, and Ki Counting->Calculation

Radioligand Binding Assay Workflow
Synaptosomal Monoamine Uptake Assay

This protocol describes a method to measure the functional inhibition of monoamine transporters by this compound in synaptosomes.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake into synaptosomes.

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET).

  • Homogenization buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • This compound hydrochloride.

  • Selective uptake inhibitors for non-specific control (e.g., 10 µM GBR 12909 for DAT).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard protein assay.

  • Uptake Assay: In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein) with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold KRH buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake. Determine the IC50 value of this compound from the concentration-response curve.

Workflow Diagram:

SynaptosomalUptakeAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue Homogenize Brain Tissue Synaptosomes Isolate & Resuspend Synaptosomes Tissue->Synaptosomes Preincubation Pre-incubate with This compound Synaptosomes->Preincubation Uptake Initiate & Incubate with Radiolabeled Neurotransmitter Preincubation->Uptake Termination Terminate via Filtration Uptake->Termination Counting Scintillation Counting Termination->Counting Calculation Calculate Specific Uptake & IC50 Counting->Calculation

Synaptosomal Uptake Assay Workflow

Downstream Signaling Pathways

The inhibition of monoamine transporters by this compound is expected to trigger downstream signaling cascades similar to those activated by cocaine, albeit with potentially lower magnitude due to its reduced potency. These pathways are complex and can lead to both short-term and long-term neuroadaptations. Based on the well-established effects of elevated extracellular dopamine, two key signaling pathways are likely to be modulated by this compound: the cAMP/PKA pathway and the ERK/MAPK pathway.

cAMP/PKA Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition by this compound would lead to the stimulation of dopamine D1-like receptors. These Gs-coupled receptors activate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

cAMP_PKA_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Dopamine ↑ Extracellular Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activation AC Adenylyl Cyclase D1R->AC Activation cAMP ↑ cAMP AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation GeneExpression Altered Gene Expression CREB->GeneExpression Regulation

This compound and the cAMP/PKA Signaling Pathway
ERK/MAPK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is another critical downstream effector of dopamine receptor stimulation. Activation of D1 receptors can lead to the activation of ERK through various mechanisms, including PKA-dependent and independent pathways. Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, influencing gene expression related to neuronal plasticity and survival.

ERK_MAPK_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Dopamine ↑ Extracellular Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activation SignalingIntermediates Signaling Intermediates (e.g., Ras, Raf, MEK) D1R->SignalingIntermediates Activation ERK ERK Activation (pERK) SignalingIntermediates->ERK Activation TranscriptionFactors Phosphorylation of Transcription Factors ERK->TranscriptionFactors Phosphorylation NeuronalPlasticity Changes in Neuronal Plasticity TranscriptionFactors->NeuronalPlasticity Regulation

This compound and the ERK/MAPK Signaling Pathway

Conclusion and Future Directions

This compound serves as a vital tool for dissecting the intricate structure-activity relationships of monoamine transporter inhibitors. Its primary mechanism of action is the inhibition of DAT, NET, and SERT, though with demonstrably lower potency than cocaine. This reduced affinity likely translates to attenuated activation of downstream signaling pathways such as the cAMP/PKA and ERK/MAPK cascades.

A significant knowledge gap remains concerning the precise quantitative binding affinities and inhibitory concentrations of this compound across the monoamine transporters. Future research should prioritize the systematic determination of these values to enable more accurate pharmacological comparisons. Furthermore, direct investigation into the downstream signaling effects of this compound, independent of inferences from cocaine studies, is crucial for a complete understanding of its unique neurochemical profile. Such studies will not only illuminate the specific actions of this intriguing stereoisomer but also contribute to the broader understanding of monoamine transporter function and the development of novel therapeutics targeting these critical proteins.

References

Preclinical Pharmacological Profile of Pseudococaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudococaine, a naturally occurring diastereomer of cocaine, presents a unique pharmacological profile that distinguishes it from its more widely studied counterpart. As a stereoisomer, the spatial arrangement of its atoms at the C-2 position of the tropane ring results in significantly different biological activity.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing its pharmacodynamics, pharmacokinetics, and behavioral effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development, offering insights into the structure-activity relationships of tropane alkaloids and their interactions with monoamine transporters.

Pharmacodynamics

The primary mechanism of action of this compound, like cocaine, involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] However, preclinical studies consistently demonstrate that this compound exhibits a reduced potency at these transporters compared to cocaine.[1]

Monoamine Transporter Binding and Inhibition

Quantitative data on the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound at monoamine transporters are limited in publicly available literature. However, existing research indicates a significantly weaker binding affinity for DAT, NET, and SERT compared to cocaine. This reduced potency is a direct consequence of its stereochemical configuration.[1]

Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound and Cocaine

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SpeciesReference
This compoundData Not AvailableData Not AvailableData Not Available
(-)-Cocaine120 - 230150 - 740180 - 480Rat/Human[2]

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of this compound and Cocaine

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)SpeciesReference
This compoundData Not AvailableData Not AvailableData Not Available
(-)-Cocaine140 - 700310 - 680160 - 670Rat/Human[3]
Downstream Signaling Pathways

The interaction of this compound with the dopamine transporter is expected to modulate downstream signaling cascades, although specific details differentiating its effects from cocaine are not well-elucidated. Inhibition of DAT by cocaine leads to an accumulation of extracellular dopamine, which then acts on postsynaptic dopamine receptors (D1- and D2-like receptors). This activation triggers a cascade of intracellular events, including the modulation of adenylyl cyclase, protein kinase A (PKA), and other downstream effectors, ultimately influencing gene expression and neuronal plasticity. Given this compound's lower potency at DAT, it is hypothesized that it would induce a less robust activation of these pathways compared to cocaine at equivalent doses.

Dopamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (DA) Dopamine_in->DAT Reuptake DA_extracellular ↑ Extracellular Dopamine This compound This compound This compound->DAT Inhibition D1R D1 Receptor DA_extracellular->D1R D2R D2 Receptor DA_extracellular->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Response Neuronal Response Downstream->Response

Dopamine transporter signaling pathway inhibited by this compound.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are scarce. The majority of the available data is comparative to cocaine.

Table 3: Preclinical Pharmacokinetic Parameters of Cocaine (for comparison)

ParameterValueSpeciesRouteReference
Half-life (t1/2)~15-30 minRatIV[4]
Volume of Distribution (Vd)~2-3 L/kgRatIV[4]
Clearance (CL)~200 mL/min/kgRatIV[4]
Bioavailability (F%)~5%RatOral[5]

Note: This table provides data for cocaine as a reference due to the lack of specific pharmacokinetic data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of this compound has not been extensively characterized. It is presumed to undergo hydrolysis by plasma and liver esterases, similar to cocaine, to produce ecgonine methyl ester and benzoylecgonine. However, the rate and extent of its metabolism and the formation of any unique metabolites are yet to be determined.

Behavioral Pharmacology

The behavioral effects of this compound are notably different from those of cocaine, highlighting the critical role of stereochemistry in its pharmacological actions.

Locomotor Activity

In contrast to the robust locomotor stimulant effects of cocaine, (+)-pseudococaine has been shown to inhibit spontaneous locomotor activity in mice.[6] This inhibitory effect is thought to be related to its interaction with sodium channels, a property shared with local anesthetics.[6]

Self-Administration

Despite its divergent effects on locomotor activity, this compound is self-administered by rhesus monkeys, indicating that it possesses reinforcing properties.[7] However, the behavioral profile during self-administration differs from that of cocaine. While cocaine self-administration is associated with hyperexcitation, animals self-administering this compound exhibit more normal behavioral responses and, in some cases, behavioral depression.[7]

Convulsant Effects

In rhesus monkeys, this compound has been found to be more potent than cocaine in producing convulsions.[8] Following convulsions induced by this compound, animals exhibited behavioral depression and drowsiness, accompanied by high-voltage slow waves in their electroencephalogram (EEG). This contrasts with the hyperexcitation and low-voltage fast waves observed after cocaine-induced convulsions.[8]

Table 4: Summary of Comparative Behavioral Effects of this compound and Cocaine

Behavioral EffectThis compoundCocaineSpeciesReference
Locomotor ActivityInhibition/DepressionStimulation/HyperactivityMouse, Rhesus Monkey[6][7]
Self-AdministrationReinforcing (with normal or depressed behavior)Reinforcing (with hyperexcitation)Rhesus Monkey[7]
Convulsant PotencyMore potentLess potentRhesus Monkey[8]
Post-Convulsant StateBehavioral depression, drowsinessBehavioral hyperexcitationRhesus Monkey[8]

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human or rodent monoamine transporters are prepared from transfected cell lines (e.g., HEK293) or from specific brain regions (e.g., striatum for DAT).

  • Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Transporter- Expressing Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Separate Bound & Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Workflow for an in vitro radioligand binding assay.
Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Acclimation: Animals (e.g., mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

  • Administration: Animals are administered this compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, the animal is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: The data are analyzed to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

Locomotor_Activity_Workflow start Start acclimate Acclimate Animal to Testing Room start->acclimate administer Administer this compound or Vehicle acclimate->administer place Place Animal in Open-Field Arena administer->place record Record Locomotor Activity place->record analyze Analyze Data record->analyze end End analyze->end

Experimental workflow for a locomotor activity test.

Conclusion

The preclinical pharmacological profile of this compound reveals a compound with a distinct and complex set of actions that differ significantly from its diastereomer, cocaine. While it shares the ability to interact with monoamine transporters, its reduced potency and unique behavioral effects, including locomotor inhibition and a different post-convulsant profile, underscore the profound impact of stereochemistry on drug activity. The reinforcing properties of this compound, demonstrated by self-administration studies, suggest that its interaction with the dopamine system is sufficient to maintain drug-seeking behavior, albeit with a different qualitative experience for the subject.

Significant gaps remain in our understanding of this compound, particularly concerning its quantitative pharmacodynamics and a detailed pharmacokinetic profile. Further research is warranted to fully elucidate its mechanism of action, metabolic fate, and the specific signaling pathways that mediate its unique behavioral effects. Such studies will not only enhance our fundamental understanding of monoamine transporter pharmacology but also contribute to the broader field of structure-activity relationship studies for tropane alkaloids, potentially informing the design of novel therapeutic agents.

References

Biological Targets of Pseudococaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudococaine, a stereoisomer of cocaine, serves as a critical pharmacological tool for elucidating the structure-activity relationships of tropane alkaloids and their interaction with various biological targets. While sharing a common molecular scaffold with cocaine, its distinct stereochemistry results in a significantly different pharmacological profile. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a focus on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. The primary targets discussed are the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—as well as voltage-gated sodium channels.

Primary Biological Targets: Monoamine Transporters

This compound interacts with the dopamine, norepinephrine, and serotonin transporters, albeit with a markedly lower potency compared to its naturally occurring stereoisomer, (-)-cocaine. This reduced affinity is central to its distinct pharmacological effects and is a direct result of its stereochemical configuration.

Quantitative Binding Affinity Data

The binding affinities of this compound and cocaine for the human monoamine transporters are summarized in the table below. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity to a target; a higher Kᵢ value indicates lower affinity.

CompoundTransporterKᵢ (nM)
This compound DAT2690
SERT14800
NET16500
Cocaine DAT122
SERT262
NET632

Table 1: Comparative binding affinities (Kᵢ values) of this compound and Cocaine for monoamine transporters, as determined by radioligand binding assays.[1]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The following protocol outlines a general method for determining the binding affinity of a test compound like this compound for the dopamine, norepinephrine, or serotonin transporters using a competitive radioligand binding assay.

Objective: To determine the Kᵢ of this compound for DAT, NET, and SERT.

Materials:

  • Membrane Preparations: Homogenates from cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT), or from brain regions rich in these transporters (e.g., striatum for DAT).

  • Radioligand: A tritiated or iodinated ligand with high affinity for the transporter of interest. Common examples include:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[1]

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM GBR 12909 for DAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the membrane preparation, assay buffer, and varying concentrations of this compound.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with DAT, NET, or SERT) Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Vacuum Filtration (separate bound/free) Incubation->Filtration terminate binding Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (quantify radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways Modulated by Monoamine Transporter Inhibition

By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling cascades. The following diagram illustrates a simplified signaling pathway resulting from the blockade of the dopamine transporter.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine release DAT Dopamine Transporter (DAT) Dopamine->DAT reuptake D1R D1 Receptor Dopamine->D1R binds This compound This compound This compound->DAT blocks AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene expression, neuronal excitability) PKA->Downstream phosphorylates targets

Caption: Dopamine signaling pathway affected by this compound.

Secondary Biological Target: Voltage-Gated Sodium Channels

Similar to cocaine, this compound acts as a competitive inhibitor of voltage-gated sodium channels, which is the basis for its local anesthetic properties. This action is distinct from its effects on monoamine transporters.

Mechanism of Action

This compound is thought to bind to a site within the inner pore of the voltage-gated sodium channel. This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in neurons. This leads to a blockade of nerve conduction and a local anesthetic effect.

Quantitative Data

While it is established that this compound inhibits voltage-gated sodium channels, specific IC₅₀ values from electrophysiological or ion flux assays are not widely available in the public domain. However, studies on cocaine have shown IC₅₀ values for sodium channel blockade in the micromolar range, and it is expected that this compound would exhibit a similar, though potentially different, potency.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following is a general protocol to assess the inhibitory effect of this compound on voltage-gated sodium channels in a cellular model.

Objective: To determine the IC₅₀ of this compound for the inhibition of voltage-gated sodium currents.

Materials:

  • Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably expressing Nav1.7).

  • Patch-Clamp Rig: Including an amplifier, digitizer, microscope, and micromanipulators.

  • Pipettes and Electrodes.

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

  • Test Compound: this compound hydrochloride.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then depolarizing to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Baseline Recording: Record stable baseline sodium currents in the absence of the drug.

  • Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound.

  • Recording of Inhibited Currents: Record the sodium currents at each concentration of this compound after the effect has reached a steady state.

  • Data Analysis: Measure the peak sodium current amplitude at each concentration. Plot the percentage of inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_setup Setup cluster_protocol Protocol cluster_analysis Data Analysis Cell Cell Expressing NaV Channels Patch Whole-Cell Patch Clamp Configuration Cell->Patch Voltage Apply Voltage Protocol (elicit Na+ current) Patch->Voltage Baseline Record Baseline Current Voltage->Baseline DrugApp Apply this compound (various concentrations) Baseline->DrugApp RecordInhibit Record Inhibited Current DrugApp->RecordInhibit MeasurePeak Measure Peak Current Amplitude RecordInhibit->MeasurePeak DoseResponse Plot Dose-Response Curve MeasurePeak->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Other Potential Biological Targets

Based on the pharmacology of cocaine, it is conceivable that this compound may also interact with other receptors, although direct binding data is limited.

  • Sigma Receptors: Cocaine has been shown to bind to sigma receptors, with a higher affinity for the σ₁ subtype.[1] The functional consequences of this interaction are still under investigation.

  • Muscarinic Cholinergic Receptors: (-)-Cocaine has been demonstrated to inhibit M₂ muscarinic cholinergic receptors with a Kᵢ of 18.8 µM.[1]

A comprehensive receptor binding screen for this compound has not been widely published, and its primary utility in research has been as a tool to understand the structure-activity relationships at the monoamine transporters.

Conclusion

The primary biological targets of this compound are the monoamine transporters (DAT, NET, and SERT), for which it displays significantly lower affinity than cocaine. This difference in potency at the monoamine transporters is a key determinant of its distinct pharmacological profile. Additionally, this compound acts as an inhibitor of voltage-gated sodium channels, which underlies its local anesthetic effects. While interactions with other receptors such as sigma and muscarinic receptors are plausible based on the pharmacology of cocaine, further research is needed to characterize these potential interactions for this compound. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists in the fields of pharmacology and drug development.

References

The Enigmatic Diastereomer: A Technical Guide to the Structure-Activity Relationship of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudococaine, a diastereomer of cocaine, presents a compelling case study in stereochemistry's profound impact on pharmacological activity. While structurally similar to its notorious counterpart, this compound exhibits a markedly different pharmacological profile, characterized by reduced potency at monoamine transporters and distinct behavioral effects. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers in neuropharmacology and medicinal chemistry. Through a detailed examination of its interaction with monoamine transporters, behavioral pharmacology, and the subtle yet critical structural nuances that differentiate it from cocaine, this document aims to illuminate the intricate molecular determinants of psychostimulant action and provide a foundation for the rational design of novel therapeutics.

Introduction

Cocaine, a tropane alkaloid extracted from the leaves of the coca plant, is a potent psychostimulant with a high abuse liability. Its primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the synaptic concentration of these neurotransmitters. The stereochemistry of the cocaine molecule is a critical determinant of its pharmacological activity. Of the eight possible stereoisomers of cocaine, the naturally occurring (-)-cocaine is the most potent inhibitor of the dopamine transporter.[1]

This compound is a diastereomer of cocaine, differing in the stereochemical configuration at the C-2 position of the tropane ring. This seemingly minor structural alteration has profound consequences for its biological activity, rendering it significantly less potent as a psychostimulant compared to cocaine.[1] This makes this compound an invaluable tool for dissecting the structure-activity relationships of tropane alkaloids and for understanding the steric and conformational requirements for binding to monoamine transporters.[1]

This guide will delve into the core aspects of this compound's SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to provide a thorough understanding for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental difference between cocaine and this compound lies in the orientation of the carbomethoxy group at the C-2 position of the 8-azabicyclo[3.2.1]octane (tropane) ring. In cocaine, this group is in an axial position, while in this compound, it adopts a more thermodynamically stable equatorial position.[1] This stereochemical variance significantly alters the three-dimensional shape of the molecule, which in turn affects its ability to bind to its biological targets.

Interaction with Monoamine Transporters

The primary molecular targets responsible for the psychostimulant effects of cocaine and its analogs are the monoamine transporters: DAT, SERT, and NET. This compound also interacts with these transporters but exhibits a significantly lower binding affinity compared to cocaine.[1]

Quantitative Binding Affinity Data

A comprehensive review of the available literature indicates a consensus that this compound is a less potent inhibitor of monoamine transporters than cocaine. However, specific Kᵢ or IC₅₀ values for this compound at DAT, SERT, and NET are not consistently reported across studies, highlighting a gap in the quantitative characterization of this diastereomer. For comparative purposes, the binding affinities of (-)-cocaine are presented in the table below. The significantly reduced potency of other cocaine stereoisomers underscores the critical importance of the specific stereochemistry of (-)-cocaine for high-affinity binding.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
(-)-Cocaine230740480

Table 1: Binding affinities (Kᵢ) of (-)-cocaine for human monoamine transporters. Data compiled from various sources.[2]

While precise values for this compound are elusive in the reviewed literature, studies on other cocaine isomers reveal a drastic reduction in potency. For instance, the seven other possible stereoisomers of (-)-cocaine inhibit [³H]WIN 35,428 binding to the dopamine transporter with potencies ranging from 1/60th to 1/600th of that of (-)-cocaine.[3] This strongly suggests that the binding affinity of this compound for DAT is substantially lower than that of cocaine.

Experimental Protocols

A thorough understanding of the SAR of this compound relies on robust and reproducible experimental data. The following sections detail the methodologies for key experiments used to characterize the binding and behavioral effects of tropane alkaloids.

Monoamine Transporter Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following protocol is a generalized method for assessing the binding of this compound to the dopamine transporter using [³H]WIN 35,428, a high-affinity cocaine analog.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (or cells expressing DAT)

  • [³H]WIN 35,428 (radioligand)

  • Unlabeled cocaine or GBR 12909 (for determining non-specific binding)

  • This compound (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add incubation buffer, a fixed concentration of [³H]WIN 35,428 (typically at or below its Kₔ value), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled cocaine or GBR 12909 to a separate set of wells. Total binding is determined in the absence of any competing ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis tissue_prep Tissue Homogenization and Preparation incubation Incubation of Tissue with Radioligand and this compound tissue_prep->incubation reagent_prep Reagent Preparation ([3H]WIN 35,428, Buffers) reagent_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis

Diagram 1: Experimental workflow for a monoamine transporter binding assay.
Behavioral Pharmacology Assays

Behavioral assays in animal models are crucial for understanding the in vivo effects of a compound and correlating them with its in vitro binding affinities.

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents and compare it to cocaine.

Materials:

  • Male Wistar rats or Swiss-Webster mice

  • Open-field activity chambers equipped with infrared beams

  • Cocaine hydrochloride

  • This compound hydrochloride

  • Saline solution (vehicle)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least one hour before the experiment. On the first day of testing, place each animal in the open-field chamber for a habituation period (e.g., 30-60 minutes) to allow exploration and minimize novelty-induced hyperactivity.

  • Drug Administration: On subsequent test days, administer a single intraperitoneal (i.p.) injection of either saline, cocaine, or this compound at various doses.

  • Data Collection: Immediately after injection, place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Objective: To determine the reinforcing properties of this compound and compare them to cocaine.

Materials:

  • Rhesus monkeys with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump

  • Cocaine hydrochloride

  • This compound hydrochloride

  • Saline solution (vehicle)

Procedure:

  • Training: Train the monkeys to press a lever for food rewards. Once responding is stable, replace the food reward with intravenous infusions of cocaine.

  • Substitution: After stable cocaine self-administration is established, substitute saline for cocaine to confirm that the lever pressing is maintained by the drug. Then, substitute different doses of this compound for cocaine.

  • Data Collection: Record the number of infusions self-administered for each drug and dose over a set session duration.

  • Data Analysis: Compare the number of self-administered infusions of this compound to that of cocaine and saline. A significantly higher number of infusions compared to saline indicates that the drug has reinforcing properties.

Structure-Activity Relationship of this compound

The distinct pharmacological profile of this compound compared to cocaine provides crucial insights into the SAR of tropane alkaloids.

  • C-2 Carbomethoxy Group: The equatorial orientation of the carbomethoxy group in this compound is the primary reason for its reduced affinity for monoamine transporters.[1] This suggests that the axial conformation, as seen in cocaine, is optimal for fitting into the binding pocket of these transporters.

  • Behavioral Effects: In vivo studies in rhesus monkeys have shown that while both cocaine and this compound are self-administered, cocaine induces behavioral excitation, whereas this compound leads to behavioral depression.[4] This stark difference in behavioral outcomes, despite both compounds acting on monoamine transporters, suggests that the nuanced interactions with these transporters, or potential off-target effects, are critical in determining the overall psychopharmacological profile.

Downstream Signaling Pathways

The interaction of cocaine with monoamine transporters initiates a cascade of intracellular signaling events. By blocking the reuptake of dopamine, cocaine leads to increased activation of dopamine receptors, primarily D1 and D2 receptors. This triggers downstream signaling pathways, including the cAMP/PKA and ERK/MAPK pathways, which are implicated in the acute rewarding effects and long-term neuroadaptations associated with addiction.[5][6]

Given this compound's reduced potency at the dopamine transporter, it is expected to have a correspondingly attenuated effect on these downstream signaling pathways. The behavioral depression observed with this compound, in contrast to the excitation with cocaine, may be a result of a different balance of effects on DAT, SERT, and NET, or potentially engagement of other signaling pathways not as prominently activated by cocaine. However, specific studies on the downstream signaling effects of this compound are limited, representing an area ripe for future investigation.

signaling_pathway Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT High Affinity SERT Serotonin Transporter (SERT) Cocaine->SERT NET Norepinephrine Transporter (NET) Cocaine->NET This compound This compound This compound->DAT Low Affinity This compound->SERT This compound->NET Depression Behavioral Depression This compound->Depression Observed Effect Dopamine ↑ Dopamine DAT->Dopamine Serotonin ↑ Serotonin SERT->Serotonin Norepinephrine ↑ Norepinephrine NET->Norepinephrine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R cAMP_PKA cAMP/PKA Pathway D1R->cAMP_PKA ERK_MAPK ERK/MAPK Pathway D1R->ERK_MAPK D2R->cAMP_PKA D2R->ERK_MAPK Excitation Behavioral Excitation cAMP_PKA->Excitation Cocaine ERK_MAPK->Excitation Cocaine

Diagram 2: Proposed differential signaling of Cocaine vs. This compound.

Conclusion

The study of this compound's structure-activity relationship provides invaluable insights into the molecular intricacies of psychostimulant action. The distinct stereochemistry at the C-2 position dramatically reduces its affinity for monoamine transporters, leading to a significantly different pharmacological and behavioral profile compared to cocaine. While a wealth of qualitative data exists, a notable gap remains in the availability of precise quantitative binding data for this compound at DAT, SERT, and NET. Future research focused on obtaining these values and elucidating the specific downstream signaling consequences of this compound's interaction with monoamine transporters will be crucial for a more complete understanding of its mechanism of action. This knowledge will not only enhance our fundamental understanding of neuropharmacology but also aid in the development of novel therapeutic agents with improved selectivity and safety profiles.

References

Unveiling Pseudococaine: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudococaine, a naturally occurring diastereomer of cocaine, is found as a minor alkaloid in the leaves of Erythroxylum coca. Despite its lower abundance compared to cocaine, its distinct pharmacological profile warrants detailed investigation for research and drug development purposes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data on its concentration in coca leaves and various processed products. Furthermore, it offers a detailed, step-by-step experimental protocol for its isolation and purification from natural sources. The document includes visual representations of the isolation workflow and the primary pharmacological mechanism of this compound to facilitate a deeper understanding for researchers and scientists.

Natural Occurrence of this compound

This compound is a tropane alkaloid naturally synthesized in the leaves of the coca plant (Erythroxylum coca), alongside its more abundant stereoisomer, cocaine. While present in smaller quantities, its existence is significant for forensic analysis and understanding the complete alkaloidal profile of the plant. The concentration of this compound can vary depending on the specific variety of the coca plant, the age of the leaves, and the processing methods employed.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available on the concentration of this compound in various coca-derived materials. The data is primarily derived from studies utilizing capillary gas chromatography with flame ionization detection (GC-FID) for quantification.

Sample TypeThis compound Concentration (% of Cocaine Content)Reference
Bolivian Coca Leaves0.035%[1][2]
Crude Cocaine Base (Coca Paste)0.010% - 0.025%[2]
Refined Cocaine Base0.0025% - 0.010%[2]
Refined Cocaine Hydrochloride0.0001%[1][2]

Isolation of this compound from Coca Leaves: Experimental Protocol

The isolation of this compound from coca leaves involves a multi-step process that leverages the principles of acid-base extraction and chromatography to separate it from cocaine and other co-occurring alkaloids. The following protocol is a detailed methodology based on established procedures.[1][2]

Materials and Reagents
  • Powdered coca leaves

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • 0.5 N Sulfuric acid

  • Celite 545

  • Chloroform (saturated with water)

  • Anhydrous sodium sulfate

  • Standard solutions of this compound and an internal standard (e.g., dextromethorphan) for quantification

Step-by-Step Methodology

Step 1: Alkaloid Extraction

  • To 10 g of powdered coca leaves in a 200 mL centrifuge tube, add 10 mL of saturated aqueous sodium bicarbonate solution and mix thoroughly.

  • Add 150 mL of toluene and agitate the mixture for 30 minutes.

  • Centrifuge the mixture and carefully decant the toluene layer.

  • Dry the toluene extract over anhydrous sodium sulfate.

Step 2: Acid/Celite Trap

  • Prepare a slurry of 5 g of Celite 545 in 25 mL of 0.5 N sulfuric acid.

  • Pack the slurry into a suitable chromatography column.

  • Pass the dried toluene extract through the acid/Celite column. The alkaloids will be retained on the column as their sulfate salts.

  • Wash the column with 50 mL of toluene to remove non-basic impurities.

Step 3: Elution of Alkaloids

  • Elute the trapped alkaloids from the column with 50 mL of chloroform saturated with water. This is achieved by first passing a small amount of concentrated ammonium hydroxide over the column to convert the alkaloid salts back to their free base form, which are then eluted by the chloroform.

Step 4: Ion-Pair Column Chromatography

  • The primary function of this step is to separate this compound from the bulk of the cocaine.

  • Prepare an ion-pair chromatography column as described in the referenced literature.[2] Under the specified conditions, cocaine is retained by the column, while this compound and other alkaloids are eluted.

  • Collect the eluate containing this compound.

Step 5: Quantification

  • The collected eluate is concentrated to a small volume.

  • Analyze the concentrate using capillary gas chromatography with flame ionization detection (GC-FID) for the quantification of this compound.[1][2]

  • Confirmation of the identity of this compound can be achieved by gas chromatography-mass spectrometry (GC-MS) by comparing the mass spectrum of the isolated compound with that of a known standard.[1][2]

Visualizing the Process: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the isolation process and the primary pharmacological action of this compound, the following diagrams have been generated.

experimental_workflow cluster_extraction Step 1: Extraction cluster_acid_trap Step 2: Acid/Celite Trap cluster_elution Step 3: Elution cluster_purification Step 4 & 5: Purification & Analysis start Powdered Coca Leaves bicarb Add Saturated NaHCO3 start->bicarb toluene Extract with Toluene bicarb->toluene centrifuge Centrifuge & Decant toluene->centrifuge dry Dry Toluene Extract centrifuge->dry acid_celite Prepare Acid/Celite Column dry->acid_celite load Load Toluene Extract acid_celite->load wash Wash with Toluene load->wash basify Basify Column (NH4OH) wash->basify elute Elute with Chloroform basify->elute ipc Ion-Pair Chromatography (Separates from Cocaine) elute->ipc analysis GC-FID for Quantification GC-MS for Confirmation ipc->analysis

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles containing Dopamine (DA), Norepinephrine (NE), Serotonin (SE) neurotransmitters Increased Synaptic DA, NE, SE vesicle->neurotransmitters Release receptors DA, NE, SE Receptors transporters Monoamine Transporters (DAT, NET, SERT) transporters->vesicle Reuptake (Inhibited) neurotransmitters->receptors Binding & Signaling This compound This compound This compound->transporters Blocks Reuptake

Caption: Pharmacological action of this compound at the synapse.

Pharmacological Profile: Interaction with Monoamine Transporters

The primary mechanism of action of this compound, similar to cocaine, involves the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] By blocking these transporters, this compound prevents the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing their signaling to the postsynaptic neuron.

However, due to its different stereochemical configuration, this compound exhibits a reduced potency for these transporters compared to cocaine.[3] This difference in binding affinity is a key determinant of its distinct pharmacological effects. While both isomers can produce convulsions, cocaine is associated with behavioral hyperexcitation, whereas this compound tends to induce behavioral depression and drowsiness following convulsions.[4]

Conclusion

This technical guide has provided a detailed overview of the natural occurrence and isolation of this compound. The quantitative data presented highlights its status as a minor alkaloid in coca leaves, with its concentration decreasing significantly during the refining process. The experimental protocol offers a robust methodology for researchers to isolate and purify this compound for further study. The included diagrams of the isolation workflow and its primary pharmacological mechanism serve as valuable visual aids. A thorough understanding of this compound is crucial for forensic science, pharmacology, and the development of novel therapeutics, and this guide provides a foundational resource for professionals in these fields.

References

A Technical Guide to the Biosynthesis of Tropane Alkaloids, Including Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of tropane alkaloids (TAs), a class of plant secondary metabolites known for their significant pharmacological properties. It details the core pathways in the Solanaceae and Erythroxylaceae families, with a specific focus on the formation of cocaine and its diastereomer, pseudococaine. This document includes quantitative data on key enzymes, detailed experimental protocols, and pathway visualizations to support advanced research and development in this field.

Core Biosynthetic Pathways

Tropane alkaloids are characterized by their bicyclic 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] While TAs from different plant families share this core structure, the biosynthetic pathways have evolved independently, particularly in the Solanaceae (e.g., Atropa belladonna) and Erythroxylaceae (Erythroxylum coca) families.[2][3]

Early Common Steps: Formation of the N-methyl-Δ¹-pyrrolinium Cation

The biosynthesis for all tropane alkaloids begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine.[4][5] The first committed step is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[1][6] The resulting N-methylputrescine is then oxidatively deaminated by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a critical branching point for the biosynthesis of nicotine and various tropane alkaloids.[1][4][5]

Divergent Pathways from the Pyrrolinium Cation

From the N-methyl-Δ¹-pyrrolinium cation, the pathways in Solanaceae and Erythroxylaceae diverge significantly, employing different enzymes and leading to distinct classes of alkaloids.[2][7]

  • Solanaceae Pathway (Hyoscyamine and Scopolamine): In plants like deadly nightshade, the N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived unit, a reaction mediated by a type III polyketide synthase (PYKS).[8][9] The product is then cyclized by a cytochrome P450 enzyme (CYP82M3) to form tropinone .[5][8] Tropinone is a key branch-point intermediate.[10]

    • Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine (3α-tropanol).[1][10] Tropine is then esterified with tropic acid (derived from phenylalanine) to form littorine, a precursor to hyoscyamine.[1][8]

    • Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which serves as a precursor for calystegine alkaloids.[5][10]

    • Finally, hyoscyamine is converted to the medicinally important scopolamine by hyoscyamine 6β-hydroxylase (H6H).[1][5]

  • Erythroxylaceae Pathway (Cocaine and this compound): In the coca plant, the pathway to cocaine also involves the N-methyl-Δ¹-pyrrolinium cation condensing with a malonyl-CoA derivative, but the subsequent steps and enzymes differ.[11][12]

    • The condensation product, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate (MPOA), undergoes oxidative cyclization and methylation, catalyzed by EnCYP81AN15 and EnMT4 respectively, to form methylecgonone (2-carbomethoxy-3-tropinone).[13]

    • A key distinction from the Solanaceae pathway is the reduction step. Instead of a tropinone reductase, E. coca utilizes methylecgonone reductase (MecgoR) , an aldo-keto reductase, to stereospecifically reduce methylecgonone to methylecgonine (2-carbomethoxy-3β-tropine).[2][14]

    • The final step is the benzoylation of the 3β-hydroxyl group of methylecgonine with benzoyl-CoA, catalyzed by cocaine synthase (CS) , to produce (-)-cocaine.[6][11]

    • This compound is a diastereomer of cocaine, possessing a 3β-benzoyloxy group and a 2α-carbomethoxy group.[15][16] Its biosynthesis is directly related to the stereochemistry of the precursors. The reduction of 2-carbomethoxytropinone can yield a mixture of epimers, including pseudoecgonine methyl ester.[15] The subsequent benzoylation of this isomer leads to the formation of this compound. Therefore, the stereochemical control at the reduction step is critical in determining the ratio of cocaine to this compound produced.

The following diagram illustrates the divergence of these two major biosynthetic pathways.

Tropane_Alkaloid_Biosynthesis cluster_common Early Common Pathway cluster_solanaceae Solanaceae Pathway cluster_erythroxylaceae Erythroxylaceae Pathway Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine ODC / ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium MPO (spontaneous cyclization) Tropinone Tropinone Pyrrolinium->Tropinone PYKS, CYP82M3 (+ Malonyl-CoA) MPOA MPOA Pyrrolinium->MPOA PKS, non-enzymatic (+ Malonyl-CoA) Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II Littorine Littorine Tropine->Littorine LS Calystegines Calystegines Pseudotropine->Calystegines Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Methylecgonone Methylecgonone (2-carbomethoxy-3-tropinone) MPOA->Methylecgonone EnCYP81AN15, EnMT4 Methylecgonine Methylecgonine (3β-hydroxy) Methylecgonone->Methylecgonine MecgoR Pseudoecgonine_ME Pseudoecgonine Methyl Ester (epimer) Methylecgonone->Pseudoecgonine_ME Reduction Cocaine (-)-Cocaine Methylecgonine->Cocaine CS (+ Benzoyl-CoA) This compound (+)-Pseudococaine Pseudoecgonine_ME->this compound CS (+ Benzoyl-CoA)

Caption: Comparative biosynthesis of tropane alkaloids in Solanaceae and Erythroxylaceae.

Quantitative Data on Key Biosynthetic Enzymes

The regulation and efficiency of tropane alkaloid biosynthesis are controlled by several key enzymes, many of which are rate-limiting.[1] Understanding their kinetic properties is essential for metabolic engineering efforts.

EnzymeAbbreviationPlant SourceSubstrateKₘ (µM)NotesReference
Putrescine N-methyltransferasePMTDatura stramoniumPutrescine110Considered a rate-limiting step in the pathway.[1]
Tropinone Reductase ITR-IDatura stramoniumTropinone40Produces tropine (3α-tropanol).[5]
Tropinone Reductase IITR-IIDatura stramoniumTropinone65Produces pseudotropine (3β-tropanol).[5]
Hyoscyamine 6β-hydroxylaseH6HHyoscyamus nigerL-Hyoscyamine35Catalyzes the final two steps to produce scopolamine.[5]
Hyoscyamine 6β-hydroxylaseH6HHyoscyamus niger6,7-Dehydrohyoscyamine10Shows higher affinity for the epoxidation substrate.[5]
Methylecgonone ReductaseMecgoRErythroxylum cocaMethylecgonone-Belongs to the aldo-keto reductase family, distinct from TRs.[2]
Cocaine SynthaseCSErythroxylum cocaMethylecgonine, Benzoyl-CoA-A BAHD acyltransferase that catalyzes the final esterification step.[6]

Note: Kₘ values can vary depending on assay conditions. Data for MecgoR and CS are less commonly reported in literature.

Experimental Protocols

Reproducible and accurate methodologies are critical for studying tropane alkaloid biosynthesis. The following sections detail standard protocols for alkaloid quantification and gene expression analysis.

Quantification of Tropane Alkaloids via HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of tropane alkaloids from plant tissues.

HPLC_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing Harvest 1. Harvest Plant Tissue (e.g., roots, leaves) Freeze 2. Flash Freeze (Liquid Nitrogen) Harvest->Freeze Lyophilize 3. Lyophilize & Grind (to fine powder) Freeze->Lyophilize Weigh 4. Weigh Powder (50-100 mg) Lyophilize->Weigh AddSolvent 5. Add Extraction Solvent (Acetonitrile + 1% Acetic Acid) Weigh->AddSolvent Vortex 6. Vortex & Sonicate AddSolvent->Vortex Centrifuge 7. Centrifuge (to pellet debris) Vortex->Centrifuge Collect 8. Collect Supernatant Centrifuge->Collect Filter 9. Filter Extract (0.22 µm syringe filter) Collect->Filter HPLC 10. Inject into HPLC-MS/MS Filter->HPLC Quantify 11. Quantify (vs. Standard Curve) HPLC->Quantify Analyze 12. Data Analysis (Calculate concentration) Quantify->Analyze

Caption: Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.

Detailed Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.[1]

    • Lyophilize (freeze-dry) the tissue to remove water and grind to a fine, homogenous powder.

    • Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.[1]

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid) to the sample tube.[1]

    • Vortex vigorously for 1 minute, followed by sonication for 15 minutes to ensure thorough extraction.

    • Centrifuge the sample at >12,000 x g for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[17]

  • HPLC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Chromatography Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]

      • Flow Rate: 0.3 mL/min.[1]

      • Injection Volume: 5 µL.[1]

    • Mass Spectrometry Detection:

      • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[1] Select unique precursor-to-product ion transitions for each target alkaloid.

  • Data Analysis:

    • Generate a standard curve using certified reference standards for each alkaloid of interest.

    • Calculate the concentration of each alkaloid in the sample by comparing its peak area to the standard curve.[1]

Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the transcript levels of key biosynthetic genes, providing insight into the regulation of the pathway.

QPCR_Workflow cluster_rna RNA Processing cluster_cdna cDNA Synthesis cluster_qpcr qPCR & Data Analysis Harvest 1. Harvest & Freeze Tissue Isolate 2. Total RNA Isolation (with DNase treatment) Harvest->Isolate Assess 3. Assess RNA Quality & Quantity (Spectrophotometry, Gel Electrophoresis) Isolate->Assess Synthesize 4. Reverse Transcription (RNA -> cDNA) Assess->Synthesize Setup 6. Prepare qPCR Reaction Mix (cDNA, Primers, SYBR Green) Synthesize->Setup Design 5. Primer Design & Validation Design->Setup Run 7. Run Real-Time PCR Setup->Run Analyze 8. Data Analysis (Relative Quantification, e.g., ΔΔCt method) Run->Analyze

Caption: Experimental workflow for gene expression analysis via qRT-PCR.

Detailed Methodology:

  • RNA Isolation and Quality Control:

    • Isolate total RNA from frozen, ground plant tissue using a commercial plant RNA extraction kit or a CTAB-based protocol.[1]

    • Perform an on-column or in-solution DNase treatment to remove genomic DNA contamination.[18]

    • Determine RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[1]

    • Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.[1]

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[1]

  • Primer Design and qPCR:

    • Design gene-specific primers for target genes (e.g., PMT, TR-I, H6H, MecgoR) and at least one stable reference gene (e.g., Actin, EF-1α) for normalization. Primers should amplify a product of 100-200 bp.[1]

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[1]

    • Run the reaction in a real-time PCR cycler with a program typically including an initial denaturation, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis to verify product specificity.[1]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of target genes using a method like the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudococaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Pseudococaine hydrochloride. As a diastereomer of cocaine, this compound and its hydrochloride salt are of significant interest in medicinal chemistry, pharmacology, and forensic science for comparative studies and as a reference standard. This document collates available data on its structural characteristics, physicochemical parameters, and spectral profiles. Detailed experimental protocols for the determination of key properties are also provided, alongside visualizations of its primary mechanisms of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound hydrochloride, the hydrochloride salt of this compound, is a tropane alkaloid and a stereoisomer of cocaine hydrochloride. Its distinct stereochemistry at the C-2 and C-3 positions of the tropane ring results in different physical and pharmacological properties compared to cocaine.

General and Structural Properties
PropertyValueSource(s)
Chemical Name methyl (1R,2S,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride[1]
Synonyms (+)-Pseudococaine hydrochloride, d-ψ-Cocaine hydrochloride[1]
CAS Number 6363-57-1[1][2]
Molecular Formula C₁₇H₂₂ClNO₄[1]
Molecular Weight 339.81 g/mol [1][2]
Appearance Crystalline solid[2]
Physicochemical Properties
PropertyValueSource(s)
Melting Point 210 °C[2]
Solubility Less soluble in water than cocaine hydrochloride. Freely soluble in ether, chloroform, benzene, and petroleum ether (for the free base).[2]
pKa Not experimentally determined in the provided literature. As a tropane alkaloid with a tertiary amine, it is expected to be a weak base.
Optical Rotation [α]D²⁰ +41° (c=5)[2]
logP (Octanol/Water Partition Coefficient) 1.868 (Calculated for the free base)[3]

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is similar to that of cocaine, but they can be differentiated by the relative intensities of specific ions. The electron ionization (EI) mass spectrum of this compound (the free base) shows characteristic fragmentation patterns.

Key Fragments (m/z) and their Relative Intensities:

  • m/z 303: Molecular ion (M⁺)

  • m/z 182: [M - C₆H₅COOH]⁺

  • m/z 122: [C₈H₁₂NO]⁺

  • m/z 94, 96, 152: The relative intensities of these ions are particularly useful for distinguishing this compound from cocaine[4].

Infrared (IR) Spectroscopy

The infrared spectrum of this compound hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. The spectrum differs from that of cocaine hydrochloride, particularly in the fingerprint region.

Characteristic IR Absorption Bands (in cm⁻¹):

  • ~2400-2800: Broad absorption due to the N-H stretching of the tertiary amine hydrochloride.

  • ~1700-1730: Strong C=O stretching vibrations from the methyl ester and benzoate ester groups.

  • ~1270 and ~1100: C-O stretching of the ester groups.

  • ~710-730: C-H out-of-plane bending of the monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical and chemical properties of tropane alkaloid hydrochlorides like this compound hydrochloride.

Melting Point Determination

Methodology:

  • A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range[5][6][7][8][9].

Solubility Determination (Shake-Flask Method)

Methodology:

  • An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound hydrochloride in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[10][11].

pKa Determination (Potentiometric Titration)

Methodology:

  • A standard solution of this compound hydrochloride of known concentration is prepared in water.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve[12][13][14][15][16].

Signaling Pathways and Mechanisms of Action

This compound hydrochloride, like cocaine, exerts its primary pharmacological effects through interaction with monoamine transporters and voltage-gated sodium channels. However, its potency and efficacy at these targets differ due to its stereochemistry.

Interaction with Dopamine Transporter (DAT)

This compound acts as an inhibitor of the dopamine transporter (DAT), though it is less potent than cocaine. By blocking DAT, it increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to Pseudococaine_HCl This compound HCl Pseudococaine_HCl->DAT Blocks Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates

DAT Inhibition by this compound HCl
Interaction with Voltage-Gated Sodium Channels

This compound hydrochloride blocks voltage-gated sodium channels, which is the basis for its local anesthetic properties. This action is more potent than that of cocaine[17]. The binding of this compound to the channel pore inhibits the influx of sodium ions, thereby preventing the depolarization of neuronal membranes and blocking the propagation of action potentials.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Intracellular_Na Na+ (Intracellular) Na_Channel->Intracellular_Na No_Depolarization No Depolarization Na_Channel->No_Depolarization Extracellular_Na Na+ (Extracellular) Extracellular_Na->Na_Channel Influx during Depolarization Pseudococaine_HCl This compound HCl Pseudococaine_HCl->Na_Channel Binds and Blocks Depolarization Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Leads to Blocked_AP Blocked Action Potential No_Depolarization->Blocked_AP Results in

Sodium Channel Blockade by this compound HCl

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of this compound hydrochloride. While key parameters such as molecular weight and melting point are well-documented, further research is required to quantitatively determine its solubility in various solvents and to establish a precise experimental pKa value. The provided spectral information and mechanisms of action offer a solid foundation for researchers and scientists in the fields of drug development, pharmacology, and analytical chemistry. The experimental protocols outlined here can serve as a basis for the consistent and accurate characterization of this and similar compounds.

References

Where to purchase Pseudococaine reference standard?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring Pseudococaine as a reference standard, several reputable suppliers offer this material. This guide provides an overview of available sources, key product specifications for comparison, and a general workflow for procurement. This compound, a stereoisomer of cocaine, serves as a critical reference standard in neuropharmacology and analytical research, aiding in the exploration of structure-activity relationships of tropane alkaloids.[1] It is intended for laboratory research use only and not for human or veterinary use.[1][2]

Suppliers and Product Specifications

The following table summarizes suppliers offering this compound reference standards. Note that pricing and availability often require logging into the supplier's website or requesting a quote.

SupplierProduct Name/DescriptionCAS NumberMolecular FormulaAdditional Information
LGC Standards Allothis compound Hydrochloride1816946-19-6Not specified in snippetsThis is a controlled product, and documentation may be required for purchase.[3] An exact weight certificate can be provided.[3]
Benchchem This compound478-73-9C17H21NO4Offered for research applications, including analytical method development and neuropharmacological studies.[1]
Vulcanchem This compound hydrochloride6363-57-1C17H22ClNO4For research use only.[2]
BioCrick This compound478-73-9Not specified in snippetsMarketed as a high-purity natural compound for use as a reference standard in pharmacological research.[4]
Sigma-Aldrich Sigma Pseudo™ Narcotic Scent Cocaine formulation powderNot specified in snippetsNot specified in snippetsThe exact nature of this product as a reference standard for this compound requires further verification on the company's website.

It is important to note that many suppliers of reference standards, such as Cerilliant and Restek, offer cocaine standards and related substances, which may be relevant for broader analytical needs.[5][6] Companies like Cambridge Bioscience act as distributors for manufacturers like Cayman Chemical, providing a range of drug reference materials to licensed laboratories.[7] Many of these suppliers operate under ISO 17034, ensuring high-quality production of reference standards.[8]

Procurement Workflow

The process of acquiring a reference standard, particularly a controlled substance, involves several key steps. The following diagram illustrates a typical workflow for a researcher.

References

Methodological & Application

Synthesis of (+)-Pseudococaine via ring-closing iodoamination.

Author: BenchChem Technical Support Team. Date: December 2025

An asymmetric synthesis of the tropane alkaloid (+)-pseudococaine has been achieved in seven steps with an overall yield of 31% from commercially available starting materials.[1][2] The key step in this synthesis is a ring-closing iodoamination reaction of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This reaction proceeds with the concomitant loss of the N-α-methyl-p-methoxybenzyl group to form the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity (>99:1 dr).[1][2]

Experimental Protocols

The synthesis begins with a conjugate addition of lithium (R)-N-methyl-N-(α-methyl-p-methoxybenzyl)amide to tert-butyl (E)-hept-2,6-dienoate. An in-situ aldol reaction of the resulting lithium (Z)-β-amino enolate with acrolein is followed by ring-closing metathesis to yield two diastereoisomeric tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates.[2]

Ring-Closing Iodoamination:

To a solution of the diastereoisomeric cycloheptene-1-carboxylates in a suitable solvent, iodine (I₂) and sodium bicarbonate (NaHCO₃) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction induces a transannular iodoamination with the simultaneous N-debenzylation to yield the corresponding pyrrolizidine hydroiodide salt.[2]

Elaboration to (+)-Pseudococaine Hydrochloride:

The resulting 8-azabicyclo[3.2.1]octane scaffold undergoes further elaboration. This includes reduction of the iodide, protection and deprotection steps, and finally benzoylation to introduce the benzoyl group at the C-2 position, yielding (+)-pseudococaine. The final product is then converted to its hydrochloride salt.[1][2]

Quantitative Data

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
1-3Conjugate Addition, Aldol Reaction, Ring-Closing Metathesis1. Lithium (R)-N-methyl-N-(α-methyl-p-methoxybenzyl)amide, tert-butyl (E)-hept-2,6-dienoate, acrolein2. Grubbs' Catalyst--
4Ring-Closing IodoaminationI₂, NaHCO₃->99:1
5-7Elaboration1. Reduction2. Protection/Deprotection3. Benzoylation--
Overall Total Synthesis Seven Steps 31 >99:1

Reaction Pathway

Synthesis_Pathway start tert-butyl (E)-hept-2,6-dienoate intermediate1 Diastereoisomeric tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p- methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates start->intermediate1 1. Conjugate Addition 2. Aldol Reaction 3. Ring-Closing Metathesis intermediate2 8-azabicyclo[3.2.1]octane scaffold intermediate1->intermediate2 Ring-Closing Iodoamination (I₂, NaHCO₃) product (+)-Pseudococaine Hydrochloride intermediate2->product Elaboration (3 steps)

Caption: Synthetic pathway to (+)-Pseudococaine HCl.

References

Application Notes and Protocols for the Asymmetric Synthesis of Pseudococaine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the asymmetric synthesis of pseudococaine enantiomers, critical diastereomers of cocaine. The methodologies outlined herein are intended for use in research and development settings for the preparation of analytical standards, pharmacological probes, and potential therapeutic agents.

Introduction

This compound, a diastereomer of cocaine, exhibits distinct pharmacological properties, making it a valuable tool in neuroscience research and drug development. The precise stereochemical control in its synthesis is paramount for elucidating structure-activity relationships and for the development of novel therapeutics. This document details two primary protocols for obtaining enantiomerically pure or enriched this compound: a semi-synthetic approach via epimerization of naturally occurring (-)-cocaine, and a de novo asymmetric synthesis of (+)-pseudococaine. Additionally, other notable asymmetric strategies are summarized.

Protocol 1: Semi-synthesis of (+)-Pseudococaine via Epimerization of (-)-Cocaine

This protocol describes the conversion of naturally occurring (-)-cocaine to (+)-pseudococaine through base-catalyzed epimerization at the C-2 position. This method is efficient for producing (+)-pseudococaine from a readily available starting material.

Experimental Protocol

Materials:

  • (-)-Cocaine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Benzoyl chloride

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of (-)-Cocaine Free Base:

    • Dissolve (-)-cocaine hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ with stirring until the precipitation of the free base is complete.

    • Extract the aqueous suspension with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (-)-cocaine free base as a white solid.

  • Epimerization to Pseudoecgonine Methyl Ester:

    • Dissolve the (-)-cocaine free base in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (typically 0.5 M). The molar ratio of NaOMe to cocaine should be catalytic, for instance, 0.1 to 0.5 equivalents.

    • Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a slight excess of acetic acid.

    • Remove the solvent under reduced pressure to obtain crude pseudoecgonine methyl ester.

  • Benzoylation to (+)-Pseudococaine:

    • Dissolve the crude pseudoecgonine methyl ester in anhydrous pyridine.

    • Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude (+)-pseudococaine.

  • Purification and Salt Formation:

    • Purify the crude (+)-pseudococaine by column chromatography on silica gel.

    • For the hydrochloride salt, dissolve the purified free base in a minimal amount of dry diethyl ether and add a solution of HCl in ethanol or ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (+)-pseudococaine hydrochloride as a white solid.

Quantitative Data
StepProductTypical YieldPurity (e.g., HPLC)Enantiomeric Excess (ee)
Epimerization/Benzoylation(+)-Pseudococaine Hydrochloride60-70%>98%>98%

Logical Workflow for Epimerization Synthesis

Workflow for the Semi-synthesis of (+)-Pseudococaine A (-)-Cocaine HCl B (-)-Cocaine Free Base A->B aq. NaHCO3 C Pseudoecgonine Methyl Ester B->C NaOMe, MeOH, Reflux D (+)-Pseudococaine C->D Benzoyl Chloride, Pyridine E (+)-Pseudococaine HCl D->E HCl

Caption: Workflow for the semi-synthesis of (+)-pseudococaine from (-)-cocaine.

Protocol 2: De Novo Asymmetric Synthesis of (+)-Pseudococaine via Ring-Closing Iodoamination

This protocol outlines a de novo asymmetric synthesis of (+)-pseudococaine hydrochloride, as reported by Davies et al., which proceeds in seven steps with a 31% overall yield from commercially available starting materials.[1] The key step is a diastereoselective ring-closing iodoamination to construct the 8-azabicyclo[3.2.1]octane (tropane) skeleton.[1]

Experimental Protocol (Key Steps)

Materials:

  • tert-Butyl (E)-hept-2,6-dienoate

  • Lithium (R)-N-methyl-N-(α-methyl-p-methoxybenzyl)amide

  • Acrolein

  • Grubbs' second-generation catalyst

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Tri-n-butyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Trifluoroacetic acid (TFA)

  • Benzoyl chloride

  • Pyridine

  • Various solvents and reagents for workup and purification.

Procedure:

  • Synthesis of the Cycloheptene Precursor:

    • The synthesis begins with the conjugate addition of lithium (R)-N-methyl-N-(α-methyl-p-methoxybenzyl)amide to tert-butyl (E)-hept-2,6-dienoate, followed by an in situ aldol reaction with acrolein.

    • The resulting β-amino ester is then subjected to ring-closing metathesis using Grubbs' second-generation catalyst to afford two diastereoisomeric tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates.

  • Ring-Closing Iodoamination:

    • The diastereomeric mixture of cycloheptenes is treated with iodine and sodium bicarbonate in acetonitrile.

    • This promotes a transannular ring-closing iodoamination, which proceeds with concomitant loss of the N-α-methyl-p-methoxybenzyl group to yield the corresponding 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity (>99:1 dr).[1]

  • Radical Deiodination:

    • The resulting iodinated tropane is deiodinated using tri-n-butyltin hydride and AIBN as a radical initiator in refluxing toluene.

  • Deprotection and Esterification:

    • The tert-butyl ester is cleaved using trifluoroacetic acid in dichloromethane.

    • The resulting carboxylic acid is then esterified to the methyl ester using standard conditions (e.g., methanol and an acid catalyst).

  • Benzoylation and Salt Formation:

    • The hydroxyl group at C-3 is benzoylated with benzoyl chloride in pyridine.

    • The final product is converted to the hydrochloride salt to give (+)-pseudococaine hydrochloride.

Quantitative Data
Key StepProductDiastereomeric Ratio (dr)Overall YieldReference
Ring-Closing Iodoamination8-azabicyclo[3.2.1]octane scaffold>99:1-[1]
Overall Synthesis (+)-Pseudococaine Hydrochloride -31% (7 steps) [1]

Synthetic Pathway for (+)-Pseudococaine via Iodoamination

Asymmetric Synthesis of (+)-Pseudococaine via Iodoamination A tert-Butyl (E)-hept-2,6-dienoate B Cycloheptene Precursor A->B 1. Chiral Lithium Amide 2. Acrolein 3. Grubbs' II C Iodinated Tropane Scaffold B->C I2, NaHCO3 D Tropane Scaffold C->D Bu3SnH, AIBN E Pseudoecgonine Methyl Ester D->E 1. TFA 2. MeOH, H+ F (+)-Pseudococaine HCl E->F 1. Benzoyl Chloride, Pyridine 2. HCl

Caption: Key transformations in the de novo asymmetric synthesis of (+)-pseudococaine.

Other Asymmetric Synthetic Strategies (Application Notes)

Several other strategies have been developed for the asymmetric synthesis of this compound and its precursors. These are briefly summarized below.

Proline-Catalyzed Intramolecular Aldol Reaction
  • Concept: This approach utilizes L-proline as a chiral organocatalyst to induce an enantioselective intramolecular aldol condensation of a meso-dialdehyde precursor, thereby constructing the tropane skeleton.

  • Application: This method offers a metal-free alternative for establishing the core bicyclic structure with good enantioselectivity.

  • Workflow:

    • Synthesis of a meso-N-protected-(pyrrolidine-2,5-diyl)diacetaldehyde.

    • L-proline-catalyzed intramolecular aldol cyclization to form the tropinone core.

    • Subsequent functional group manipulations to introduce the C-2 carboxyl and C-3 benzoyl groups.

Workflow for Proline-Catalyzed Synthesis

Proline-Catalyzed Tropane Synthesis A Meso-dialdehyde Precursor B Chiral Tropinone Derivative A->B L-Proline C This compound Enantiomer B->C Further Elaboration

Caption: Conceptual workflow for the asymmetric synthesis of a this compound precursor.

Chemoenzymatic Resolution
  • Concept: This strategy involves the use of enzymes, such as pig liver esterase (PLE), to selectively hydrolyze one enantiomer of a racemic mixture of a this compound precursor, allowing for the separation of the two enantiomers.

  • Application: Chemoenzymatic methods are powerful for obtaining high enantiomeric purity and are often conducted under mild conditions. This is particularly useful for the resolution of racemic esters.

  • Workflow:

    • Synthesis of a racemic mixture of a suitable this compound precursor ester (e.g., (±)-pseudoecgonine methyl ester).

    • Enzymatic hydrolysis (e.g., with PLE) to selectively hydrolyze one enantiomer to the corresponding carboxylic acid.

    • Separation of the unreacted ester enantiomer from the carboxylic acid product.

    • Further synthetic steps to convert the separated enantiomers to the target this compound enantiomers.

Workflow for Chemoenzymatic Resolution

Chemoenzymatic Resolution Strategy A Racemic Precursor Ester B Enantiopure Ester + Enantiopure Acid A->B Pig Liver Esterase C (+)-Pseudococaine B->C Elaboration of Ester D (-)-Pseudococaine B->D Elaboration of Acid

Caption: General workflow for obtaining both this compound enantiomers via enzymatic resolution.

Summary of Synthetic Approaches

The following table summarizes the key features of the discussed asymmetric synthetic strategies for this compound enantiomers.

Synthetic StrategyKey Reagent/CatalystStarting Material(s)Key Transformation(s)Advantages
Epimerization Sodium methoxide(-)-CocaineBase-catalyzed epimerization at C-2High yielding, readily available starting material.
Ring-Closing Iodoamination Iodine, Chiral Lithium Amidetert-Butyl (E)-hept-2,6-dienoateAsymmetric conjugate addition, RCM, IodoaminationDe novo synthesis, high diastereoselectivity.[1]
Proline-Catalyzed Aldol L-ProlineMeso-dialdehyde precursorEnantioselective intramolecular aldol condensationMetal-free, organocatalytic.
Chemoenzymatic Resolution e.g., Pig Liver EsteraseRacemic precursor esterEnantioselective enzymatic hydrolysisHigh enantiomeric purity, mild reaction conditions.

This document provides a foundation for the asymmetric synthesis of this compound enantiomers. Researchers should consult the primary literature for further details and safety information before undertaking these procedures.

References

Application Notes and Protocols for the Analytical Determination of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of pseudococaine in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a diastereoisomer of cocaine, differing in the stereochemistry at the C-2 carbon. Its presence and concentration in coca leaves and illicit cocaine samples can be of interest in forensic investigations and chemical profiling of drug seizures. Accurate and validated analytical methods are crucial for the reliable identification and quantification of this compound. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and effective techniques for this purpose.

Analytical Methods Overview

Several chromatographic techniques are suitable for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a robust method for both identification and quantification, while high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and specificity without the need for derivatization.[1]

Application Note 1: Quantification of this compound in Coca Leaves and Illicit Cocaine by GC-MS

This protocol details the extraction and analysis of this compound from solid matrices such as coca leaves and illicit cocaine preparations using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Sample Preparation and Extraction

  • For Coca Leaves:

    • Dry the coca leaves to a constant weight and store them over silica gel.

    • Weigh a representative sample of the powdered leaves.

    • Perform a toluene extraction. The alkaloids, including this compound, are then isolated using an acid/Celite trap followed by ion-pair column chromatography.[2]

    • The eluate is concentrated under a stream of nitrogen before GC-MS analysis.

  • For Illicit Cocaine Samples (Crude and Refined):

    • Weigh an equivalent of 100 mg of cocaine base.

    • Isolate this compound using acid/Celite column ion-pairing chromatography.[2]

    • Elute the column with water-saturated chloroform. The first 10 mL of the eluate is collected and concentrated for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: Phenylmethyl silicone capillary column (or equivalent).

    • Injector: Split mode (e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial Temperature: 170°C, hold for 1.0 min.

      • Ramp Rate: 6.0°C/min.

      • Final Temperature: 275°C, hold for 17.5 min.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan.

    • Mass Range: Suitable for detecting characteristic ions of this compound and cocaine (e.g., m/z 94, 96, 152).

3. Quantification

  • Prepare standard solutions of this compound in chloroform at known concentrations (e.g., 0.020 mg/mL and 0.200 mg/mL).

  • Use an internal standard, such as dextromethorphan, which ion-pairs well under the chromatographic conditions.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Data Presentation

Table 1: Quantitative Results for this compound in Various Samples by GC-FID

Sample TypeThis compound Concentration (% w/w relative to cocaine)
Coca Leaves0.035%
Crude Cocaine Base0.013%
Refined Cocaine Base #20.0014%
Refined Cocaine Base #30.010%
Refined Cocaine Base #40.0025%
Refined Cocaine Base #50.0025%
Refined Cocaine Base #60.0096%

Data sourced from a study analyzing samples from the Chapare Valley of Bolivia.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Coca Leaves or Illicit Cocaine Extraction Toluene Extraction & Ion-Pair Chromatography Sample->Extraction Concentration Concentrate Eluate Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Generate Report Quantification->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Injection Inject into HPLC Filter->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection PeakID Peak Identification (Retention Time) Detection->PeakID Quantification Quantification PeakID->Quantification

References

Application Note: Analysis of Pseudococaine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of pseudococaine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a diastereomer of cocaine, can be present in illicit cocaine samples and coca leaves, making its accurate identification and quantification crucial for forensic and research purposes.[1] This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound and cocaine are stereoisomers that can be challenging to differentiate without appropriate analytical techniques.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of illicit drugs and related substances due to its high sensitivity, selectivity, and ability to provide structural information.[3][4] This note outlines a validated GC-MS method for the separation and identification of this compound, even in the presence of cocaine and other related alkaloids. The protocol includes procedures for the isolation of this compound from complex matrices such as coca leaves and illicit cocaine preparations.[1]

Experimental Protocols

Sample Preparation

A critical step in the analysis of this compound is its effective isolation from the sample matrix, particularly the bulk cocaine.

1.1. Isolation of this compound from Coca Leaves:

  • Extraction:

    • To 10g of powdered coca leaves in a centrifuge tube, add 10 mL of saturated aqueous sodium bicarbonate.

    • Add 100 mL of toluene and shake vigorously for 10 minutes.

    • Centrifuge and transfer the toluene layer to a separatory funnel.

    • Extract the toluene layer with 50 mL of 0.5 N H₂SO₄.

    • Discard the toluene layer and wash the acidic aqueous layer with 25 mL of chloroform.

    • Make the aqueous layer alkaline with concentrated NH₄OH and extract with 50 mL of chloroform.

    • Dry the chloroform layer over anhydrous Na₂SO₄ and concentrate under a stream of nitrogen.

  • Ion-Pair Column Chromatography:

    • The concentrated extract is then subjected to acid/Celite trap and ion-pair column chromatography for further purification and isolation of this compound.[1]

1.2. Isolation of this compound from Illicit Cocaine Samples:

  • Weigh 100 mg equivalent of cocaine base into a centrifuge tube.

  • Add 0.50 mL of H₂O and vortex to dissolve.

  • Proceed with acid/Celite column ion-pairing chromatography to separate this compound from cocaine. Cocaine is retained by the column, while this compound and other alkaloids are eluted.

  • Concentrate the eluate under a stream of nitrogen to approximately 1 mL before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended for the analysis of this compound.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 280 °C
Injection Volume 1-2 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Temperature Program Initial temperature 170°C, hold for 1.0 min; ramp at 6.0°C/min to 285°C, hold for 11.0 min.
Mass Spectrometer Agilent 5977 MS or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-500
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Solvent Delay 2 min

Data Presentation and Results

Chromatographic Separation

Under the specified GC conditions, this compound is well-separated from cocaine and other related alkaloids. The retention time for this compound is typically observed to be slightly earlier than that of cocaine.

Table 2: Retention Times of Cocaine and Related Alkaloids

CompoundRetention Time (min)
Tropacocaine9.3
Norcocaine13.0
This compound 13.3
Cocaine13.5

Data adapted from Casale, J. F. and Moore, J. M. (1994).

Mass Spectral Analysis

The mass spectrum of this compound is characterized by specific fragment ions that allow for its definitive identification. While the mass spectra of this compound and cocaine are very similar, they can be differentiated by the relative intensities of key ions.

Table 3: Key Diagnostic Ions for this compound and Cocaine

m/zIon Structure/FragmentRelative Intensity in this compoundRelative Intensity in Cocaine
303[M]⁺PresentPresent
182[M - C₇H₅O₂]⁺HighHigh
152HigherLower
96HigherLower
94LowerHigher
82Tropane fragmentBase PeakBase Peak

Relative intensities are crucial for differentiation.[5]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified this compound standards. An internal standard, such as dextromethorphan, can be used to improve accuracy and reproducibility. While the primary study cited used GC-FID for quantification, the same principles can be applied to GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Table 4: Quantitative Results for this compound in Various Samples

Sample TypeThis compound Concentration (% relative to cocaine)
Refined Illicit Cocaine0.0001 - 0.035%
Coca Leaves0.0001 - 0.035%

Data from Casale, J. F. and Moore, J. M. (1994), determined by GC-FID.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Coca Leaf or Illicit Cocaine Sample Extraction Solvent Extraction Sample->Extraction Purification Ion-Pair Chromatography Extraction->Purification Injection GC Injection Purification->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Simplified Fragmentation of this compound in MS Parent This compound (m/z 303) Fragment182 m/z 182 Parent->Fragment182 - C₇H₅O₂ Fragment152 m/z 152 Parent->Fragment152 Fragment82 m/z 82 (Base Peak) Fragment182->Fragment82 Fragment182->Fragment152 Fragment96 m/z 96 Fragment182->Fragment96 Fragment94 m/z 94 Fragment182->Fragment94

Caption: Key mass spectral fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound. The distinct chromatographic retention times and subtle but consistent differences in the mass spectral fragmentation patterns allow for the unambiguous differentiation of this compound from its diastereomer, cocaine. This methodology is suitable for forensic laboratories, quality control in drug manufacturing, and academic research settings.

References

High-Performance Liquid Chromatography (HPLC) for the Separation of Cocaine Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of cocaine isomers using High-Performance Liquid Chromatography (HPLC). Cocaine possesses a complex stereochemistry with four chiral centers, resulting in eight stereoisomers: four pairs of enantiomers which are diastereomeric to each other. These are (-)-cocaine, (+)-cocaine, (-)-pseudococaine, (+)-pseudococaine, (-)-allococaine, (+)-allococaine, (-)-allopseudococaine, and (+)-allothis compound. The separation and identification of these isomers are crucial in forensic analysis, toxicological studies, and for understanding their distinct pharmacological and toxicological profiles.

The separation of these isomers is challenging due to their similar chemical structures. A comprehensive separation strategy often involves a two-step approach: first, the separation of the four diastereomeric pairs, followed by the chiral separation of the enantiomers within each diastereomeric pair.

Part 1: Diastereomer Separation using Reversed-Phase HPLC

A foundational method for the separation of the four diastereomeric pairs of cocaine (cocaine, this compound, allococaine, and allothis compound) utilizes ion-pair reversed-phase HPLC. This technique is effective in differentiating compounds with the same molecular weight but different spatial arrangements.

Experimental Protocol: Diastereomer Separation

Objective: To achieve baseline separation of the four diastereomers of cocaine.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and an aqueous buffer containing an ion-pairing agent. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer with n-heptanesulfonate.

  • Analytes: A standard mixture containing cocaine, this compound, allococaine, and allothis compound.

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and the aqueous buffer. Degas the mobile phase before use.

  • Equilibrate the C18 column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare a standard solution of the cocaine isomers in a suitable solvent (e.g., methanol or the mobile phase).

  • Inject the standard solution onto the HPLC system.

  • Monitor the separation at a suitable UV wavelength (e.g., 230 nm or 274 nm).

  • Identify the peaks corresponding to each diastereomer based on their retention times.

Quantitative Data: Diastereomer Separation

The following table summarizes typical elution order and relative retention times that can be expected for the diastereomers. Absolute retention times will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

DiastereomerElution Order
Allococaine1
Allothis compound2
Cocaine3
This compound4

Part 2: Enantiomer Separation using Chiral HPLC

Once the diastereomers are separated, the individual enantiomers within each pair can be resolved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose, are particularly effective for the enantioseparation of a wide range of chiral compounds, including alkaloids like cocaine.

Experimental Protocol: Enantiomeric Separation of Cocaine

Objective: To achieve baseline separation of the enantiomers of a specific cocaine diastereomer (e.g., (-)-cocaine and (+)-cocaine).

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Materials:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, often with a basic additive to improve peak shape for basic analytes like cocaine. A common mobile phase is a mixture of n-hexane and isopropanol with a small amount of diethylamine (DEA) or triethylamine (TEA).

  • Analyte: A solution of the isolated diastereomer (e.g., cocaine) in the mobile phase.

Procedure:

  • Prepare the mobile phase by mixing the specified volumes of n-hexane, isopropanol, and the basic additive. Degas the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare a solution of the cocaine diastereomer in the mobile phase.

  • Inject the solution onto the HPLC system.

  • Monitor the separation at a suitable UV wavelength (e.g., 230 nm).

  • The two enantiomers will elute as separate peaks.

Quantitative Data: Enantiomer Separation

The following table provides an example of the kind of quantitative data that can be obtained from the chiral separation of cocaine enantiomers. The exact values for retention time (t_R), resolution (R_s), and separation factor (α) are highly dependent on the specific CSP and chromatographic conditions.

EnantiomerRetention Time (t_R) (min)Resolution (R_s)Separation Factor (α)
(-)-Cocaine10.22.11.3
(+)-Cocaine12.5

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the complete separation of cocaine isomers and the logical relationship of key parameters in optimizing the separation.

experimental_workflow cluster_diastereomer Diastereomer Separation cluster_enantiomer Enantiomer Separation diastereomer_start Cocaine Isomer Mixture diastereomer_hplc Reversed-Phase HPLC (C18) Ion-Pairing Agent diastereomer_start->diastereomer_hplc diastereomer_peaks Separated Diastereomers (Cocaine, this compound, Allococaine, Allothis compound) diastereomer_hplc->diastereomer_peaks enantiomer_start Isolated Diastereomer Peak diastereomer_peaks->enantiomer_start Fraction Collection enantiomer_hplc Chiral HPLC (CSP) (e.g., Chiralcel OD-H) enantiomer_start->enantiomer_hplc enantiomer_peaks Separated Enantiomers (e.g., (-)-Cocaine and (+)-Cocaine) enantiomer_hplc->enantiomer_peaks

Caption: Workflow for the complete separation of cocaine isomers.

logical_relationships cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase Composition cluster_parameters Operational Parameters cluster_output Separation Outcome csp_type CSP Type (e.g., Polysaccharide-based) csp_interaction Chiral Recognition Mechanism (H-bonding, π-π interactions, steric effects) csp_type->csp_interaction resolution Resolution (Rs) csp_interaction->resolution solvent_ratio Solvent Ratio (e.g., Hexane:Isopropanol) additive Additive (e.g., DEA, TEA for basic analytes) retention_time Retention Time (tR) solvent_ratio->retention_time additive->resolution flow_rate Flow Rate temperature Temperature flow_rate->retention_time temperature->retention_time selectivity Selectivity (α) temperature->selectivity selectivity->resolution

Application Notes and Protocols for the Use of Pseudococaine as an Internal Standard in Analytical Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical toxicology, the precise and accurate quantification of analytes is paramount. The use of an internal standard (IS) is a critical component of robust analytical methodologies, particularly in chromatography-coupled mass spectrometry. An ideal internal standard should be chemically similar to the analyte of interest, exhibit similar extraction and ionization behavior, but be chromatographically and spectrometrically distinguishable. While isotopically labeled standards are often considered the gold standard, their availability and cost can be prohibitive.

Pseudococaine, a natural diastereomer of cocaine, presents a viable alternative as an internal standard for the quantification of cocaine and its metabolites.[1] As a stereoisomer, it shares the same molecular weight and elemental composition as cocaine, leading to similar physicochemical properties.[2] However, its different spatial arrangement allows for chromatographic separation from cocaine, a prerequisite for its use as an internal standard.[3][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in analytical toxicology workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

PropertyCocaineThis compoundRationale for Use as IS
Chemical Formula C₁₇H₂₁NO₄C₁₇H₂₁NO₄Identical formula ensures similar behavior in extraction and ionization.
Molecular Weight 303.35 g/mol 303.35 g/mol Identical mass ensures similar behavior in the mass spectrometer's ion source.
CAS Number 50-36-2478-73-9Unique identifiers for each stereoisomer.
Structure DiastereomerDiastereomerStructural similarity with a key difference in stereochemistry.
Chromatographic Elution Elutes earlierElutes laterDifferent retention times allow for accurate, independent quantification.[1]

Signaling Pathway of Cocaine

To provide a broader toxicological context, understanding the mechanism of action of cocaine is essential. Cocaine's primary mechanism is the blockade of the dopamine transporter (DAT) in the brain's reward pathway.[5][6][7] This inhibition leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced postsynaptic neuronal stimulation, which is responsible for the euphoric and addictive properties of the drug.[5][6]

CocaineSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicles->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK Pathway PKA->ERK Activates Response Cellular Response (Euphoria, Reinforcement) ERK->Response Cocaine Cocaine Cocaine->DAT Blocks Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->D1R Binds Dopamine_Synapse->D2R Binds

Caption: Cocaine's mechanism of action on the dopamine synapse.

Experimental Protocols

The following are detailed protocols for the quantification of cocaine in biological matrices using this compound as an internal standard. These protocols are provided as a template and should be fully validated in the end-user's laboratory.

Logical Relationship for Method Selection

MethodSelection Analyte Target Analyte: Cocaine & Metabolites Volatility Analyte Volatility? Analyte->Volatility Matrix Biological Matrix (Blood, Urine, Hair) Matrix->Volatility Derivatization Derivatization Required? Volatility->Derivatization Yes LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Volatility->LCMS No GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Yes Derivatization->LCMS No

Caption: Decision tree for selecting the appropriate analytical method.
Protocol 1: Quantification of Cocaine in Urine by GC-MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add 20 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Vortex for 30 seconds.

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

3. SIM Ions for Quantification

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Cocaine18230382
This compound (IS) 182 303 82

Note: As cocaine and this compound are isomers, they will have the same fragment ions. Quantification relies on their chromatographic separation.

Protocol 2: Quantification of Cocaine and Benzoylecgonine in Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 20 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cocaine304.1182.120
Benzoylecgonine290.1168.125
This compound (IS) 304.1 182.1 20

Experimental Workflow

The general workflow for a quantitative toxicological analysis using an internal standard is depicted below.

ExperimentalWorkflow Start Start: Receive Biological Sample Spike Spike with this compound (IS) Start->Spike Extraction Sample Preparation (SPE or Protein Precipitation) Spike->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification (Analyte/IS Peak Area Ratio) DataProcessing->Quantification Report Generate Report Quantification->Report End End Report->End

Caption: General experimental workflow for quantitative analysis.

Method Validation and Data Presentation

Any analytical method must be rigorously validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table of Method Validation Parameters

ParameterAcceptance CriteriaExample Data (Hypothetical)
Linearity (R²) ≥ 0.990.998
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, Precision & Accuracy within limits1.5 ng/mL
Precision (%RSD) Within-run: ≤ 15%, Between-run: ≤ 20%Within-run: 6.5%, Between-run: 9.8%
Accuracy (%Bias) ± 15% of nominal value (± 20% at LOQ)-5.2% to +8.5%
Recovery (%) Consistent, precise, and reproducible85-95%
Matrix Effect Ion suppression/enhancement within acceptable limits90-110%
Specificity No significant interfering peaks at the retention time of the analyte and ISNo interferences observed

Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and fully validated by the end-user laboratory to comply with their specific standard operating procedures and regulatory requirements.

References

Application Notes and Protocols for In Vivo Studies of Pseudococaine's Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudococaine is a stereoisomer of cocaine that, while sharing a similar chemical structure, exhibits distinct pharmacological and behavioral effects on the central nervous system (CNS). Understanding these differences is crucial for the development of novel therapeutics and for elucidating the precise mechanisms of psychostimulant action. These application notes provide detailed protocols for key in vivo experiments to characterize the CNS effects of this compound, alongside comparative data with cocaine.

Data Presentation

Table 1: Comparative Effects of Intravenous Cocaine and this compound in Rhesus Monkeys.[1][2]
ParameterCocaine (2.5-4.0 mg/kg)This compound (2.5-4.0 mg/kg)
Electroencephalogram (EEG) Low-voltage fast waves (LVFWs), indicative of excitation.High-voltage slow waves (HVSWs), indicative of inhibition.
Behavior Hyperexcitation.Almost normal behavioral responses during self-administration; behavioral depression and drowsiness following convulsions.
Cardiorespiratory Functions Marked increases in heart and respiratory rates.Marked increases in heart and respiratory rates.
Autonomic Symptoms Mydriasis and excessive salivation.Mydriasis and excessive salivation.
Self-Administration Readily self-administered.Readily self-administered.
Convulsant Effects Clonic convulsions.Clonic convulsions; more potent than cocaine in producing convulsions.
Post-Convulsion EEG Low-voltage fast waves.High-voltage slow waves.
Post-Convulsion Behavior Behavioral hyperexcitation.Behavioral depression and drowsiness with intermittent sleep.

Experimental Protocols

Protocol for Assessing Locomotor Activity

This protocol is designed to measure the effects of this compound on spontaneous locomotor activity in rodents, a key indicator of psychostimulant action.

Materials:

  • Male Sprague Dawley rats (250-300g).

  • This compound hydrochloride dissolved in sterile 0.9% saline.

  • Vehicle (sterile 0.9% saline).

  • Locomotor activity chambers equipped with infrared beams.

  • Data acquisition software.

Procedure:

  • Habituation: Acclimate rats to the locomotor activity chambers for 60 minutes for 3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.

  • Drug Administration: On the test day, administer this compound (e.g., 1, 5, 10, 20 mg/kg, intraperitoneally) or vehicle to different groups of rats.

  • Data Collection: Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a period of 90 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity counts between the different dose groups and the vehicle group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol for Conditioned Place Preference (CPP)

CPP is a standard behavioral paradigm to assess the rewarding or aversive properties of a drug.

Materials:

  • Three-compartment CPP apparatus with distinct visual and tactile cues in each of the two larger compartments.

  • This compound hydrochloride dissolved in sterile 0.9% saline.

  • Vehicle (sterile 0.9% saline).

  • Video tracking software.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, allow each animal to freely explore the entire apparatus for 15 minutes. Record the time spent in each compartment to determine any initial bias.

  • Conditioning: This phase typically lasts for 6-8 days.

    • On alternate days, administer this compound (e.g., 10 mg/kg, i.p.) and immediately confine the animal to one of the large compartments for 30 minutes.

    • On the intervening days, administer vehicle and confine the animal to the other large compartment for 30 minutes. The drug-paired and vehicle-paired compartments should be counterbalanced across animals.

  • Post-Conditioning (Test for Preference): On the test day (at least 24 hours after the last conditioning session), place the animal in the central compartment with free access to all compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.

Protocol for In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions following this compound administration.

Materials:

  • Male Sprague Dawley rats (275-325g).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound hydrochloride.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for at least 3-5 days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect at least three baseline samples (e.g., 20-minute fractions).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

  • Sample Collection: Continue collecting dialysate samples for at least 2 hours post-injection.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration. Compare the effects of this compound with the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

Pseudococaine_CNS_Effects_Workflow cluster_Behavioral_Assays Behavioral Assays cluster_Neurochemical_Analysis Neurochemical Analysis cluster_Electrophysiology Electrophysiology Locomotor_Activity Locomotor Activity Data_Analysis_Behavior Behavioral Data Analysis Locomotor_Activity->Data_Analysis_Behavior Hyper/Hypoactivity CPP Conditioned Place Preference (CPP) CPP->Data_Analysis_Behavior Reward/Aversion Self_Admin Self-Administration Self_Admin->Data_Analysis_Behavior Reinforcement Microdialysis In Vivo Microdialysis Data_Analysis_Neurochem Neurochemical Data Analysis Microdialysis->Data_Analysis_Neurochem Dopamine Levels EEG Electroencephalography (EEG) Data_Analysis_Electro Electrophysiological Data Analysis EEG->Data_Analysis_Electro Brain Wave Patterns This compound This compound Administration This compound->Locomotor_Activity This compound->CPP This compound->Self_Admin This compound->Microdialysis This compound->EEG

Caption: Experimental workflow for in vivo studies of this compound.

Putative_Pseudococaine_Signaling_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine Release D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase (AC) D1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 ERK ERK PKA->ERK CREB CREB PKA->CREB ERK->CREB Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression This compound This compound This compound->DAT Blocks Reuptake

Caption: Putative signaling pathway of this compound in the CNS.

Application Notes & Protocols for Investigating the Local Anesthetic Properties of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the local anesthetic properties of pseudococaine, a stereoisomer of cocaine. The distinct stereochemistry of this compound results in a unique pharmacological profile compared to cocaine, making it a compound of interest for structure-activity relationship (SAR) studies in the development of novel local anesthetics.[1]

Introduction to Local Anesthetic Action

Local anesthetics function by reversibly blocking the transmission of nerve impulses, primarily by inhibiting voltage-gated sodium channels within the neuronal cell membrane.[2][3][4][5] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3] Consequently, the sensation of pain is temporarily eliminated in the region innervated by the blocked nerve. The blockade is often "use-dependent," meaning it is more pronounced in rapidly firing neurons, a characteristic feature of pain-sensing nerve fibers.[4][6]

Comparative Profile: this compound vs. Cocaine

While both cocaine and this compound exhibit local anesthetic properties, their overall pharmacological effects differ significantly due to their stereoisomerism.[1] Cocaine is well-known for its potent central nervous system (CNS) stimulant effects, which contribute to its high abuse potential.[1][7] In contrast, this compound is reported to be a less potent stimulant and may even induce behavioral depression.[1][7] Some studies have indicated that this compound could be more potent in producing convulsions than cocaine.[8] A metabolite of cocaine, norcocaine, has demonstrated higher local anesthetic potency than cocaine itself, suggesting that the metabolic profile of these compounds is also a critical factor in their overall activity.[9]

Table 1: Comparative Data on this compound and Related Compounds

PropertyThis compoundCocaineReference Compound (Lidocaine)
Mechanism of Action Blockade of voltage-gated sodium channelsBlockade of voltage-gated sodium channels; also a potent monoamine reuptake inhibitorBlockade of voltage-gated sodium channels
Local Anesthetic Effect Present, but quantitative potency not well-definedPresent; historically used as a topical anesthetic[2]Well-established, potent local anesthetic
CNS Effects Behavioral depression, high-voltage slow waves in EEG[7]Excitation, low-voltage fast waves in EEG[7]Minimal at therapeutic doses
Stimulant Potency Significantly less potent than cocaine[1]Potent CNS stimulantNot a stimulant
Convulsant Potential Potentially more potent than cocaine[8]Can induce convulsions at high dosesCan induce convulsions at toxic doses
Vasoconstrictive Properties Not well-characterizedYes, due to inhibition of norepinephrine reuptake[2]No, typically a vasodilator (often co-administered with epinephrine)[3]

Experimental Protocols

The following protocols are designed to rigorously assess the local anesthetic properties of this compound.

Protocol 1: In Vitro Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol determines the direct effect of this compound on voltage-gated sodium channels.

Objective: To quantify the potency and use-dependence of sodium channel blockade by this compound in isolated dorsal root ganglion (DRG) neurons.[10]

Materials:

  • Primary culture of rat DRG neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal pipette solutions

  • This compound hydrochloride dissolved in external solution at various concentrations

  • Control local anesthetic (e.g., lidocaine)

Methodology:

  • Cell Preparation: Isolate DRG neurons from neonatal rats and culture them for 24-48 hours.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Hold the membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure channels are in a resting state.

    • Elicit sodium currents using depolarizing voltage steps.

  • Tonic Block Assessment:

    • Apply a single depolarizing pulse at a low frequency (e.g., 0.1 Hz).

    • Perfuse the cell with increasing concentrations of this compound.

    • Measure the reduction in the peak sodium current amplitude at each concentration to determine the tonic block.

  • Use-Dependent Block Assessment:

    • Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

    • Measure the progressive decrease in the peak sodium current amplitude during the pulse train in the presence of this compound.

    • Compare the block at the end of the train to the block of the first pulse to quantify use-dependence.[10]

  • Data Analysis:

    • Calculate the concentration-response curve for tonic block and determine the IC50 value (the concentration at which 50% of the current is inhibited).

    • Quantify the degree of use-dependent block as the ratio of the current at the end of the pulse train to the first pulse.

Protocol 2: In Vivo Assessment of Cutaneous Anesthesia using the Mouse Infiltration Model

This protocol evaluates the efficacy and duration of the local anesthetic effect of this compound when administered directly to the tissue.[11]

Objective: To determine the median analgesic time (duration of action) and dose-response relationship of this compound-induced skin anesthesia in a mouse model.[11]

Materials:

  • Male mice (e.g., Swiss Webster)

  • This compound hydrochloride solutions at various concentrations (e.g., 0.1%, 0.5%, 1.0%)

  • Saline solution (negative control)

  • Reference local anesthetic (e.g., bupivacaine)

  • Electrical stimulator with needle electrodes

  • Sound-level meter or trained observer to record vocalization

Methodology:

  • Baseline Threshold Determination:

    • Gently restrain the mouse and insert the stimulating electrodes subcutaneously on the abdomen.

    • Apply brief electrical pulses of increasing current until the mouse vocalizes. This is the vocalization threshold.

    • Include mice with a baseline threshold at or below a predetermined current (e.g., 8 mA) in the study.[11]

  • Drug Administration:

    • Administer a subcutaneous injection of the this compound solution, saline, or reference anesthetic over the abdomen of the mouse.

  • Anesthesia Assessment:

    • At set time intervals (e.g., every 5-10 minutes) after injection, apply the electrical stimulus at the baseline threshold current.

    • Record whether the mouse vocalizes. The absence of vocalization indicates successful anesthesia.

  • Duration of Action:

    • Continue testing until the vocalization response returns. The time from injection to the return of the response is the duration of anesthesia for that animal.

  • Data Analysis:

    • Calculate the median analgesic time for each concentration of this compound and the reference anesthetic.

    • Construct a dose-response curve to compare the potency and duration of action of this compound with the reference compound. Statistical analysis, such as a log-rank test of the survival curves, can be used to detect significant differences.[11]

Visualizations

Signaling Pathway of Local Anesthetics

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space channel_open Open State channel_inactive Inactivated State (Blocked) channel_open->channel_inactive Inactivation channel_resting Resting State channel_inactive->channel_resting Repolarization channel_resting->channel_open Depolarization LA_unionized LA (Unionized) LA_ionized_int LA-H+ (Ionized) LA_unionized->LA_ionized_int LA_ionized_ext LA-H+ (Ionized) LA_ionized_ext->LA_unionized Equilibrium LA_ionized_int->channel_open Binding

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow start Start animal_selection Select Mice start->animal_selection baseline Determine Baseline Vocalization Threshold animal_selection->baseline grouping Randomize into Groups (this compound, Control, Reference) baseline->grouping injection Subcutaneous Injection of Test Compound grouping->injection monitoring Monitor Vocalization Response to Electrical Stimulus at Timed Intervals injection->monitoring data_collection Record Time to Return of Sensation monitoring->data_collection analysis Analyze Data: - Median Analgesic Time - Dose-Response Curve data_collection->analysis end End analysis->end

Caption: Workflow for the mouse infiltration model of local anesthesia.

Relationship of Physicochemical Properties to Anesthetic Activity

Properties_Activity lipid_solubility Lipid Solubility potency Potency lipid_solubility->potency Increases protein_binding Protein Binding duration Duration of Action protein_binding->duration Increases pKa pKa onset Onset of Action pKa->onset Affects (closer to physiological pH = faster onset)

Caption: Key physicochemical properties influencing local anesthetic activity.

References

Application Notes and Protocols for Metabolic Studies of Deuterium-Labeled Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of a drug candidate that is chemically identical but can be distinguished by mass spectrometry. This allows for precise tracking of the parent compound and its metabolites in complex biological matrices. Pseudococaine, a diastereomer of cocaine, is a naturally occurring alkaloid found in coca leaves, and understanding its metabolic fate is crucial for forensic toxicology and pharmacology.

This document provides detailed application notes and protocols for conducting metabolic studies using deuterium-labeled this compound. While the synthesis of deuterium-labeled this compound has been reported, primarily for its use as an internal standard in analytical assays, this guide focuses on its application as a primary substrate to elucidate its metabolic pathways and pharmacokinetic profile.[1][2][3] The protocols described are based on established methodologies for studying the metabolism of cocaine and other xenobiotics.[4][5][6]

Applications of Deuterium-Labeled this compound in Metabolic Studies

  • Metabolite Identification: Using deuterium-labeled this compound allows for the unambiguous identification of its metabolites in in vitro and in vivo systems. The characteristic mass shift and isotopic pattern of the deuterium label distinguish true metabolites from endogenous background ions in mass spectrometry analysis.[7][8]

  • Reaction Phenotyping: Incubation of deuterium-labeled this compound with specific recombinant human enzymes (e.g., cytochrome P450s, carboxylesterases) can identify the key enzymes responsible for its metabolism.[9][10]

  • Pharmacokinetic Studies: Administration of a mixture of labeled and unlabeled this compound (a "microtracer" study) can be used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, even at steady-state concentrations of the unlabeled drug.

  • Toxicology Studies: Deuterium labeling can help in understanding the formation of potentially reactive or toxic metabolites.

Experimental Protocols

In Vitro Metabolism of Deuterium-Labeled this compound using Human Liver Microsomes (HLM)

This protocol aims to identify the primary oxidative and hydrolytic metabolites of deuterium-labeled this compound.

Materials:

  • Deuterium-labeled this compound (e.g., this compound-d3)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 1% formic acid (for quenching)

  • Internal Standard (IS) solution (e.g., deuterium-labeled cocaine)

  • 96-well incubation plates

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of deuterium-labeled this compound in a suitable solvent (e.g., methanol or DMSO).

    • On the day of the experiment, dilute the stock solution to the desired working concentration in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the deuterium-labeled this compound working solution to initiate the reaction. The final substrate concentration can range from 1-10 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

    • Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Sample Quenching and Processing:

    • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system capable of detecting the parent compound and its putative metabolites.

    • Monitor for expected metabolic transformations such as hydrolysis (loss of the benzoyl or methyl group), N-demethylation, and hydroxylation, taking into account the mass shift due to the deuterium label.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study in rats to determine the plasma concentration-time profile of deuterium-labeled this compound and its major metabolites.

Materials:

  • Deuterium-labeled this compound

  • Sterile vehicle for injection (e.g., saline)

  • Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Sample processing reagents (as described in the in vitro protocol)

Protocol:

  • Dosing:

    • Administer a single intravenous (IV) or oral (PO) dose of deuterium-labeled this compound to the rats. A typical dose might be 1-5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding ice-cold acetonitrile (containing internal standard) to the plasma samples (typically in a 3:1 ratio).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentrations of deuterium-labeled this compound and its key metabolites.

  • Data Analysis:

    • Plot the plasma concentration versus time data for the parent compound and metabolites.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Data Presentation

Quantitative data from metabolic studies should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of Deuterium-Labeled this compound in HLM

ParameterValue
HLM Protein Concentration1.0 mg/mL
Substrate Concentration1 µM
In Vitro Half-life (t½, min) Hypothetical Value
Intrinsic Clearance (CLint, µL/min/mg) Hypothetical Value

Table 2: Pharmacokinetic Parameters of Deuterium-Labeled this compound and its Metabolites in Rats following a 2 mg/kg IV Dose

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)
d3-Pseudococaine Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
d3-Benzoyl-pseudoecgonine Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueN/AN/A
d3-Pseudoecgonine Methyl Ester Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueN/AN/A
d3-Nor-pseudococaine Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueN/AN/A

(Note: N/A = Not Applicable for metabolites in this context)

Visualizations: Workflows and Metabolic Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

G cluster_prep Preparation cluster_inc Incubation cluster_proc Processing cluster_analysis Analysis stock d3-Pseudococaine Stock Solution incubation Combine & Incubate (37°C, 0-60 min) stock->incubation hlm Human Liver Microsomes (HLM) hlm->incubation nadph NADPH Regenerating System nadph->incubation quench Quench Reaction (Cold ACN + IS) incubation->quench centrifuge Centrifuge (4000 rpm, 15 min) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Interpretation (Metabolite ID, Stability) analysis->data

Caption: Workflow for in vitro metabolism study of d3-pseudococaine.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Hypothetical) parent d3-Pseudococaine hydrolysis Hydrolysis (Carboxylesterases) parent->hydrolysis oxidation Oxidation (Cytochrome P450s) parent->oxidation bpe d3-Benzoyl-pseudoecgonine hydrolysis->bpe peme d3-Pseudoecgonine Methyl Ester hydrolysis->peme npc d3-Nor-pseudococaine oxidation->npc glucuronide Glucuronide Conjugates bpe->glucuronide UGTs peme->glucuronide UGTs npc->glucuronide UGTs

Caption: Proposed metabolic pathway of deuterium-labeled this compound.

Conclusion

The use of deuterium-labeled this compound is a powerful strategy for conducting definitive metabolic studies. The protocols and data presentation formats outlined in this document provide a robust framework for researchers to investigate its biotransformation and pharmacokinetic properties. Such studies are essential for a comprehensive understanding of its pharmacological and toxicological profile, contributing valuable knowledge to the fields of forensic science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Pseudococaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C-2 and C-3 positions of the tropane ring. The classical synthetic route involves the reduction of 2-carbomethoxytropinone (2-CMT), which typically yields a mixture of diastereomers: ecgonine methyl ester (the precursor to cocaine) and pseudoecgonine methyl ester (the precursor to this compound).[1] Separating these diastereomers can be challenging and often results in lower overall yields of the desired this compound isomer.

Q2: Why does the reduction of 2-carbomethoxytropinone (2-CMT) produce a mixture of diastereomers?

A2: The reduction of the ketone at the C-3 position of 2-CMT can occur from two different faces of the molecule, leading to the formation of two different stereoisomers of the resulting alcohol. The ratio of these diastereomers, ecgonine methyl ester and pseudoecgonine methyl ester, is influenced by the reducing agent used, the reaction conditions (such as temperature and pH), and the solvent.[2][3]

Q3: What are the common methods for separating the diastereomers of ecgonine methyl ester and pseudoecgonine methyl ester?

A3: If the mixture of ecgonine methyl ester (EME) and pseudoecgonine methyl ester (PEME) is not separated before benzoylation, a mixture of cocaine and this compound will be produced.[1] Common separation techniques include:

  • Fractional Crystallization: This method takes advantage of the different solubilities of the diastereomeric salts. For instance, the hydrochloride salts can be separated by crystallization from solvents like methanol and diethyl ether.[1]

  • Column Chromatography: This is a widely used technique for separating the diastereomers. Various stationary phases like silica gel or alumina can be employed with a suitable solvent system.[3] A low-pressure column chromatography method eluting with chloroform-t-butylmethyl ether-ammonium hydroxide (95:5:1) has been reported for this separation.[3]

Q4: Are there any stereoselective methods to synthesize this compound directly?

A4: Yes, more advanced, stereoselective synthetic routes have been developed to avoid the formation of diastereomeric mixtures. One such method is the asymmetric synthesis of (+)-pseudococaine via a ring-closing iodoamination reaction. This method has been reported to produce the desired product in high diastereomeric excess (>99:1 dr).[4][5]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of 2-Carbomethoxytropinone (2-CMT)

Potential Causes:

  • Inappropriate Reducing Agent: The choice of reducing agent significantly impacts the diastereomeric ratio. Sodium amalgam is a commonly used reagent that often produces a mixture of diastereomers.[1][3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can influence the stereochemical outcome of the reduction.

Suggested Solutions:

  • pH Control: During sodium amalgam reduction, maintaining the pH between 3 and 4 with sulfuric acid has been shown to influence the product ratio.[1][2] A patent for a similar reduction to produce the cocaine precursor suggests a pH range of 3 to 4.5 using an inorganic acid can yield a favorable diastereomeric ratio.[2]

  • Temperature Control: The reduction is typically carried out at low temperatures, often below 5°C, to improve selectivity.[1]

  • Explore Alternative Reducing Agents: While sodium amalgam is common, other reducing agents could be explored for their potential to offer better stereoselectivity. However, it has been noted that many other reagents failed to produce the desired ecgonine methyl ester isomers.[3]

  • Consider Asymmetric Synthesis: For high stereoselectivity, an asymmetric synthesis approach, such as the one involving ring-closing iodoamination, should be considered.[4][5]

Issue 2: Poor Yield of this compound

Potential Causes:

  • Incomplete Reaction: The reduction or benzoylation reactions may not have gone to completion.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, crystallization, and chromatography steps.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

Suggested Solutions:

  • Optimize Reaction Times: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it goes to completion.

  • Careful Workup: During extractions, ensure the correct pH is used to minimize the solubility of the free base in the aqueous layer. Prompt extraction from alkaline solutions is necessary to prevent saponification.[6]

  • Efficient Purification: For crystallization, use the minimal amount of solvent necessary to dissolve the product to maximize recovery. For column chromatography, careful selection of the stationary and mobile phases is crucial to achieve good separation with minimal product loss.

  • Benzoylation Conditions: In the benzoylation of pseudoecgonine methyl ester, using benzoyl chloride in dry pyridine under an inert atmosphere can lead to high yields of this compound hydrochloride.[1]

Issue 3: Difficulty in Separating Diastereomers

Potential Causes:

  • Similar Physical Properties: The diastereomers may have very similar solubilities and chromatographic behaviors, making separation challenging.

  • Impurities: The presence of impurities can interfere with crystallization or co-elute with the products during chromatography.

Suggested Solutions:

  • Optimize Crystallization Conditions: Experiment with different solvent systems and cooling rates to improve the efficiency of fractional crystallization. Seeding the solution with a small crystal of the desired isomer can sometimes induce crystallization.

  • Optimize Chromatographic Separation:

    • Solvent System Screening: Test a variety of solvent systems with different polarities to find the optimal mobile phase for separation on a given stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC can offer better resolution than standard column chromatography.[7]

    • Choice of Stationary Phase: While silica gel is common, other adsorbents like alumina might provide different selectivity.

Quantitative Data Summary

Synthetic StepReagents and ConditionsProduct(s)Diastereomeric Ratio (EME:PEME)YieldReference
Reduction of (±)-2-CMT1.5% Sodium Amalgam, 10% H₂SO₄, pH 3-4, <5°C(±)-Ecgonine Methyl Ester & (±)-Pseudoecgonine Methyl Ester2:1 to 3:250-70% (overall)[3]
Reduction of (-)-2-CMT1.5% Sodium Amalgam, H₂SO₄, pH 3-4, -2 to 7°C(+)-Ecgonine Methyl Ester & PEME2:1-[2]
Reduction of (+)-2-CMT bitartrateSodium Amalgam, Inorganic Acid, pH 3-4.5(-)-Ecgonine Methyl Ester & Pseudoecgonine Methyl Ester≥1.3:1 to ≥2.4:1-[2]
Asymmetric Synthesis of (+)-PseudococaineMulti-step synthesis involving ring-closing iodoamination(+)-Pseudococaine Hydrochloride>99:1 dr31% (overall)[4][5]
Benzoylation of (+)-Ecgonine Methyl Ester HClBenzoyl Chloride, Pyridine, Argon atmosphere(+)-Cocaine Hydrochloride-89%[1]

Experimental Protocols

Protocol 1: Sodium Amalgam Reduction of (±)-2-Carbomethoxytropinone (2-CMT)

Objective: To reduce (±)-2-CMT to a mixture of (±)-ecgonine methyl ester (EME) and (±)-pseudoecgonine methyl ester (PEME).

Materials:

  • (±)-2-CMT hydrate (7.70 g, 0.036 mol)

  • 10% Sulfuric acid (ice cold)

  • 1.5% Sodium amalgam (1028 g)

  • 30% Sulfuric acid (cold)

  • Bromophenol blue indicator

  • Water

Procedure:

  • In a 500 mL three-neck round-bottom flask, combine (±)-2-CMT hydrate with 51 mL of ice-cold 10% sulfuric acid.

  • Add approximately 2 mg of bromophenol blue indicator.

  • With stirring and while keeping the temperature below 5°C, add 1.5% sodium amalgam in small portions over 2.5 hours.

  • Monitor the pH using the indicator and maintain it between pH 3 and 4 by adding cold 30% sulfuric acid as needed.

  • Add water periodically to dissolve any sodium sulfate salts that precipitate.

  • After the addition of amalgam is complete, continue stirring for an additional 45 minutes.

  • Proceed with the workup to isolate the mixture of EME and PEME.

Reference: This protocol is adapted from a published procedure.[1]

Protocol 2: Benzoylation of (+)-Ecgonine Methyl Ester Hydrochloride

Objective: To synthesize (+)-cocaine hydrochloride from (+)-ecgonine methyl ester hydrochloride. A similar procedure can be followed for the benzoylation of pseudoecgonine methyl ester.

Materials:

  • (+)-Ecgonine methyl ester HCl (1.00 g, 4.25 mmol)

  • Dry pyridine (12 mL)

  • Benzoyl chloride (0.8 mL, 6.85 mmol)

  • Dry acetone (300 mL)

  • Argon gas

Procedure:

  • In an oven-dried 100 mL round-bottom flask, add (+)-ecgonine methyl ester HCl and 7 mL of dry pyridine.

  • Stir the mixture in an ice bath under an argon atmosphere.

  • Dropwise over 5 minutes, add a solution of benzoyl chloride in 5 mL of pyridine.

  • After the addition is complete, remove the ice bath and stir the reaction for 24 hours under argon.

  • Add 200 mL of dry acetone to the reaction mixture to form a slurry.

  • Filter the slurry by suction filtration to collect the crude (+)-cocaine hydrochloride.

  • Wash the crude product with an additional 100 mL of dry acetone.

  • Dry the product to obtain (+)-cocaine hydrochloride. The reported yield for this step is 89%.[1]

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_mixture Diastereomeric Mixture cluster_separation Separation cluster_benzoylation Benzoylation cluster_final_product Final Product 2_CMT 2-Carbomethoxytropinone (2-CMT) Reduction Reduction (e.g., Na/Hg, H₂SO₄) 2_CMT->Reduction EME Ecgonine Methyl Ester (EME) Reduction->EME PEME Pseudoecgonine Methyl Ester (PEME) Reduction->PEME Separation Separation (Crystallization or Chromatography) EME->Separation PEME->Separation Benzoylation_PEME Benzoylation PEME->Benzoylation_PEME Separation->PEME Isolated This compound This compound Benzoylation_PEME->this compound

Caption: Classical synthetic workflow for this compound.

Stereochemical_Relationship cluster_precursors Reduction Products (Diastereomers) cluster_final_products Benzoylation Products 2_CMT 2-Carbomethoxytropinone (C3=O) EME Ecgonine Methyl Ester (C2-CO₂Me, C3-OH cis) 2_CMT->EME Reduction PEME Pseudoecgonine Methyl Ester (C2-CO₂Me, C3-OH trans) 2_CMT->PEME Reduction Cocaine Cocaine EME->Cocaine Benzoylation This compound This compound PEME->this compound Benzoylation

Caption: Stereochemical relationship of precursors and products.

References

Overcoming poor resolution in the chromatographic separation of cocaine and Pseudococaine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic separation of cocaine and its diastereomer, pseudococaine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution between cocaine and this compound?

A1: Cocaine and this compound are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This structural similarity results in very close physicochemical properties, making their separation by chromatography difficult. Achieving baseline resolution often requires highly selective chromatographic conditions.

Q2: What are the most common issues encountered when separating cocaine and this compound?

A2: The most frequently reported issues include:

  • Poor Resolution/Co-elution: Peaks for cocaine and this compound overlap significantly or elute as a single peak.

  • Peak Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum, which can affect accurate integration and quantification. This is common for basic compounds like cocaine.[1]

  • Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.

  • Inconsistent Retention Times: The time it takes for the analytes to elute from the column varies between injections, indicating system instability.[1]

Q3: What is the impact of mobile phase pH on the separation?

A3: The pH of the mobile phase significantly influences the retention and peak shape of ionizable compounds like cocaine. For basic compounds, operating at a low pH (around 3-5) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing undesirable secondary interactions that cause peak tailing.[2] However, the optimal pH needs to be determined empirically as it also affects the ionization state of the analytes and thus their interaction with the stationary phase.[3]

Q4: When should I consider using a chiral stationary phase?

A4: While cocaine and this compound are diastereomers and can, in principle, be separated on achiral columns, a chiral stationary phase (CSP) is often recommended to enhance selectivity, especially when dealing with complex matrices or when other isomers like allococaine and pseudoallococaine are present.[1] Polysaccharide-based CSPs are commonly used for the separation of cocaine isomers.[1][4]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Cocaine and this compound Peaks

Poor resolution is a primary challenge in the separation of these diastereomers. The following steps provide a systematic approach to troubleshoot and improve peak separation.

Troubleshooting Workflow:

Fig 1. Troubleshooting workflow for poor resolution.

Experimental Protocols:

  • Mobile Phase Optimization:

    • Protocol 1: Reversed-Phase HPLC.

      • Column: C8 or C18 (e.g., Lichrospher RP 18, 125 x 4 mm i.d.).[5]

      • Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 70:30 v/v) at a pH of 7.[5]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 235 nm.[5]

      • Troubleshooting: Systematically vary the methanol/buffer ratio (e.g., from 60:40 to 80:20) to find the optimal selectivity.

    • Protocol 2: Ion-Pair Chromatography.

      • Column: Octadecylsilyl-silica.

      • Mobile Phase: Tetrahydrofuran and water containing an ion-pair reagent such as n-heptanesulfonate.

      • Rationale: The ion-pair reagent forms a neutral complex with the analytes, altering their retention characteristics on a reversed-phase column.[6]

  • Temperature Optimization:

    • Procedure: Set the column oven to a specific temperature (e.g., 25°C) and analyze the sample. Incrementally decrease the temperature (e.g., in 5°C steps) and re-analyze. Lower temperatures often lead to longer retention times and can sometimes improve resolution, though this can also lead to broader peaks.

Quantitative Data Summary:

MethodStationary PhaseMobile PhaseAnalytesRetention Time (min)
HPLC[7]Partisil 10 PACAcetonitrileCocaine-
This compound-
GC-MS[7]3% OV-1HeliumCocaine3.27
This compound3.61

Note: Retention volumes were provided in the source for HPLC, not retention times.

Issue 2: Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like cocaine, often caused by secondary interactions with the stationary phase.

Logical Relationship Diagram:

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Contamination/ Void Formation start->cause2 solution1a Lower Mobile Phase pH (e.g., to 3-5) cause1->solution1a solution1b Add a Competing Base (e.g., Triethylamine - TEA) cause1->solution1b solution1c Use an End-Capped Column cause1->solution1c end Symmetrical Peaks solution1a->end solution1b->end solution1c->end solution2a Use a Guard Column cause2->solution2a solution2b Flush or Replace Column cause2->solution2b solution2a->end solution2b->end

Fig 2. Logical diagram for troubleshooting peak tailing.

Experimental Protocols:

  • Mobile Phase Modification to Reduce Tailing:

    • Protocol 1: pH Adjustment.

      • Mobile Phase: Acetonitrile and 0.05M phosphate buffer.

      • Procedure: Prepare the mobile phase at a pH of 5.0. If tailing persists, incrementally lower the pH (e.g., to 4.5, 4.0) and observe the effect on peak shape.[8]

    • Protocol 2: Addition of a Competing Base.

      • Mobile Phase: Acetonitrile, tetrahydrofuran, and aqueous triethylamine (e.g., 40:10:50 v/v/v with 0.1% v/v TEA in water).[8]

      • Rationale: Triethylamine is a small basic molecule that competitively interacts with active silanol sites on the stationary phase, preventing them from interacting with the basic analytes and causing tailing.[1]

Quantitative Data Summary:

HPLC SystemColumnMobile Phase
System 1[8]C840% Acetonitrile, 10% Tetrahydrofuran, 50% 0.1% v/v aqueous Triethylamine
System 2[8]C830% Acetonitrile, 70% 0.05M Phosphate Buffer (pH 5.0)

Issue 3: Inconsistent Retention Times

Drifting retention times can compromise the reliability of your analysis. This issue is often related to the stability of the HPLC system.

Troubleshooting Workflow:

Troubleshooting_Retention_Time_Drift start Inconsistent Retention Times check_equilibration Ensure Proper Column Equilibration start->check_equilibration check_mp_prep Verify Mobile Phase Preparation and Stability start->check_mp_prep check_pump Inspect HPLC Pump and System for Leaks start->check_pump check_temp Verify Column Temperature Stability start->check_temp equilibration_details Equilibrate with at least 20-30 column volumes of mobile phase check_equilibration->equilibration_details end Stable Retention Times equilibration_details->end mp_prep_details Freshly prepare mobile phase daily. Ensure proper degassing. check_mp_prep->mp_prep_details mp_prep_details->end pump_details Check for pressure fluctuations. Inspect fittings and seals. check_pump->pump_details pump_details->end temp_details Use a column oven for consistent temperature control. check_temp->temp_details temp_details->end

Fig 3. Troubleshooting workflow for inconsistent retention times.

Experimental Protocols:

  • Column Equilibration:

    • Procedure: Before starting a sequence of analyses, flush the column with the mobile phase at the analytical flow rate for an extended period. The required time depends on the column dimensions and flow rate, but a general guideline is to pass at least 20-30 column volumes of the mobile phase through the column.[1]

    • Calculation of Column Volume (CV): CV (in mL) ≈ π * (column inner radius in cm)² * column length in cm * 0.7 (for porous particles).

  • Mobile Phase Preparation:

    • Procedure: Prepare fresh mobile phase for each day of analysis. If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted before mixing with the organic solvent. Degas the mobile phase using sonication, vacuum filtration, or an inline degasser to prevent bubble formation in the pump and detector.

References

Preventing the degradation of Pseudococaine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pseudococaine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation during sample preparation?

A1: The primary degradation pathway for this compound, similar to its diastereomer cocaine, is the hydrolysis of its ester linkages. This degradation can occur through two main routes:

  • Hydrolysis of the benzoyl ester: This is the major degradation pathway and results in the formation of pseudoecgonine methyl ester and benzoic acid. This reaction is readily catalyzed by enzymes, particularly carboxylesterases found in biological matrices like plasma and liver microsomes. It can also be chemically catalyzed by exposure to basic or acidic conditions.

  • Hydrolysis of the methyl ester: This is a minor degradation pathway that leads to the formation of benzoylpseudoecgonine and methanol.

Additionally, epimerization at the C-2 position can occur under basic conditions, potentially converting this compound to cocaine or other stereoisomers, although this compound is generally more thermodynamically stable than cocaine.[1]

Q2: What are the optimal storage conditions for samples containing this compound to minimize degradation?

A2: To minimize degradation, samples should be stored at low temperatures. For short-term storage (up to one week), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or lower is essential. In biological samples, the addition of a preservative is also crucial.

Q3: Why is it important to control the pH of my samples?

A3: pH plays a critical role in the chemical stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds. Generally, a slightly acidic pH of around 4-5 is optimal for minimizing chemical hydrolysis.[2] Alkaline conditions (pH > 7) should be strictly avoided as they significantly accelerate the degradation process.

Q4: How can I prevent enzymatic degradation of this compound in biological samples like plasma or blood?

A4: Enzymatic degradation by carboxylesterases is a major concern in biological matrices. To prevent this, it is crucial to add an enzyme inhibitor to the sample immediately after collection. Sodium fluoride (NaF) is a commonly used and effective inhibitor of serine carboxylesterases.[3] Storing the samples at low temperatures (-20°C) will also significantly reduce enzymatic activity.

Q5: Can the choice of solvent impact the stability of this compound during sample preparation?

A5: Yes, the choice of solvent can influence stability. While this compound is soluble in many organic solvents, prolonged exposure to certain solvents, especially in the presence of water and at non-optimal pH, can contribute to degradation. It is important to use high-purity solvents and minimize the time the analyte spends in solution, particularly at elevated temperatures during steps like solvent evaporation.

Troubleshooting Guides

Issue 1: Low recovery of this compound in final extract.
Possible Cause Troubleshooting Step
Degradation due to improper pH Measure the pH of all aqueous solutions used during extraction. Ensure the pH is maintained in the optimal range (pH 4-5). If basic conditions are required for a specific step (e.g., liquid-liquid extraction), minimize the exposure time and keep the sample on ice.
Enzymatic degradation in biological samples Confirm that a sufficient amount of an appropriate enzyme inhibitor (e.g., sodium fluoride) was added to the sample immediately upon collection. Ensure samples were kept cold prior to and during processing.
Thermal degradation Review all steps involving heat (e.g., solvent evaporation). Use a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., < 40°C) for evaporation. Avoid prolonged exposure to high temperatures.
Incomplete elution during Solid-Phase Extraction (SPE) Optimize the elution solvent. Ensure the solvent is strong enough to disrupt the interactions between this compound and the sorbent. Consider increasing the volume of the elution solvent or performing a second elution.
Issue 2: Appearance of unexpected peaks in the chromatogram corresponding to degradation products.
Possible Cause Troubleshooting Step
Hydrolysis during sample preparation This is indicated by the presence of pseudoecgonine methyl ester or benzoylpseudoecgonine. Review the sample handling procedure for exposure to non-optimal pH, high temperatures, or lack of enzyme inhibitors.
On-column degradation during GC analysis The high temperatures of the GC inlet can sometimes cause degradation of thermally labile compounds. Ensure the inlet temperature is not excessively high. Use a deactivated inlet liner and consider derivatization of the analyte to increase its thermal stability.
Formation of artifacts during extraction Certain solvents or reagents can react with the analyte to form artifacts. Review the literature for known incompatibilities with your chosen extraction method. If possible, analyze a standard solution of this compound that has been subjected to the same extraction procedure to identify any method-induced artifacts.

Quantitative Data on Stability

Disclaimer: The following data is for cocaine, the diastereomer of this compound. While the general principles of stability are applicable to this compound, the absolute rates of degradation may differ.

Table 1: Stability of Cocaine in Biological Fluids at Different Temperatures

TemperatureMatrixPreservativeTime to Significant DegradationReference
4°CBloodSodium FluorideStable for at least 150 days[2]
4°CBloodNoneDisappears after 30 days[2]
-20°CBloodSodium FluorideStable for over a year[2]
4°CUrine (pH 8)NoneDisappears after 75 days[2]
-20°CUrineNoneStable for over a year[2]

Table 2: Effect of pH on Cocaine Stability in Aqueous Solution

pHTemperatureHalf-lifeReference
2.2Not specifiedRelatively stable[4]
5.0Not specifiedRelatively stable[4]
6.8Not specifiedLess stable[4]
7.2540°C5 hours[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add an appropriate volume of an internal standard solution.

    • Add 100 µL of a 1 M sodium fluoride solution to inhibit enzymatic activity.

    • Vortex the sample for 30 seconds.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for another 30 seconds.

    • Centrifuge the sample at 3000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Wash the cartridge with 2 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

    • Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound PEME Pseudoecgonine Methyl Ester This compound->PEME Benzoyl Ester Hydrolysis (Major Pathway) - Enzymatic (Carboxylesterases) - Chemical (Acid/Base) BP Benzoylpseudoecgonine This compound->BP Methyl Ester Hydrolysis (Minor Pathway) BenzoicAcid Benzoic Acid Methanol Methanol

Caption: Primary degradation pathways of this compound.

cluster_workflow SPE Workflow for this compound from Plasma Start Start: Plasma Sample Pretreat 1. Pre-treatment (Add IS, NaF, Buffer; Centrifuge) Start->Pretreat Load 3. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning (Methanol, Water, Buffer) Condition->Load Wash 4. Washing (Water, Acetic Acid, Methanol) Load->Wash Elute 5. Elution (Organic Solvent Mixture) Wash->Elute Evap 6. Evaporation & Reconstitution Elute->Evap Analysis End: LC-MS or GC-MS Analysis Evap->Analysis

Caption: Experimental workflow for SPE of this compound.

cluster_troubleshooting Troubleshooting Logic for Low this compound Recovery Problem Low this compound Recovery CheckpH Check pH of all solutions Problem->CheckpH pH_OK pH Optimal? CheckpH->pH_OK CheckTemp Review temperatures used Temp_OK Temp Controlled? CheckTemp->Temp_OK CheckEnzyme Confirm enzyme inhibitor addition Enzyme_OK Inhibitor Used? CheckEnzyme->Enzyme_OK CheckSPE Optimize SPE method SPE_OK Elution Complete? CheckSPE->SPE_OK pH_OK->CheckTemp Yes AdjustpH Adjust pH to 4-5 pH_OK->AdjustpH No Temp_OK->CheckEnzyme Yes ReduceTemp Reduce heat exposure Temp_OK->ReduceTemp No Enzyme_OK->CheckSPE Yes AddInhibitor Add NaF to future samples Enzyme_OK->AddInhibitor No OptimizeElution Change elution solvent/volume SPE_OK->OptimizeElution No

Caption: Logical workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of pseudococaine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating matrix effects in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] The primary concern is the impact on the accuracy, precision, and sensitivity of the analytical method, which can result in the underestimation or overestimation of the this compound concentration, and in some cases, false-negative results.[1]

Q2: What are the typical causes of matrix effects when analyzing this compound in biological samples?

A2: The most common causes of matrix effects in the analysis of this compound from biological matrices include:

  • Endogenous matrix components: Phospholipids, salts, and proteins are major interfering substances.[1]

  • Exogenous compounds: Anticoagulants in blood samples, mobile phase additives, and contaminants from sample collection tubes can also contribute to ion suppression.[1][2]

  • Competition for ionization: Co-eluting substances with a higher proton affinity or surface activity can compete with this compound for ionization in the mass spectrometer's source.[1]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are both qualitative and quantitative methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in the chromatographic run ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip or rise in the baseline signal of the infused standard indicates the retention time of interfering components.[1]

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of this compound in a pure standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process.[2] The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Q4: Can a deuterated internal standard for this compound fully resolve issues caused by matrix effects?

A4: A co-eluting, stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the most effective way to compensate for matrix effects.[3] The SIL-IS experiences nearly identical ion suppression or enhancement as the unlabeled this compound, which allows for accurate quantification based on the ratio of the analyte to the internal standard.[3] While it compensates for the effect, it does not eliminate the underlying cause of ion suppression.[1]

Q5: Is it acceptable to simply dilute my sample to reduce matrix effects?

A5: Sample dilution can be a straightforward method to reduce the concentration of interfering matrix components, thereby lessening ion suppression.[4] However, this approach also dilutes the this compound, which may compromise the sensitivity of the assay, particularly when analyzing samples with low concentrations of the analyte.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Step 1: Confirm the Presence and Nature of Matrix Effects

Before making significant changes to your method, it is crucial to confirm that matrix effects are indeed the root cause of any observed issues with accuracy, precision, or sensitivity.

  • Action: Perform a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram.

  • Action: Quantify the extent of the matrix effect using the post-extraction spike method. An ideal matrix effect should be between 85% and 115%.

Step 2: Optimize the Sample Preparation Protocol

Effective sample cleanup is the first and most critical line of defense against matrix effects. The goal is to selectively remove interfering components while efficiently recovering this compound.

  • Issue: Significant ion suppression is observed, and the matrix effect is outside the acceptable range.

  • Solution 1: Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples.[5][6] A mixed-mode cation exchange SPE cartridge is often suitable for basic compounds like this compound.

  • Solution 2: Liquid-Liquid Extraction (LLE): LLE can also provide very clean extracts.[7] The pH of the aqueous sample should be adjusted to be at least two pH units above the pKa of this compound to ensure it is in its neutral, free-base form for efficient extraction into an organic solvent.

  • Solution 3: Protein Precipitation (PPT): While being a simpler method, PPT is generally less effective at removing matrix components compared to SPE and LLE and may result in more significant matrix effects.[8]

Step 3: Refine the Chromatographic Separation

If optimizing sample preparation is not sufficient, modifying the chromatographic conditions can help to separate this compound from co-eluting interferences.

  • Issue: Ion suppression is still present after improving the sample cleanup.

  • Solution 1: Adjust the Mobile Phase Gradient: Modify the gradient profile to increase the separation between this compound and the region of ion suppression identified in the post-column infusion experiment.

  • Solution 2: Change the Analytical Column: A different column chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and better resolve this compound from interfering compounds.

  • Solution 3: Alter the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the retention time of this compound relative to interfering components.

Step 4: Implement an Appropriate Internal Standard

Using a suitable internal standard is crucial for accurate quantification, especially when matrix effects cannot be completely eliminated.

  • Issue: Poor precision and accuracy in quantitative results.

  • Solution: Incorporate a stable isotope-labeled internal standard, such as this compound-d3, into your workflow.[9] The internal standard should be added to the samples as early as possible in the sample preparation process to account for variability in both extraction recovery and matrix effects.[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data for matrix effects and recovery for cocaine and its metabolites from various biological matrices, which can serve as a reference for what to expect during the analysis of this compound.

Table 1: Matrix Effect and Recovery of Cocaine and Metabolites in Whole Blood [5]

CompoundConcentration LevelMatrix Effect (%)Recovery (%)
CocaineLow75.288.9
Medium81.595.3
High79.492.1
BenzoylecgonineLow68.375.4
Medium72.180.2
High70.578.6
CocaethyleneLow80.191.7
Medium85.398.4
High82.694.5

Table 2: Ionization Suppression of Cocaine and Metabolites in Various Biological Matrices [6]

MatrixCocaine (%)Benzoylecgonine (%)Cocaethylene (%)
Blood-8.2-10.5-9.1
Urine-4.6-6.8-5.3
Oral Fluid-7.5-9.2-8.4
Hair-11.3-14.4-12.7
Nail-9.8-12.1-10.6

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) confirmed to be free of this compound.

  • This compound standard solution of known concentration.

  • Reconstitution solvent (typically the initial mobile phase).

Procedure:

  • Prepare Blank Matrix Extract: Process the blank biological matrix using your established sample preparation protocol (e.g., SPE, LLE, or PPT).

  • Prepare Post-Spike Sample: Take a known volume of the blank matrix extract and spike it with a known amount of the this compound standard solution.

  • Prepare Standard in Solvent: Prepare a standard solution of this compound in the reconstitution solvent at the same final concentration as the post-spike sample.

  • LC-MS/MS Analysis: Analyze both the post-spike sample and the standard in solvent using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = (Peak Area of Post-Spike Sample / Peak Area of Standard in Solvent) x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

Objective: To extract and clean up this compound from a urine sample to minimize matrix effects. This protocol is adapted from methods used for cocaine and its metabolites.[10]

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Methanol.

  • Deionized water.

  • 100 mM Hydrochloric acid.

  • Dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v) elution solvent.

  • Phosphate buffer (pH 6).

  • This compound-d3 internal standard.

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the this compound-d3 internal standard and 1 mL of phosphate buffer.

  • Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of phosphate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 100 mM HCl, and then 3 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and internal standard from the cartridge with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Start Start: Inaccurate or Imprecise This compound Quantification Assess_ME Step 1: Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present No_ME No Significant Matrix Effect (Investigate Other Causes) ME_Present->No_ME No Optimize_SP Step 2: Optimize Sample Preparation (SPE, LLE, or PPT) ME_Present->Optimize_SP Yes SP_Sufficient Matrix Effect Mitigated? Optimize_SP->SP_Sufficient Optimize_LC Step 3: Optimize LC Separation (Gradient, Column, pH) SP_Sufficient->Optimize_LC No Implement_IS Step 4: Implement Stable Isotope-Labeled Internal Standard (e.g., this compound-d3) SP_Sufficient->Implement_IS Yes LC_Sufficient Matrix Effect Mitigated? Optimize_LC->LC_Sufficient LC_Sufficient->Implement_IS Yes LC_Sufficient->Implement_IS No (Proceed to IS) End End: Accurate and Precise This compound Quantification Implement_IS->End

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

Mitigation_Strategies Problem Matrix Effect (Ion Suppression/Enhancement) Mitigation Mitigation Strategies Problem->Mitigation SamplePrep Improved Sample Preparation Mitigation->SamplePrep Chromatography Chromatographic Optimization Mitigation->Chromatography Compensation Compensation Mitigation->Compensation SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Gradient Gradient Modification Chromatography->Gradient Column Alternative Column Chemistry Chromatography->Column SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Compensation->SIL_IS

Caption: Key strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing GC-MS Analysis of Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of pseudococaine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shapes, such as tailing, for my this compound standard?

A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte's amine groups and active silanol groups on the surface of the GC column or inlet liner. To mitigate this, consider the following:

  • Use a deactivated inlet liner and a high-quality, inert GC column. This will minimize the number of active sites available for interaction.[1]

  • Derivatization: Converting this compound to a less polar derivative, such as a trimethylsilyl (TMS) derivative, can significantly improve peak shape and reduce tailing.[2][3][4]

  • Column Maintenance: If tailing persists, consider trimming the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues.[1]

Q2: I am having difficulty separating this compound from its isomers, like cocaine. What can I do to improve resolution?

A2: The separation of diastereomers such as this compound and cocaine can be challenging due to their similar chemical structures. Here are some strategies to improve resolution:

  • Column Selection: Employ a non-polar or mid-polar capillary column. For enhanced selectivity, a longer column (e.g., 60 meters or longer) can provide better separation.[1]

  • Optimized Temperature Program: A slow oven temperature ramp rate (e.g., 1-2 °C/min) after an initial hold at a lower temperature can allow for better separation of isomers with close boiling points.[1]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate is crucial. For a 0.25 mm ID column, a typical starting flow rate for helium is around 1.0-1.5 mL/min.[1]

Q3: My this compound appears to be degrading in the injector. How can I prevent this?

A3: Tropane alkaloids like this compound can be thermally unstable.[2][3][4][5][6] High temperatures in the GC inlet can cause degradation. Consider these adjustments:

  • Lower the Injector Temperature: Reducing the injector temperature can help minimize the thermal degradation of underivatized this compound.[2] A temperature around 250°C is often a good starting point, as higher temperatures can lead to significant degradation.[4][5]

  • Derivatization: As mentioned previously, derivatization can form more thermally stable compounds, preventing on-column degradation.[2][3][4]

Q4: Can I differentiate this compound from cocaine using mass spectrometry if they co-elute?

A4: While complete chromatographic separation is ideal, mass spectrometry can aid in differentiating diastereomers. The mass spectra of this compound and cocaine are very similar, but they can sometimes be distinguished by the relative intensities of specific ions, such as those at m/z 94, 96, and 152.[7] However, relying solely on mass spectral differences for quantification without chromatographic separation is not recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system.Use a deactivated inlet liner and an inert GC column.[1] Consider derivatization to create a less polar analyte.[2][3][4]
Column overload.Reduce the injection volume or dilute the sample.[1]
Poor Resolution of Isomers Inappropriate GC column.Use a non-polar or mid-polar capillary column. A longer column can improve resolution.[1]
Suboptimal oven temperature program.Employ a slower temperature ramp rate (e.g., 1-5 °C/minute).[1]
Incorrect carrier gas flow rate.Optimize the carrier gas flow rate. For a 0.25 mm ID column, a starting point of 1.0-1.5 mL/min for Helium is recommended.[1]
Analyte Degradation High injector temperature.Lower the injector temperature. Temperatures at or below 250°C are advisable.[2][4][5]
Thermal instability of the analyte.Derivatize the sample to form a more thermally stable compound.[2][3][4]
Low Signal Intensity Improper MS tuning.Perform an autotune of the mass spectrometer to ensure optimal performance.[1]
Sample degradation.As mentioned above, lower the injector temperature or consider derivatization.[1][2]

Experimental Protocols

GC-MS Analysis of Underivatized this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and application.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent such as methanol or ethyl acetate to a final concentration of 1 mg/mL. Further dilute as necessary.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C[8][9]

    • Injection Mode: Split (e.g., 10:1 or higher to avoid column overload)[10]

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min[1][10]

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 1-3 minutes[10]

      • Ramp Rate: 10-20 °C/min[10]

      • Final Temperature: 280-290 °C, hold for 5-10 minutes[10]

    • GC Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) is a good starting point.[10]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: Scan from m/z 40-500

      • Source Temperature: 230 °C[8]

      • Transfer Line Temperature: 280 °C[9]

Derivatization of this compound with BSTFA

This procedure describes a common method for silylation to improve the thermal stability and chromatographic behavior of this compound.

  • Sample Preparation: Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of a silylating agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Add 50 µL of a suitable solvent like ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 20-30 minutes.[8][11]

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in the previous protocol. The oven temperature program may need to be adjusted to account for the different volatility of the derivatized analyte.

Visualizations

GCMS_Troubleshooting_Workflow start Start Analysis check_peak Evaluate Peak Shape and Resolution start->check_peak good_peak Analysis Successful check_peak->good_peak Good bad_peak Poor Peak Shape or Resolution check_peak->bad_peak Poor tailing Peak Tailing? bad_peak->tailing deactivate_liner Use Deactivated Liner/ Inert Column tailing->deactivate_liner Yes poor_resolution Poor Resolution? tailing->poor_resolution No derivatize_tailing Consider Derivatization deactivate_liner->derivatize_tailing derivatize_tailing->check_peak optimize_temp Optimize Temperature Program (Slower Ramp) poor_resolution->optimize_temp Yes degradation Suspect Degradation? poor_resolution->degradation No optimize_flow Optimize Carrier Gas Flow optimize_temp->optimize_flow use_long_column Use Longer GC Column optimize_flow->use_long_column use_long_column->check_peak lower_temp Lower Injector Temperature degradation->lower_temp Yes derivatize_degradation Consider Derivatization lower_temp->derivatize_degradation derivatize_degradation->check_peak GCMS_Workflow sample_prep Sample Preparation (Dissolution/Derivatization) injection GC Injection (Split/Splitless) sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Ionization) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_analysis Data Analysis (Chromatogram/Spectrum) detection->data_analysis

References

Best practices for handling and storing Pseudococaine reference standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Pseudococaine reference standards in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reference standard?

A1: A this compound reference standard is a highly purified and well-characterized substance used as a measurement standard in analytical and research laboratories. As a stereoisomer of cocaine, it is critical for developing and validating analytical methods, conducting neuropharmacological research on addiction and stimulant effects, and investigating the structure-activity relationships of local anesthetics.[1]

Q2: How should I store the solid this compound reference standard upon receipt?

A2: Upon receipt, the solid this compound reference standard should be stored in its original, unopened container at -20°C, protected from light and moisture. Ensure the container seal is intact before the first use.

Q3: What is the recommended procedure for preparing a stock solution?

A3: To prepare a stock solution, allow the reference standard vial to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the required amount of the solid standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a precise final concentration (e.g., 1 mg/mL).

Q4: How should I store stock and working solutions of this compound?

A4: Stock and working solutions should be stored at -20°C in tightly sealed, light-resistant containers. For enhanced stability, especially for long-term storage, it is recommended to prepare solutions in a slightly acidic solvent or buffer (pH 4-5). Studies on cocaine and its analogs have shown that acidic conditions significantly reduce degradation.[2]

Q5: What is the expected stability of this compound reference standards?

A5: While specific long-term stability studies for this compound are not extensively published, data from its isomer, cocaine, and other tropane alkaloids suggest that the solid form is stable for years when stored under recommended conditions. Solutions are less stable and their longevity depends on the solvent, concentration, and storage temperature. At -20°C, acidic solutions can be stable for several months.[2]

Storage and Stability Data

The following table summarizes the recommended storage conditions and expected stability for this compound reference standards.

FormStorage TemperatureRecommended ContainerExpected StabilityKey Considerations
Solid -20°COriginal, unopened vial> 1 yearProtect from light and moisture.
Stock Solution -20°CAmber glass vial with screw capUp to 1 yearUse high-purity solvent; consider adding a preservative for biological matrices.[2]
Working Solution -20°CTightly sealed autosampler vialsSeveral monthsPrepare fresh as needed for critical experiments. Avoid repeated freeze-thaw cycles.
Aqueous Solution 4°CGlass vialDays to weeksStability is highly pH-dependent; acidic pH (4-5) is recommended.[2][3][4]
Aqueous Solution Room TemperatureGlass vialHours to daysProne to rapid degradation, especially at neutral or basic pH.[5]

Experimental Protocols

Protocol: Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general procedure for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) (e.g., 30:70 v/v).[6]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • UV Detection Wavelength: 230 nm.

3. Calibration Curve Construction:

  • Inject the prepared working standards in triplicate.
  • Plot the peak area of this compound against the corresponding concentration.
  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

4. Sample Analysis:

  • Prepare the unknown sample by dissolving it in the mobile phase to a concentration expected to fall within the calibration range.
  • Inject the sample and record the chromatogram.
  • Quantify the amount of this compound in the sample using the calibration curve.

Troubleshooting Guides

Chromatography Issues

Problem: Peak Tailing in HPLC Analysis

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[7]

    • Solution 1: Mobile Phase pH Adjustment: Lower the pH of your mobile phase to below 3. This protonates the silanol groups, reducing their interaction with the protonated this compound.[7]

    • Solution 2: Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.[6]

    • Solution 3: Column Choice: Use a highly deactivated or "base-deactivated" C18 column specifically designed for the analysis of basic compounds.[7]

    • Solution 4: Sample Overload: Inject a more diluted sample to ensure you are not overloading the column.

Problem: Poor Resolution or Co-elution of Peaks

  • Question: I am unable to separate this compound from other related compounds in my sample. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by modifying the chromatographic conditions.

    • Solution 1: Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

    • Solution 2: Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. Different solvents can alter the selectivity of the separation.

    • Solution 3: Gradient Elution: If you are using an isocratic method, switching to a gradient elution (where the mobile phase composition changes over time) can often improve the separation of complex mixtures.

Problem: Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks (ghost peaks) in my blank injections. What is the source of this contamination?

  • Answer: Ghost peaks can originate from several sources.

    • Solution 1: Contaminated Solvents: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

    • Solution 2: Carryover from Autosampler: Implement a needle wash step with a strong solvent in your autosampler sequence to prevent carryover from previous injections.

    • Solution 3: Sample Contamination: Ensure that all vials, pipettes, and other equipment used for sample preparation are clean.

Quantification Issues

Problem: Inconsistent or Non-Linear Calibration Curve

  • Question: My calibration curve for this compound is not linear or shows poor reproducibility. What are the possible reasons?

  • Answer: Issues with the calibration curve can stem from errors in standard preparation or instrumental problems.

    • Solution 1: Standard Preparation: Carefully re-prepare your stock and working standard solutions, ensuring accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.

    • Solution 2: System Suitability: Before running the calibration curve, perform system suitability tests to ensure the HPLC system is performing optimally. Check for consistent retention times, peak areas, and tailing factors for a single standard injection.

    • Solution 3: Detector Saturation: If the highest concentration standards are deviating from linearity, the detector may be saturated. Reduce the concentration of your highest standard or adjust the detector settings.

Visualized Workflows

G cluster_storage Receiving and Storing the Standard cluster_prep Solution Preparation cluster_use Experimental Use receive Receive this compound Reference Standard inspect Inspect for damage and correct labeling receive->inspect store_solid Store at -20°C in original container inspect->store_solid equilibrate Equilibrate vial to room temperature store_solid->equilibrate weigh Accurately weigh the standard equilibrate->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol) weigh->dissolve store_stock Store stock solution at -20°C dissolve->store_stock prepare_working Prepare working solutions by serial dilution store_stock->prepare_working analysis Perform analytical run (HPLC/GC-MS) prepare_working->analysis

Caption: Workflow for handling this compound reference standards.

G cluster_investigation Initial Checks cluster_solutions Potential Solutions start Abnormal Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks check_early_peaks Is it worse for early eluting peaks? check_all_peaks->check_early_peaks No physical_issue Check for physical problems: - Column void - Blocked frit - Leaks check_all_peaks->physical_issue Yes sample_solvent Adjust sample solvent to match mobile phase check_early_peaks->sample_solvent Yes column_overload Reduce injection volume or sample concentration check_early_peaks->column_overload No end_node Peak Shape Improved physical_issue->end_node sample_solvent->end_node secondary_interactions Address secondary interactions: - Lower mobile phase pH (<3) - Add competing base (e.g., TEA) - Use a base-deactivated column column_overload->secondary_interactions secondary_interactions->end_node

Caption: Troubleshooting guide for abnormal peak shapes in chromatography.

References

Technical Support Center: Addressing Solubility of Pseudococaine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered with Pseudococaine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound base is known to be only slightly soluble in water.[1] Its limited aqueous solubility is a common issue for researchers. The free base form is more lipophilic and thus prefers non-polar environments.

Q2: I have a clear solution of this compound in a buffer, but it precipitated over time. What could be the cause?

A2: This could be due to a few factors:

  • pH Shift: The pH of your buffered solution might have changed over time (e.g., due to CO2 absorption from the air), shifting to a pH where this compound is less soluble.

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Degradation: this compound, similar to cocaine, may undergo hydrolysis in aqueous solutions, especially at neutral or basic pH.[2][3] Degradation products may have different solubility profiles and could precipitate out of solution. To mitigate degradation, it is advisable to store aqueous stock solutions at a low pH (around 3-4) and at low temperatures (e.g., 4°C).[2]

Q3: Is there a more soluble form of this compound I can use?

A3: Yes, the hydrochloride salt of this compound is an option. While it is noted to be less soluble in water than cocaine hydrochloride, salt formation is a common and effective method for increasing the aqueous solubility of basic compounds like this compound.[4][5]

Q4: Can I use an organic solvent to dissolve this compound first and then add it to my aqueous medium?

A4: This is a common technique, but it must be done carefully. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] However, when a concentrated solution in a water-miscible organic solvent (a "co-solvent") is added to an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate out. This is a phenomenon known as "antisolvent precipitation." To avoid this, the addition should be done slowly and with vigorous stirring.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation problems during your experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
Immediate precipitation upon adding this compound to an aqueous buffer. The concentration of this compound exceeds its solubility at the buffer's pH.1. Verify pH: Ensure your buffer pH is in a range where this compound is expected to be more soluble (likely acidic pH).2. Lower Concentration: Reduce the final concentration of this compound in your working solution.3. Use the Hydrochloride Salt: If you are using the free base, switch to this compound hydrochloride.[5]
Precipitation occurs when adding a this compound stock solution (in an organic solvent) to an aqueous medium. Antisolvent effect due to rapid change in solvent polarity.1. Slow Addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously.2. Optimize Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final solution. Aim for the lowest concentration that maintains solubility.3. Use a Different Co-solvent: Experiment with other water-miscible co-solvents that may have a less pronounced antisolvent effect.[7]
A clear solution becomes cloudy or precipitates after a period of time (e.g., hours to days). Instability of the solution leading to precipitation.1. Control Temperature: Store the solution at a constant and controlled temperature.2. Protect from Light: Use amber vials or cover the container to prevent potential photodegradation.3. Check for pH Stability: Re-measure the pH of the solution to see if it has shifted.4. Prepare Fresh Solutions: Due to potential hydrolysis, it is best to prepare aqueous solutions of this compound fresh for each experiment.[2]

Quantitative Data Summary

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueSource
Molecular Weight 303.35 g/mol [8]
logP (Octanol/Water) 1.868 (Calculated)[8]
log10WS (Water Solubility in mol/L) -2.80 (Calculated)[8]
Calculated Molar Solubility ~1.58 x 10⁻³ MDerived from log10WS
Calculated Water Solubility (mg/mL) ~0.48 mg/mLDerived from Molar Solubility
General Aqueous Solubility (Free Base) Slightly soluble[1]

Table 2: Solubility of Related Compounds for Comparison

CompoundFormSolubility in WaterSource
Cocaine Hydrochloride Salt1 in 0.4 parts water (very soluble)[9]
This compound Hydrochloride SaltLess soluble in water than cocaine hydrochloride[1]
Cocaine (Free Base) Free Base1 in 600 parts water at 25°C[9]

Experimental Protocols

The following are detailed methodologies for key experiments to determine and enhance the solubility of this compound.

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines the shake-flask method, a standard approach to determine the solubility of a compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of this compound (or its hydrochloride salt) to vials containing a known volume of each buffer. The solid should be in a fine powder form to maximize surface area.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sample Collection and Filtration: Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the final measured pH of each buffer to generate the pH-solubility profile.

Protocol 2: Solubility Enhancement with Co-solvents

This protocol describes a method to evaluate the effect of water-miscible organic solvents on the solubility of this compound.

  • Co-solvent System Preparation: Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400) ranging from 0% to 50% (v/v).[10]

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent and its effective concentration range.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[11] The kneading method is a common and efficient way to prepare these complexes.[12]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin), typically starting with a 1:1 ratio.

  • Kneading Process:

    • Place the calculated amount of cyclodextrin in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating with a pestle.

    • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.[12]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the improvement in solubility and dissolution rate compared to the uncomplexed drug.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for addressing solubility issues.

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_form Is the hydrochloride salt being used? start->check_form use_hcl Switch to this compound HCl check_form->use_hcl No assess_solubility Assess Solubility in Aqueous Buffer check_form->assess_solubility Yes use_hcl->assess_solubility is_soluble Is solubility sufficient? assess_solubility->is_soluble optimize_ph Optimize Buffer pH (Acidic Range) is_soluble->optimize_ph No end_success Proceed with Experiment is_soluble->end_success Yes is_soluble_ph Is solubility sufficient? optimize_ph->is_soluble_ph use_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) is_soluble_ph->use_cosolvent No is_soluble_ph->end_success Yes is_soluble_cosolvent Is solubility sufficient? use_cosolvent->is_soluble_cosolvent use_cyclodextrin Formulate with Cyclodextrins is_soluble_cosolvent->use_cyclodextrin No is_soluble_cosolvent->end_success Yes use_cyclodextrin->end_success end_fail Consult Formulation Specialist use_cyclodextrin->end_fail

Caption: General troubleshooting workflow for addressing this compound solubility issues.

pH_Solubility_Profile_Workflow start Start: Determine pH-Solubility Profile prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers add_excess Add Excess this compound to Each Buffer prep_buffers->add_excess equilibrate Equilibrate (24-72h at constant T) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify plot Plot Solubility vs. pH quantify->plot end End: pH-Solubility Profile Obtained plot->end

Caption: Experimental workflow for determining the pH-solubility profile of this compound.

Cosolvent_Enhancement_Workflow start Start: Enhance Solubility with Co-solvents prep_systems Prepare Water/Co-solvent Mixtures (e.g., 0-50% v/v) start->prep_systems determine_sol Determine Solubility in Each Mixture (Shake-Flask Method) prep_systems->determine_sol plot_data Plot Solubility vs. Co-solvent % determine_sol->plot_data analyze Identify Optimal Co-solvent and Concentration plot_data->analyze end End: Optimized Co-solvent System analyze->end

Caption: Experimental workflow for enhancing this compound solubility using co-solvents.

References

Minimizing isomerization of cocaine to Pseudococaine during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of cocaine to its diastereomer, pseudococaine, during analytical procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is the chemical difference between cocaine and this compound?

A1: Cocaine and this compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. Specifically, they differ in the configuration of the carbomethoxy group at the C-2 position of the tropane ring.

Q2: What is the primary mechanism of cocaine isomerization to this compound?

A2: The primary mechanism is base-catalyzed epimerization at the C-2 position of the tropane ring. In the presence of a base, a proton can be abstracted from the C-2 carbon, leading to the formation of an enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in either the original cocaine configuration or the formation of this compound.

Q3: What are the key factors that promote this isomerization during analysis?

A3: The key factors include:

  • pH: Basic conditions (high pH) significantly accelerate the rate of isomerization.

  • Temperature: Elevated temperatures, particularly during sample preparation and gas chromatography (GC) analysis, can provide the energy needed for the isomerization to occur.

  • Solvent: The choice of solvent can influence the stability of cocaine. Protic solvents, in combination with basic conditions, can facilitate the proton exchange required for epimerization.

Q4: Can this compound be naturally present in samples?

A4: Yes, this compound can be present in illicit cocaine samples as a byproduct of the crude manufacturing process, which often involves the use of alkaline substances for extraction.[1] Therefore, its presence is not always an artifact of the analysis.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of cocaine that may lead to the formation of this compound.

Issue 1: Appearance of a this compound peak in a pure cocaine standard.
Possible Cause Troubleshooting Step
Contaminated or degraded standard: The standard itself may have degraded over time.1. Prepare a fresh cocaine standard solution from a certified reference material. 2. Store stock solutions in a freezer (-20°C) and prepare working solutions fresh daily.
Basic conditions in the analytical system: Residual base in the sample vial, syringe, or chromatographic system.1. Thoroughly clean all glassware and injection syringes. 2. For HPLC, ensure the mobile phase is neutral or slightly acidic.
High temperature in GC injector: Thermal degradation and isomerization in the GC inlet.1. Lower the injection port temperature. 2. Use a cool on-column injection technique if available.[2] 3. Use an open liner instead of a packed one to reduce interaction time.[2]
Issue 2: Inconsistent quantification of cocaine and/or this compound across replicate injections.
Possible Cause Troubleshooting Step
Ongoing isomerization in the sample vial: The sample solvent and storage conditions may be promoting isomerization.1. Ensure the sample is dissolved in a neutral or slightly acidic solvent. 2. Keep sample vials in a cooled autosampler tray.
Matrix effects: Components in the sample matrix may be interfering with the analysis.1. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. 2. Use a matrix-matched calibration curve.
Poor chromatographic separation: Inadequate resolution between cocaine and this compound peaks.1. For HPLC, adjust the mobile phase composition (e.g., organic modifier ratio, pH) to improve separation. 2. For GC, optimize the temperature program to enhance resolution.

III. Data Presentation: Cocaine Stability

The following tables summarize the stability of cocaine under various storage conditions. Minimizing degradation is a key step in preventing isomerization.

Table 1: Stability of Cocaine in Blood Samples

Storage TemperaturePreservativeStability PeriodReference
-20°CSodium Fluoride (NaF)Stable for at least 1 year[3]
4°CSodium Fluoride (NaF)Significant degradation after 150 days[3]
Room TemperatureNoneNot detectable after 7 days[3]

Table 2: Stability of Cocaine in Urine Samples

Storage TemperaturepHStability PeriodReference
-20°C4Stable for at least 1 year[3]
4°C8Disappeared after 75 days[3]
25°C5Significant degradation after 60 days[3]

IV. Experimental Protocols

Protocol 1: Sample Preparation for Minimizing Isomerization

This protocol is designed for the extraction of cocaine from a solid sample matrix (e.g., seized powder) while minimizing the risk of isomerization.

  • Sample Dissolution: Accurately weigh approximately 10 mg of the homogenized sample into a clean glass vial. Dissolve the sample in 10 mL of a neutral, aprotic solvent such as acetonitrile or methanol. Avoid using basic solutions.

  • Sonication: Sonicate the sample for 10 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Storage: If not analyzed immediately, store the vial at -20°C.

Protocol 2: HPLC-UV Analysis for the Separation of Cocaine and this compound

This method is adapted from a published procedure for the separation of cocaine diastereomers.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Octadecylsilyl-silica (C18) column.

  • Mobile Phase: A mixture of 30% acetonitrile and 70% 0.05M phosphate buffer (pH = 5.0).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.[4]

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the retention times of cocaine and this compound.

V. Visualizations

Isomerization_Pathway Cocaine Cocaine Enolate Enolate Intermediate Cocaine->Enolate + Base (-H+) Enolate->Cocaine + H+ This compound This compound Enolate->this compound + H+

Caption: Base-catalyzed isomerization of cocaine to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Dissolution 1. Dissolve in Neutral Solvent Sonication 2. Sonicate Dissolution->Sonication Filtration 3. Filter Sonication->Filtration Storage 4. Store at -20°C Filtration->Storage HPLC HPLC-UV Analysis Storage->HPLC GCMS GC-MS Analysis (Cool On-Column) Storage->GCMS

Caption: Recommended workflow for cocaine analysis.

References

Technical Support Center: Enhancing Pseudococaine Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of pseudococaine detection in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound detection?

A1: The most prevalent and reliable methods for the detection and quantification of this compound in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Immunoassays are often used for initial screening due to their high throughput, but they may lack the specificity to distinguish between cocaine isomers and require confirmation by a more robust technique like GC-MS or LC-MS/MS.[2]

Q2: Why is sample preparation a critical step in this compound analysis?

A2: Biological matrices such as blood, urine, and hair are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis. This interference, known as the matrix effect, can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification and reduced sensitivity.[3] Proper sample preparation, including extraction and clean-up, is crucial to remove these interfering components and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the detection method.

Q3: What are the common sample preparation techniques for this compound?

A3: The choice of sample preparation technique depends on the biological matrix and the analytical method. The most common techniques are:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It is a well-established method for extracting drugs from urine and blood.[4]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away. It is a highly effective and widely used method for cleaning up and concentrating analytes from various biological matrices.[5][6]

  • Protein Precipitation: This method is commonly used for blood, plasma, and serum samples. An organic solvent, such as acetonitrile, is added to the sample to precipitate proteins, which are then removed by centrifugation.[7][8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for achieving high sensitivity and accurate quantification. Strategies include:

  • Optimizing Sample Preparation: Employing a more rigorous clean-up method like SPE can significantly reduce matrix components.[7]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can mitigate interference.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for matrix-induced signal variations.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches the samples can help to compensate for consistent matrix effects.

Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?

A5: The LOD and LOQ for this compound are dependent on the matrix, sample preparation method, and the analytical instrument used. While specific data for this compound is limited, data for cocaine, its stereoisomer, provides a good estimate. For sensitive LC-MS/MS methods, LOQs can be in the low ng/mL range for blood and urine and in the pg/mg range for hair.[9][10] One study quantified this compound by capillary gas chromatography with flame ionization detection at levels of 0.0001-0.035% relative to cocaine.[11]

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Preparation
Possible Cause Troubleshooting Step
Incorrect pH for Extraction This compound is a basic compound. Ensure the pH of the sample is adjusted to a basic range (typically pH 8-10) during LLE or SPE to ensure it is in its neutral form for efficient extraction with organic solvents.
Inappropriate SPE Sorbent For SPE, select a sorbent with appropriate chemistry. A mixed-mode cation exchange sorbent is often effective for basic compounds like this compound.[5]
Insufficient Elution Solvent Volume or Strength During SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent and that the volume is sufficient for complete elution. Multiple small volume elutions can be more effective than a single large volume elution.
Incomplete Protein Precipitation When using protein precipitation for blood samples, ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is optimal (typically 3:1 or 4:1) for complete protein removal.[8] Inadequate vortexing or centrifugation can also lead to poor recovery.
Issue 2: Poor Peak Shape or Peak Splitting in Chromatography
Possible Cause Troubleshooting Step
Sample Solvent Incompatibility The solvent in which the final extract is dissolved should be compatible with the initial mobile phase. A mismatch can cause peak distortion. If possible, reconstitute the dried extract in the initial mobile phase.
Column Overload Injecting too much sample or a sample with a high concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject.
Column Contamination Contaminants from the biological matrix can accumulate on the column, affecting its performance. Use a guard column and/or flush the analytical column with a strong solvent.
Secondary Interactions This compound, being a basic compound, can exhibit secondary interactions with residual silanol groups on the column. Using a column with end-capping or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape.
Issue 3: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure all steps of the sample preparation are performed consistently for all samples, including volumes, mixing times, and temperatures. Automation of sample preparation can improve reproducibility.[5]
Matrix Effects As discussed in the FAQs, matrix effects are a major source of variability. Implement strategies to mitigate them, such as using an appropriate internal standard and optimizing clean-up.
Instrument Instability Check the stability of the mass spectrometer by monitoring the signal of a standard solution over time. Clean the ion source if necessary.
Analyte Instability This compound may be susceptible to degradation under certain conditions (e.g., pH, temperature). Process samples promptly and store extracts under appropriate conditions (e.g., low temperature, protected from light).

Quantitative Data Summary

Disclaimer: Quantitative data for this compound is scarce in the literature. The following tables primarily present data for cocaine and its major metabolites, which can serve as a reasonable proxy due to their structural similarity to this compound. When available, specific data for this compound is noted.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Biological Matrices

AnalyteMatrixMethodLODLOQ
This compoundIllicit Cocaine/Coca LeavesGC-FID-0.0001-0.035% (relative to cocaine)[11]
CocaineUrineGC-MS15 ng/mL[12]50 ng/mL[12]
CocaineUrineLC-MS/MS0.005 ng/mL[10]0.025 ng/mL[10]
CocaineBloodLC-MS/MS0.2-0.9 ng/mL[9]1.9-3.2 ng/mL[9]
CocaineHairLC-MS/MS0.02 ng/10 mg[13]0.02 ng/10 mg[13]
BenzoylecgonineUrineGC-MS-25 ng/mL[14]
BenzoylecgonineBloodLC-MS/MS1.0 ng/mL5.0 ng/mL

Table 2: Recovery Rates for Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery Rate (%)
CocaineUrineSolid-Phase Extraction89.3 - 99.8[10]
CocaineBloodSolid-Phase Extraction95.6 - 124.0[6]
CocaineUrineLiquid-Liquid Extraction92.9[12]
CocaineMeconiumSolid-Phase Extraction58.1 - 99.7[6]
BenzoylecgonineUrineSolid-Phase Extraction74.0 - 79.8
CocaethyleneBloodSolid-Phase Extraction86.9 - 128.9[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis
  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard (e.g., cocaine-d3). Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove polar and non-polar interferences, respectively. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound from the cartridge with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Blood for GC-MS Analysis
  • Sample Preparation: To 1 mL of whole blood, add an internal standard (e.g., cocaine-d3). Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9.5) to adjust the pH.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of n-chlorobutane:acetonitrile, 9:1 v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization (for GC-MS): Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 20 minutes to form a more volatile derivative suitable for GC-MS analysis.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine, Blood, Hair) add_is Add Internal Standard sample->add_is extraction Extraction (SPE, LLE, or Protein Ppt.) add_is->extraction cleanup Wash/Clean-up extraction->cleanup elution Elution cleanup->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometric Detection (MS or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

General analytical workflow for this compound detection.

troubleshooting_logic rect_node rect_node start Poor Sensitivity? check_recovery Low Analyte Recovery? start->check_recovery check_matrix High Matrix Effects? check_recovery->check_matrix No optimize_extraction Optimize Extraction pH and Solvents check_recovery->optimize_extraction Yes check_instrument Instrument Issue? check_matrix->check_instrument No improve_cleanup Improve Sample Clean-up (e.g., use SPE) check_matrix->improve_cleanup Yes clean_source Clean MS Ion Source and Calibrate check_instrument->clean_source Yes end Sensitivity Enhanced check_instrument->end No optimize_extraction->end use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is use_sil_is->end clean_source->end

Troubleshooting logic for low sensitivity issues.

cocaine_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake dop_receptor Dopamine Receptor dopamine->dop_receptor Binds This compound This compound This compound->dat Blocks signal Signal Transduction -> Increased Sensitivity dop_receptor->signal

This compound's effect on the dopamine signaling pathway.

References

Validation & Comparative

A Comparative Pharmacological Analysis of Cocaine and Its Stereoisomer, Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of cocaine and its naturally occurring stereoisomer, pseudococaine. While structurally similar, these compounds exhibit distinct pharmacological profiles, offering valuable insights into the structure-activity relationships of tropane alkaloids and their interaction with monoamine transporters. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of pivotal studies.

Core Pharmacological Differences

Cocaine is well-established as a potent central nervous system (CNS) stimulant, primarily exerting its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin. This blockade leads to increased synaptic concentrations of these neurotransmitters, resulting in its characteristic euphoric and reinforcing effects. This compound, a diastereomer of cocaine differing in the stereochemistry at the C-2 position of the tropane ring, also interacts with monoamine transporters but elicits markedly different physiological and behavioral responses.

Experimental evidence from studies in rhesus monkeys has consistently demonstrated a divergence in the central effects of these two compounds. Intravenous administration of cocaine typically induces electroencephalogram (EEG) desynchronization, characterized by low-voltage fast waves, and is associated with behavioral hyperexcitation.[1] In stark contrast, this compound administration leads to EEG synchronization, with high-voltage slow waves, and is accompanied by behavioral depression and drowsiness.[1][2] Despite these opposing central effects, both isomers are self-administered by monkeys, indicating reinforcing properties, and both produce similar increases in heart rate and respiration.[1]

Quantitative Comparison of Pharmacological Effects

To facilitate a clear comparison, the following tables summarize the available quantitative data from experimental studies.

Table 1: Comparative Effects on Electroencephalogram (EEG) and Behavior in Rhesus Monkeys

ParameterCocaineThis compoundReference
EEG Pattern Low-voltage fast waves (LVFWs)High-voltage slow waves (HVSWs)[1]
Behavioral State HyperexcitationBehavioral depression, drowsiness[1][2]
Self-Administration Readily self-administeredReadily self-administered[1]

Table 2: Comparative Convulsant Effects in Rhesus Monkeys

ParameterCocaineThis compoundReference
Convulsant Potency Less potentMore potent[2]
Post-Convulsion EEG Low-voltage fast wavesHigh-voltage slow waves[2]
Post-Convulsion Behavior Behavioral hyperexcitationBehavioral depression, drowsiness[2]

Table 3: Comparative Cardiovascular Effects in Rhesus Monkeys

ParameterCocaineThis compoundReference
Heart Rate Marked increaseMarked increase[1]
Respiratory Rate Marked increaseMarked increase[1]

Note: Specific quantitative data on the magnitude of cardiovascular changes (e.g., beats per minute, breaths per minute) were not detailed in the primary comparative study.

Mechanism of Action: Dopamine Transporter Interaction

The primary molecular target for cocaine's reinforcing effects is the dopamine transporter (DAT). Cocaine binds to the DAT, inhibiting the reuptake of dopamine from the synaptic cleft and leading to an accumulation of extracellular dopamine. This prolonged presence of dopamine in the synapse enhances dopaminergic signaling.

Dopamine Transporter Signaling Pathway

The binding of cocaine to the dopamine transporter initiates a cascade of intracellular events. The following diagram illustrates the generally accepted signaling pathway associated with dopamine transporter function and its modulation by cocaine.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_released->DAT Binding Dopamine_synapse Increased Dopamine DAT->Dopamine_vesicle Reuptake Cocaine Cocaine Cocaine->DAT Blockade GDNF GDNF Ret Ret Receptor GDNF->Ret Binding Vav2 Vav2 Ret->Vav2 Activation DAT_internalization DAT Internalization Vav2->DAT_internalization Promotes D2R Dopamine Receptor (D2) Dopamine_synapse->D2R Binding Signaling_cascade Downstream Signaling D2R->Signaling_cascade Activation

Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the experimental procedures for key comparative studies.

Self-Administration Study in Rhesus Monkeys

Objective: To compare the reinforcing effects of cocaine and this compound.

Animals: Adult rhesus monkeys with surgically implanted intravenous catheters.

Apparatus: Experimental chambers equipped with a response lever and an automated drug infusion system.

Procedure:

  • Training: Monkeys are trained to press a lever to receive intravenous infusions of a reinforcer (e.g., food or a standard drug like cocaine).

  • Substitution: Once a stable response rate is established, the training reinforcer is replaced with saline to establish a baseline of non-reinforced responding.

  • Test Sessions:

    • Cocaine or this compound is substituted for saline at various doses.

    • Each drug and dose combination is tested for a set number of sessions to determine the rate of self-administration.

    • The order of drug and dose presentation is typically randomized or counterbalanced across subjects.

  • Data Analysis: The number of infusions per session is recorded for each drug and dose. A significant increase in responding for a drug compared to saline indicates reinforcing effects.

EEG and Behavioral Monitoring in Rhesus Monkeys

Objective: To compare the central nervous system effects of cocaine and this compound.

Animals: Rhesus monkeys with chronically implanted electrodes for EEG recording.

Procedure:

  • Electrode Implantation: Under anesthesia, electrodes are surgically implanted in various brain regions (e.g., cortex, limbic system) to record EEG activity.

  • Baseline Recording: Baseline EEG and behavior are recorded in the absence of any drug administration.

  • Drug Administration:

    • Cocaine or this compound is administered intravenously at varying doses.

    • Continuous EEG recordings are taken before, during, and after drug administration.

    • Simultaneously, behavioral observations are made and systematically scored for signs of excitation or depression.

  • Data Analysis:

    • EEG data is analyzed for changes in frequency and amplitude, specifically looking for patterns like low-voltage fast waves or high-voltage slow waves.

    • Behavioral scores are compared between drug and baseline conditions.

Convulsant Effects Study in Rhesus Monkeys

Objective: To compare the convulsive potency of cocaine and this compound.

Procedure:

  • Dose-Ranging: Increasing doses of either cocaine or this compound are administered intravenously.

  • Observation: Animals are closely monitored for the onset, duration, and severity of convulsions.

  • EEG Monitoring: Concurrent EEG recordings are used to identify seizure activity in the brain.

  • Data Analysis: The dose required to induce convulsions in 50% of the animals (CD50) can be calculated to compare the potency of the two compounds. The duration and characteristics of the seizures are also compared.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative pharmacological study of cocaine and this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experimentation Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Select & Prepare Animal Model (e.g., Rhesus Monkeys) Surgical_Implantation Surgical Implantation (IV Catheters, EEG Electrodes) Animal_Model->Surgical_Implantation Drug_Admin Administer Cocaine or this compound (Varying Doses) Surgical_Implantation->Drug_Admin Behavioral_Obs Behavioral Observation Drug_Admin->Behavioral_Obs EEG_Recording EEG Recording Drug_Admin->EEG_Recording Cardio_Monitoring Cardiovascular Monitoring Drug_Admin->Cardio_Monitoring Self_Admin Self-Administration Paradigm Drug_Admin->Self_Admin Data_Quant Quantify Behavioral, EEG, & Cardio Data Behavioral_Obs->Data_Quant EEG_Recording->Data_Quant Cardio_Monitoring->Data_Quant Self_Admin->Data_Quant Stats_Analysis Statistical Analysis (e.g., ANOVA, Dose-Response) Data_Quant->Stats_Analysis Comparison Comparative Analysis of Pharmacological Profiles Stats_Analysis->Comparison

Workflow for comparing cocaine and this compound pharmacology.

Conclusion

The comparative pharmacology of cocaine and this compound underscores the critical role of stereochemistry in determining the pharmacological actions of tropane alkaloids. While both compounds exhibit reinforcing properties and similar peripheral sympathomimetic effects, their central effects are diametrically opposed. Cocaine acts as a classic CNS stimulant, whereas this compound induces CNS depression. This divergence highlights the subtle yet profound impact of molecular configuration on drug-receptor interactions and subsequent neurobiological outcomes. Further research, particularly quantitative binding studies at monoamine transporters and detailed pharmacokinetic analyses, will be instrumental in fully elucidating the mechanisms underlying their distinct pharmacological profiles. This knowledge is not only fundamental to our understanding of stimulant action but also holds potential for the rational design of novel therapeutic agents.

References

Unraveling the Contrasting CNS Profiles of Cocaine and its Diastereomer, Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

Cocaine, a widely studied psychostimulant, and its naturally occurring diastereomer, pseudococaine, exhibit distinct and divergent effects on the central nervous system (CNS). While both molecules share a common tropane skeleton, subtle stereochemical differences translate into significant variations in their pharmacological profiles, impacting their mechanisms of action, receptor interactions, and behavioral outcomes. This guide provides a comprehensive comparison of the CNS effects of cocaine and this compound, supported by available experimental data, to inform research and development in neuropharmacology.

Divergent Affinities for Monoamine Transporters

The primary mechanism of action for cocaine involves the blockade of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in amplified signaling. While direct comparative binding affinity data for this compound is limited in the readily available literature, the existing research on cocaine isomers suggests a significant difference in their interaction with these transporters.

It is well-established that the pharmacological activity of cocaine isomers is stereoselective, with the naturally occurring (-)-cocaine being significantly more potent than its enantiomer, (+)-cocaine, at the dopamine transporter. This stereoselectivity is a critical determinant of its reinforcing and psychostimulant effects. While specific quantitative data for this compound is scarce, it is generally reported to have a less potent effect on the nervous system compared to cocaine, suggesting a lower affinity for key molecular targets like DAT.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cocaine~100-300~200-800~300-1000
This compoundData not availableData not availableData not available

Note: The Ki values for cocaine can vary between studies depending on the experimental conditions and tissue preparations used. The provided ranges are indicative of typical findings. The absence of specific Ki values for this compound highlights a significant gap in the current research literature.

Opposing Effects on Locomotor Activity and Behavior

The psychostimulant properties of cocaine are most prominently observed as a dose-dependent increase in locomotor activity. In contrast, studies in animal models have revealed that this compound can induce markedly different behavioral responses.

While (-)-cocaine is a potent stimulator of locomotor activity, its enantiomer, (+)-cocaine, is significantly less active in this regard. This underscores the stereospecificity of cocaine's behavioral effects. Early research has indicated that while both cocaine and this compound are self-administered by rhesus monkeys, suggesting some reinforcing properties for both, their overarching behavioral profiles are distinct. Cocaine administration is associated with behavioral hyperexcitation, whereas this compound has been reported to produce behavioral depression and drowsiness.

Contrasting Electrophysiological Signatures

Electroencephalography (EEG) studies have further illuminated the contrasting CNS effects of these two isomers. Intravenous administration of cocaine in rhesus monkeys produces low-voltage, fast-wave EEG activity, which is indicative of cortical arousal and CNS stimulation. Conversely, this compound administration leads to high-voltage, slow-wave EEG patterns, a characteristic of a more sedated or depressed state of CNS activity.

Interestingly, despite these opposing effects on baseline brain activity, both isomers have been shown to induce convulsions at higher doses, although this compound has been reported to be more potent in this regard. The convulsions induced by both compounds are followed by distinct post-ictal EEG and behavioral states: cocaine-induced convulsions are followed by a period of hyperexcitation, while this compound-induced convulsions are followed by behavioral depression and sleep.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., cocaine, this compound) for DAT, SERT, and NET.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for SERT and NET) or cells expressing the respective human transporters.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds (cocaine, this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare crude membrane homogenates from the brain tissue or cells.

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assessment

Objective: To measure the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Rodents (e.g., mice or rats).

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • Test compounds (cocaine, this compound) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal injection).

  • Immediately place the animal in the open-field activity chamber.

  • Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a defined period (e.g., 60-120 minutes).

  • Data is typically analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.

  • A dose-response curve can be generated by testing multiple doses of the compound.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine) in a specific brain region following drug administration.

Materials:

  • Anesthetized or freely moving rodents with a surgically implanted microdialysis probe in the target brain region (e.g., nucleus accumbens).

  • Microdialysis pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds (cocaine, this compound).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.

Procedure:

  • Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for a defined period.

  • Administer the test compound or vehicle.

  • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a specified duration post-injection.

  • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ED.

  • The results are typically expressed as a percentage change from the baseline levels.

Visualizing the Underlying Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Cocaine Cocaine Cocaine->DAT Blocks This compound This compound This compound->DAT Blocks (less potent)

Caption: Cocaine's primary mechanism of action.

start Start acclimate Acclimate Animal to Testing Room start->acclimate administer Administer Drug (Cocaine or this compound) acclimate->administer place_in_chamber Place Animal in Open-Field Chamber administer->place_in_chamber record_activity Record Locomotor Activity (e.g., 60-120 min) place_in_chamber->record_activity analyze_data Analyze Data (Time Bins, Dose-Response) record_activity->analyze_data end End analyze_data->end

Caption: Workflow for locomotor activity assessment.

cluster_0 Animal Preparation cluster_1 Data Collection cluster_2 Analysis implant_probe Surgically Implant Microdialysis Probe perfuse_aCSF Perfuse Probe with aCSF implant_probe->perfuse_aCSF collect_baseline Collect Baseline Dialysate Samples perfuse_aCSF->collect_baseline administer_drug Administer Drug collect_baseline->administer_drug collect_post_drug Collect Post-Drug Dialysate Samples administer_drug->collect_post_drug hplc_analysis Analyze Neurotransmitter Levels via HPLC-ED collect_post_drug->hplc_analysis calculate_change Calculate % Change from Baseline hplc_analysis->calculate_change

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The available evidence clearly indicates that cocaine and this compound possess distinct CNS profiles. Cocaine acts as a potent psychostimulant, primarily through the blockade of the dopamine transporter, leading to increased locomotor activity and a state of CNS arousal. In contrast, this compound exhibits a more complex profile, with evidence suggesting CNS depressant effects on behavior and EEG, despite also being reinforcing.

A significant knowledge gap exists regarding the quantitative pharmacological profile of this compound. Future research should prioritize direct, head-to-head comparisons of cocaine and this compound to elucidate their binding affinities at monoamine transporters, to establish comprehensive dose-response relationships for their behavioral effects, and to quantify their impact on extracellular neurotransmitter levels in key brain regions. Such studies are essential for a complete understanding of the structure-activity relationships of cocaine isomers and will provide valuable insights for the development of novel therapeutics targeting the monoaminergic system.

Validation of an Analytical Method for Pseudococaine using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Pseudococaine. The validation is performed using a certified reference material (CRM) and is presented in comparison to a typical Gas Chromatography-Mass Spectrometry (GC-MS) method, a common alternative for the analysis of cocaine and its isomers. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical data.

Data Presentation: Comparison of Analytical Methods

The performance of the validated HPLC-UV method for this compound is compared with a standard GC-MS method. The following tables summarize the key validation parameters as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodGC-MS Method (Illustrative)
Analyte This compoundThis compound
Principle Reverse-Phase Chromatography with UV DetectionGas Chromatography with Mass Spectrometric Detection
Linearity Range 1 - 100 µg/mL5 - 200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity High (resolved from other isomers)Very High (mass fragmentation pattern)
Robustness DemonstratedDemonstrated

Table 2: System Suitability Test (SST) Parameters

ParameterHPLC-UV Method
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% (for n=6 injections)

Experimental Protocols

Detailed methodologies for the validation of the HPLC-UV method for this compound are provided below.

Materials and Reagents
  • Certified Reference Material (CRM): this compound hydrochloride (concentration, purity, and uncertainty as stated on the certificate of analysis). A suitable CRM can be sourced from vendors specializing in reference materials for controlled substances.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

  • Buffers: Phosphate buffer solution (pH adjusted as required).

  • Columns: C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions (HPLC-UV Method)
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (e.g., 40:60 v/v), pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Validation Experiments

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without the analyte) and a sample spiked with this compound and its known isomers (e.g., cocaine, allococaine, and allothis compound). The chromatograms are evaluated for any interference at the retention time of this compound.

Linearity is established by preparing a series of at least five concentrations of this compound CRM across the desired range (e.g., 1, 10, 25, 50, and 100 µg/mL). Each concentration is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

Accuracy is determined by the recovery of known amounts of this compound CRM spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate at each level, and the percentage recovery is calculated.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a single concentration of this compound CRM (e.g., 50 µg/mL) are made on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability assay is repeated on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (RSD) is calculated for both sets of measurements.

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min).

  • Mobile phase composition (± 2% organic component).

  • Column temperature (± 2 °C).

  • Detection wavelength (± 2 nm). The effect of these changes on the system suitability parameters is observed.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the validation of the analytical method for this compound.

Analytical Method Validation Workflow cluster_0 Preparation cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Reporting A Obtain this compound CRM B Prepare Standard Solutions & Spiked Samples A->B C Define HPLC-UV Method Parameters B->C Use for method setup D System Suitability Testing C->D E Specificity D->E Proceed if SST passes F Linearity E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Compile Validation Report J->K Document results

Caption: Workflow for the validation of an analytical method for this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for Pseudococaine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pseudococaine, a diastereomer of cocaine, is crucial for forensic analysis, toxicological studies, and quality control in pharmaceutical settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.

Methodology Comparison

Both HPLC and GC-MS offer robust solutions for the quantification of this compound, each with distinct advantages and limitations. The choice between the two often depends on factors such as the sample matrix, required sensitivity, thermal stability of the analyte, and the need for derivatization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. It is particularly well-suited for non-volatile and thermally labile compounds, a category that includes many alkaloids like this compound. When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase. For less volatile compounds, a derivatization step may be necessary to increase their volatility and thermal stability. GC-MS is renowned for its high separation efficiency and definitive identification capabilities based on mass spectral libraries.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of cocaine isomers, including this compound, using HPLC-MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Validation ParameterHPLC-MS/MSGC-MS
Linearity (R²)>0.99>0.99
Limit of Detection (LOD)0.01 - 15 ng/mL15 ng/mL
Limit of Quantification (LOQ)0.02 - 50 ng/mL50 ng/mL
Accuracy (Recovery)77 - 119%92.9%
Precision (%RSD)< 15%< 6.9%

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.[1][2]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for reproducibility and method validation. Below are representative protocols for both HPLC-MS/MS and GC-MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for complex matrices without the need for derivatization.[3]

  • Instrumentation : A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column : A reversed-phase C8 or C18 column (e.g., PHENOMENEX, 50x2.2mm; 4µm) is often used.[4][5]

  • Mobile Phase : A gradient elution is typically employed. For example:

    • Mobile Phase A: Water with 0.1% formic acid and ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and ammonium formate.

    • The gradient program would be optimized to ensure separation from other isomers.

  • Flow Rate : Typically around 0.5 mL/min.

  • Column Temperature : Maintained at a constant temperature, for instance, 40°C.[1]

  • MS/MS Conditions :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be determined and optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reliable technique, often considered a confirmatory method in forensic analysis.[6]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used.[6]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.5 mL/min).[7]

  • Injection : 1 µL of the sample is injected in split or splitless mode, with an injector temperature of around 280°C.[7]

  • Oven Temperature Program : A temperature gradient is used to separate the analytes. For example:

    • Initial temperature of 150°C held for 3 minutes.

    • Ramp up to 290°C at a rate of 20°C/min.

    • Hold at 290°C for 10 minutes.[7]

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Detection : The mass spectrometer can be operated in full scan mode to acquire the full mass spectrum for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[2][6] Mass spectral analysis can differentiate between this compound and cocaine based on the relative intensities of specific ions (e.g., m/z 94, 96, and 152).

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and GC-MS for the quantification of a specific analyte such as this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Sample Test Sample (containing this compound) Extraction Extraction Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup HPLC_Analysis HPLC-MS/MS Analysis Cleanup->HPLC_Analysis GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Quant Quantification (HPLC) HPLC_Data->HPLC_Quant Comparison Comparison of Results HPLC_Quant->Comparison GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Quant Quantification (GC-MS) GCMS_Data->GCMS_Quant GCMS_Quant->Comparison Stats Statistical Analysis Comparison->Stats Conclusion Method Equivalency Conclusion Stats->Conclusion

References

Comparative Analysis of Cocaine and Pseudococaine Binding to the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of cocaine and its stereoisomer, pseudococaine, to the dopamine transporter (DAT). The information herein is supported by experimental data to elucidate the structure-activity relationships that govern ligand interaction with this critical neuronal protein.

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, a crucial process for terminating dopaminergic signaling.[1][2][3] As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for psychostimulants, most notably cocaine.[3] Cocaine inhibits DAT function by binding directly to the transporter, blocking dopamine reuptake and leading to elevated extracellular dopamine concentrations, which are associated with its reinforcing and addictive properties.[1][2]

Cocaine possesses a specific stereochemistry that is critical for its high-affinity interaction with DAT.[1] this compound is a stereoisomer of cocaine, and understanding its binding affinity provides valuable insight into the precise structural requirements for potent DAT inhibition. This comparison guide details the quantitative differences in binding affinity between these two compounds and the experimental methods used to determine them.

Comparative Binding Affinities (Ki)

The binding affinities of cocaine and this compound for the dopamine transporter are typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of a compound's binding affinity, where a lower Ki value indicates a higher affinity. Data consistently show that this compound has a significantly lower affinity for DAT compared to cocaine.[1]

CompoundKi for Dopamine Transporter (DAT)Radioligand Used
(-)-Cocaine150 nM[³H]WIN 35,428
(+)-Pseudococaine3,130 nM[³H]WIN 35,428
Data compiled from representative studies.[1]

The approximately 20-fold decrease in binding affinity for this compound highlights the critical role of the stereochemical configuration of the substituents on the tropane ring for high-potency interaction with the dopamine transporter.[1]

Signaling and Experimental Visualizations

To clarify the molecular interactions and experimental procedures, the following diagrams are provided.

Competitive_Binding_at_DAT cluster_membrane Presynaptic Membrane DAT Dopamine Transporter (DAT) BindingSite Orthosteric Binding Site Dopamine Dopamine Dopamine->BindingSite Binds & is Transported Cocaine Cocaine Cocaine->BindingSite Binds & Inhibits (High Affinity) This compound This compound This compound->BindingSite Binds & Inhibits (Low Affinity)

Caption: Competitive binding at the dopamine transporter.

Experimental_Workflow arrow A Tissue Preparation (e.g., Rat Striatal Homogenate) B Incubation Setup - Tissue Homogenate - Radioligand ([³H]WIN 35,428) - Varying concentrations of  inhibitor (Cocaine or this compound) A->B C Incubation (e.g., on ice for 120 minutes) B->C D Rapid Filtration (Separates bound from unbound radioligand using glass fiber filters) C->D E Quantification (Radioactivity on filters measured by scintillation counter) D->E F Data Analysis - Calculate IC50 values from  displacement curves - Calculate Ki using Cheng-Prusoff  equation E->F

Caption: Workflow for a radioligand displacement assay.

Experimental Protocols

The binding affinities (Ki values) are determined using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., cocaine or this compound) to displace a specific radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibitory potency (IC50) and binding affinity (Ki) of test compounds for the dopamine transporter.

Materials:

  • Tissue Source: Rat striatal tissue, rich in dopamine transporters.

  • Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog.

  • Test Compounds: (-)-Cocaine and (+)-Pseudococaine.

  • Buffers: Sucrose phosphate buffer or similar physiological buffer.

  • Apparatus: Homogenizer, centrifuge, glass fiber filters, filtration manifold, and a liquid scintillation counter.

Procedure:

  • Tissue Preparation (Synaptosomal Membranes):

    • Dissect striata from rat brains on ice.

    • Homogenize the tissue in an ice-cold sucrose phosphate buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomes (nerve terminals containing DAT).

    • Resuspend the final pellet in fresh buffer to achieve a standardized protein concentration.

  • Binding Assay:

    • Set up assay tubes containing the buffer, a fixed concentration of the radioligand (e.g., 0.5 nM [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (cocaine or this compound).

    • A set of tubes containing a high concentration of an unlabeled ligand (e.g., 100 µM cocaine) is used to determine non-specific binding.

    • Total binding is determined in tubes containing only the radioligand and buffer.

    • Initiate the binding reaction by adding the prepared tissue homogenate to each tube.

    • Incubate the mixture for a set period (e.g., 120 minutes) at a controlled temperature (e.g., on ice) to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the non-specific binding from the total binding for each concentration point.

    • IC50 Determination: Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

References

In vivo comparison of the convulsant effects of cocaine and Pseudococaine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo convulsant effects of cocaine and its C-2 epimer, pseudococaine. The information presented is based on available experimental data to assist researchers in understanding the differential neurotoxic properties of these two structurally related compounds.

Quantitative Data Summary

A direct comparison of the convulsant effects of cocaine and this compound was conducted in rhesus monkeys, revealing significant differences in potency and post-convulsive effects. While specific quantitative metrics such as CD50 values are not detailed in the available literature, the dose-response relationship and qualitative observations provide valuable insights.

ParameterCocaineThis compoundReference
Animal Model Rhesus Monkey (Macaca mulatta)Rhesus Monkey (Macaca mulatta)[1]
Route of Administration IntravenousIntravenous[1]
Convulsant Dose Range 3.0 - 8.0 mg/kg3.0 - 7.0 mg/kg[1]
Observed Convulsion Type Clonic convulsionsClonic convulsions (similar pattern to cocaine)[1]
Relative Potency Less potentMore potent in producing convulsions in the same monkeys[1]
Post-Convulsion EEG Low-voltage fast wavesHigh-voltage slow waves[1][2]
Post-Convulsion Behavior Behavioral hyperexcitationBehavioral depression and drowsiness with intermittent sleep[1][2]
Duration of Convulsions Dose-dependentDose-dependent[1]
Autonomic Effects during Convulsions Marked increases in heart and respiratory rates, mydriasis, and excessive salivationMarked increases in heart and respiratory rates, mydriasis, and excessive salivation[1]

Experimental Protocols

The following methodology is based on the key comparative study by Matsuzaki et al. (1977) on the convulsant effects of cocaine and this compound in rhesus monkeys.

1. Animal Model:

  • Species: Rhesus monkeys (Macaca mulatta).[1]

  • Housing: Animals are housed in a controlled environment. For neurophysiological studies involving implanted electrodes, animals are typically housed individually to prevent damage to the implant.

2. Surgical Preparation:

  • Electrode Implantation: Prior to the experiment, animals undergo a surgical procedure to implant electrodes in various brain regions to allow for electroencephalogram (EEG) recording. This is a standard procedure for in vivo neuropharmacological studies.

3. Drug Administration:

  • Route: Cocaine and this compound are administered intravenously.[1]

  • Dosage: A range of doses is administered to determine the convulsant threshold and observe dose-dependent effects. For cocaine, the convulsant dose range was 3.0 to 8.0 mg/kg, and for this compound, it was 3.0 to 7.0 mg/kg.[1]

4. Data Collection and Monitoring:

  • Electroencephalogram (EEG): Continuous EEG recordings are taken from the implanted electrodes to monitor brain electrical activity before, during, and after drug administration. This allows for the characterization of seizure activity and post-convulsive neural states.[1]

  • Physiological Parameters: Heart rate and respiratory rate are monitored to assess the autonomic effects of the drugs.[1]

  • Behavioral Observation: Animal behavior is continuously observed and recorded to document the physical manifestations of the convulsions and the post-convulsive state.[1]

5. Definition of a Convulsion:

  • A convulsion is characterized by the presentation of clonic seizures, which are identified through a combination of characteristic high-amplitude, high-frequency spike-and-wave patterns on the EEG and observable physical manifestations such as involuntary muscle spasms.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Rhesus Monkeys surgery Surgically Implant EEG Electrodes animal_model->surgery drug_admin Administer Cocaine or this compound (IV) at Varying Doses surgery->drug_admin monitoring Simultaneously Record: - EEG - Heart Rate - Respiration Rate - Behavior drug_admin->monitoring convulsion_assessment Identify Onset and Duration of Convulsions monitoring->convulsion_assessment eeg_analysis Analyze Post-Convulsion EEG Patterns convulsion_assessment->eeg_analysis behavior_analysis Characterize Post-Convulsion Behavior convulsion_assessment->behavior_analysis comparison Compare Potency and Effects of Cocaine and this compound eeg_analysis->comparison behavior_analysis->comparison

Caption: Experimental workflow for comparing the convulsant effects of cocaine and this compound.

Signaling Pathways

The precise signaling pathways for this compound-induced convulsions are not well-elucidated in the available literature. However, it is known to interact with monoamine transporters, albeit with lower potency than cocaine, and may act as a competitive inhibitor of sodium channels.[3]

The mechanisms of cocaine-induced seizures are more extensively studied and are believed to involve the modulation of several neurotransmitter systems.

G cluster_cocaine Cocaine-Induced Convulsions cluster_this compound This compound-Induced Convulsions (Hypothesized) cocaine Cocaine dat Dopamine Transporter (DAT) Blockade cocaine->dat sert Serotonin Transporter (SERT) Blockade cocaine->sert gaba GABAergic System Inhibition cocaine->gaba glutamate Glutamatergic System Excitation cocaine->glutamate seizure Seizure Activity dat->seizure ↑ Dopamine sert->seizure ↑ Serotonin gaba->seizure ↓ Inhibition glutamate->seizure ↑ Excitation This compound This compound na_channel Sodium Channel Inhibition? This compound->na_channel monoamine Monoamine Transporter Interaction (less potent) This compound->monoamine unknown Other Unknown Mechanisms This compound->unknown seizure_pseudo Seizure Activity na_channel->seizure_pseudo monoamine->seizure_pseudo unknown->seizure_pseudo

Caption: Signaling pathways in cocaine- and this compound-induced convulsions.

References

Head-to-head comparison of the local anesthetic potency of cocaine and Pseudococaine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the local anesthetic potency of cocaine and its diastereomer, pseudococaine. By examining their interactions with voltage-gated sodium channels, this document aims to furnish researchers and drug development professionals with a clear understanding of their relative efficacy, supported by quantitative data and detailed experimental methodologies.

Executive Summary

This compound, a natural diastereomer of cocaine, exhibits a greater local anesthetic potency than cocaine itself. This increased potency is attributed to a stronger inhibition of voltage-gated sodium channels, the primary mechanism of action for local anesthetics. Experimental data from in-vitro assays measuring sodium channel inhibition demonstrates the superior efficacy of this compound.

Data Presentation: Quantitative Comparison of Potency

The following table summarizes the inhibitory potency of cocaine and (+)-pseudococaine on voltage-gated sodium channels, as determined by a 22Na+ uptake assay in rat brain membrane homogenates. A lower inhibition constant (Ki) indicates a higher binding affinity and, consequently, greater potency.

CompoundInhibition Constant (Ki) in µMRelative Potency
(+)-Pseudococaine11.0 ± 1.0> Cocaine
Cocaine19.0 ± 2.0< (+)-Pseudococaine

Data sourced from Matthews, J. C., & Collins, A. (1983). Interactions of cocaine and cocaine congeners with sodium channels. Biochemical Pharmacology, 32(3), 455-460.

Signaling Pathway: Mechanism of Local Anesthesia

Both cocaine and this compound exert their local anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby blocking nerve impulse conduction and the sensation of pain.

LocalAnestheticPathway cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Closed->Na_Channel_Open Opens Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Block Blockade of Na+ Influx Na_Channel_Open->Block Allows Na+ influx Na_Channel_Inactive->Na_Channel_Closed Resets Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Closed Triggers opening Local_Anesthetic Cocaine or This compound Local_Anesthetic->Na_Channel_Open Binds to open channel Local_Anesthetic->Block No_AP Inhibition of Action Potential Block->No_AP Prevents depolarization Analgesia Local Anesthesia (Analgesia) No_AP->Analgesia

Mechanism of local anesthetic action via sodium channel blockade.

Experimental Protocols

22Na+ Uptake Assay for Sodium Channel Inhibition

This in-vitro assay quantitatively measures the ability of a compound to inhibit the influx of radioactive sodium (22Na+) into brain membrane vesicles, which is a direct measure of its sodium channel blocking activity.

Methodology:

  • Membrane Preparation: Rat brain cortices are homogenized in a sucrose solution and centrifuged to isolate a crude membrane fraction rich in synaptosomes.

  • Assay Buffer: A buffer containing choline chloride, HEPES, and other salts is prepared to maintain physiological pH and ionic balance.

  • Incubation: The membrane preparation is incubated with veratridine (a sodium channel activator), the test compound (cocaine or this compound at varying concentrations), and 22NaCl.

  • Uptake Measurement: The reaction is initiated by the addition of the membrane suspension and terminated by rapid filtration through glass fiber filters. The amount of 22Na+ retained on the filters, representing uptake into the vesicles, is quantified using a scintillation counter.

  • Data Analysis: The inhibition of veratridine-stimulated 22Na+ uptake by the test compounds is used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity to the sodium channel.

Frog Sciatic Nerve Block Assay (General Protocol)

This classic electrophysiological method assesses the local anesthetic potency of a compound by measuring its ability to block the compound action potential (CAP) in an isolated frog sciatic nerve.

Methodology:

  • Nerve Preparation: A sciatic nerve is dissected from a pithed frog and mounted in a nerve chamber with stimulating and recording electrodes. The nerve is kept moist with Ringer's solution.

  • Stimulation and Recording: The nerve is stimulated with a supramaximal electrical pulse, and the resulting CAP is recorded. The amplitude of the CAP is a measure of the number of conducting nerve fibers.

  • Drug Application: The nerve is exposed to a solution containing the local anesthetic (cocaine or this compound) at a specific concentration.

  • Measurement of Blockade: The CAP is recorded at regular intervals after drug application. The percentage decrease in the CAP amplitude is calculated to determine the degree of nerve block.

  • Dose-Response Curve: The experiment is repeated with a range of drug concentrations to generate a dose-response curve, from which the Minimum Effective Concentration (MEC) or the concentration required to produce a 50% block (IC50) can be determined.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Nerve_Dissection Dissect Frog Sciatic Nerve Mounting Mount Nerve in Chamber Nerve_Dissection->Mounting Stimulation Supramaximal Electrical Stimulation Mounting->Stimulation Recording_Control Record Control Compound Action Potential (CAP) Stimulation->Recording_Control Recording_Test Record CAP at Intervals Stimulation->Recording_Test Drug_Application Apply Cocaine or this compound (Varying Concentrations) Recording_Control->Drug_Application Drug_Application->Recording_Test Measure_Amplitude Measure CAP Amplitude Recording_Test->Measure_Amplitude Calculate_Block Calculate % Nerve Block Measure_Amplitude->Calculate_Block Dose_Response Generate Dose-Response Curve Calculate_Block->Dose_Response Determine_Potency Determine MEC / IC50 Dose_Response->Determine_Potency

Workflow for the frog sciatic nerve block assay.

Conclusion

The available experimental evidence strongly indicates that this compound is a more potent local anesthetic than cocaine.[1] This is quantitatively supported by its lower inhibition constant for voltage-gated sodium channels. For researchers and professionals in drug development, this highlights the potential for exploring cocaine diastereomers and analogues in the search for novel local anesthetics with improved efficacy. The detailed experimental protocols provided offer a foundation for further comparative studies in this area.

References

Distinguishing Pseudococaine from Cocaine Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit drug cocaine exists as one of four diastereomers, with cocaine being the most prevalent. However, the presence of its isomers, such as pseudococaine, can have implications in forensic analysis and drug metabolism studies. Mass spectrometry (MS) is a powerful tool for the identification of these compounds, but the structural similarity of the isomers presents a significant analytical challenge. This guide provides a detailed comparison of mass spectrometric techniques used to differentiate this compound from other cocaine isomers, supported by experimental data and protocols.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a widely used technique for the analysis of cocaine and its isomers. While all diastereomers exhibit similar fragmentation patterns, careful examination of the relative abundances of key fragment ions allows for their differentiation.

The mass spectra of cocaine and its isomers are characterized by a molecular ion peak at m/z 303 and several common fragment ions. However, the stereochemistry of the carbomethoxy group at C-2 and the benzoyloxy group at C-3 influences the fragmentation pathways, leading to variations in the intensities of specific ions.[1]

Key Differentiating Ions:

The most significant differences in the EI-MS spectra of cocaine isomers are observed in the relative intensities of ion fragments at m/z 94, 96, and 152 .[2]

  • m/z 94 and m/z 96: The relative intensity of the peaks at m/z 94 and m/z 96 is a critical diagnostic tool.

    • For cocaine and pseudoallococaine , the ion at m/z 94 is more abundant than the ion at m/z 96.[2]

    • Conversely, for This compound and allococaine , the ion at m/z 96 is more abundant than the ion at m/z 94.[2]

  • m/z 152: The relative abundance of the ion at m/z 152 also varies significantly among the isomers and can be used as a distinguishing feature.[1]

Comparative Data of Key Ion Ratios
Isomerm/z 94 vs. m/z 96m/z 152:150 RatioOther Distinguishing Features
Cocaine m/z 94 > m/z 96[2]--
This compound m/z 96 > m/z 94[2]Lower m/z 152:150 ratio compared to allococaine[1]Lower relative abundance of ions at m/z 105, 122, 182, 198, and 272, and a higher relative abundance of the molecular ion (m/z 303) compared to allococaine.[1]
Allococaine m/z 96 > m/z 94[1]Higher m/z 152:150 ratio compared to this compound[1]Higher relative abundance of ions at m/z 105, 122, 182, 198, and 272, and a lower relative abundance of the molecular ion (m/z 303) compared to this compound.[1]
Pseudoallococaine m/z 94 > m/z 96[2]-Can be prone to thermal degradation, which may alter ion ratios.[1]

Advanced Mass Spectrometric Techniques

While EI-MS provides valuable information, more advanced techniques can offer enhanced specificity and structural elucidation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) has been employed to further investigate the fragmentation pathways of cocaine isomers.[2][3] By selecting a specific precursor ion (e.g., the molecular ion at m/z 303) and inducing further fragmentation, unique product ion spectra can be generated for each isomer, aiding in their unambiguous identification. Studies using deuterium-labeled derivatives have been instrumental in clarifying these fragmentation mechanisms.[2][3]

Differential Mobility Spectrometry-Tandem Mass Spectrometry (DMS-MS/MS)

Differential mobility spectrometry (DMS), coupled with tandem mass spectrometry, offers a rapid method for the separation and quantitation of cocaine and its metabolites.[4] This technique separates ions based on their different mobilities in an electric field at atmospheric pressure, providing an additional dimension of separation before mass analysis. This can be particularly useful for resolving isomeric compounds.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of cocaine isomers is gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation:

  • Cocaine and its isomers are typically extracted from the sample matrix using a suitable organic solvent.

  • The extract is then concentrated and may be derivatized to improve chromatographic separation and detection.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: Due to the potential for thermal degradation of some isomers, particularly pseudoallococaine, a direct insertion probe or a low-temperature injection technique is recommended to preserve the integrity of the analytes.[1]

  • Oven Program: A temperature gradient is employed to separate the isomers based on their boiling points and interactions with the stationary phase.

MS Conditions:

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or ion trap mass analyzers are commonly used.

  • Data Acquisition: Full scan mode is used to obtain the complete mass spectrum for each isomer.

Visualization of Experimental Workflow and Fragmentation Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_analysis Data Analysis Sample Sample Containing Cocaine Isomers Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) or Direct Insertion Probe-MS Concentration->GC_MS MS_MS Tandem Mass Spectrometry (MS/MS) (Optional) GC_MS->MS_MS Mass_Spectra Acquisition of Mass Spectra MS_MS->Mass_Spectra Ion_Ratio Analysis of Key Ion Ratios (m/z 94, 96, 152) Mass_Spectra->Ion_Ratio Identification Isomer Identification Ion_Ratio->Identification

Caption: Experimental workflow for distinguishing cocaine isomers.

fragmentation_pathways Cocaine Cocaine / this compound (m/z 303) Fragment_182 m/z 182 Cocaine->Fragment_182 - C6H5COO Fragment_152 m/z 152 Fragment_182->Fragment_152 - CH2O Fragment_94_96 m/z 94 and m/z 96 (Key Differentiating Ions) Fragment_182->Fragment_94_96 Fragment_82 m/z 82 Fragment_182->Fragment_82 - C6H5COOH Fragment_152->Fragment_94_96

Caption: Simplified fragmentation of cocaine and this compound.

References

A Comparative Analysis of the Metabolic Pathways of Cocaine and its Diastereomer, Pseudococaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the metabolic pathways of cocaine and its naturally occurring diastereomer, pseudococaine. Understanding the metabolic fate of these compounds is crucial for the development of therapeutic interventions for cocaine abuse and for forensic analysis. This analysis is supported by experimental data and detailed methodologies.

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, primarily through hydrolysis and oxidative pathways, leading to the formation of various metabolites. This compound, a stereoisomer of cocaine, shares a similar chemical structure but exhibits different pharmacological effects. While the metabolism of cocaine has been extensively studied, detailed information on the metabolic pathways of this compound is less abundant. This guide synthesizes the available scientific literature to present a comparative analysis of their metabolic fates.

Data Presentation: A Comparative Overview of Metabolites and Enzymes

The metabolic pathways of cocaine are well-documented, involving several key enzymes that lead to a range of metabolites. For this compound, while direct in-vivo studies are limited, its structural similarity to cocaine suggests analogous metabolic transformations.[1] The primary metabolic reactions for both compounds are expected to be hydrolysis of the ester linkages and N-demethylation.[1][2]

FeatureCocaineThis compoundReference
Primary Metabolic Pathways Hydrolysis, N-demethylation, HydroxylationHydrolysis (inferred), Oxidation (inferred)[1][3]
Major Metabolites Benzoylecgonine (BE), Ecgonine Methyl Ester (EME), NorcocainePseudoecgonine methyl ester (inferred), Pseudobenzoylecgonine (inferred), Northis compound (inferred)[1][3]
Key Enzymes Butyrylcholinesterase (BChE), Human Carboxylesterase-1 (hCE-1), Human Carboxylesterase-2 (hCE-2), Cytochrome P450 3A4 (CYP3A4)Hepatic Carboxylesterases (demonstrated in vitro for (-)-psi-cocaine), Esterases and Cytochrome P450s (inferred)[2][4][5][6]

Metabolic Pathways: A Detailed Comparison

Hydrolysis: The Major Route of Metabolism

For cocaine, approximately 95% of its metabolism occurs via hydrolysis.[5][6] This process involves the cleavage of its two ester linkages, leading to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME).[3] Butyrylcholinesterase (BChE) in the plasma is the principal enzyme responsible for hydrolyzing the benzoyl ester group to form EME.[5][6] Human carboxylesterase-1 (hCE-1), primarily in the liver, hydrolyzes the methyl ester group to produce BE.[4] Human carboxylesterase-2 (hCE-2) can also contribute to the hydrolysis of the benzoyl ester.[4]

Due to the presence of ester linkages similar to cocaine, it is highly probable that this compound also undergoes extensive hydrolytic metabolism.[1] In vitro studies with cultured rat hepatocytes have shown that (-)-psi-cocaine (an enantiomer of this compound) undergoes rapid enzymatic ester cleavage mediated by hepatic carboxylesterases.[2] This suggests that carboxylesterases are likely key enzymes in the hydrolysis of this compound in vivo, leading to the formation of pseudoecgonine methyl ester and pseudobenzoylecgonine.

Oxidative Metabolism: The Role of Cytochrome P450

A smaller fraction of cocaine, around 5%, is metabolized through oxidation by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] The primary oxidative pathway is N-demethylation, catalyzed mainly by CYP3A4, which results in the formation of the pharmacologically active metabolite, norcocaine.[1] Norcocaine can be further oxidized to N-hydroxynorcocaine and norcocaine nitroxide, which are associated with hepatotoxicity.[3]

Given that this compound possesses the same N-methyl group as cocaine, it is plausible that it also serves as a substrate for CYP-mediated N-demethylation, which would lead to the formation of northis compound. However, direct experimental evidence confirming the specific CYP isoforms involved in this compound metabolism is currently lacking.[1]

Experimental Protocols

In Vitro Metabolism Studies with Liver Microsomes

This protocol is a standard method to investigate the in vitro metabolism of a compound and identify the enzymes responsible.

Objective: To determine the metabolites of cocaine and this compound formed by liver microsomal enzymes and to identify the specific cytochrome P450 isoforms involved.

Materials:

  • Human liver microsomes (HLMs)

  • Cocaine and this compound standards

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing liver microsomes, the substrate (cocaine or this compound), and phosphate buffer in microcentrifuge tubes.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for metabolites using a validated LC-MS/MS method.

  • To identify the specific CYP isoforms involved, repeat the incubation with the inclusion of specific chemical inhibitors. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that enzyme.

Quantitative Analysis of Metabolites in Biological Samples by LC-MS/MS

This protocol describes a common and highly sensitive method for the quantification of drugs and their metabolites in biological matrices like blood and urine.[7][8]

Objective: To accurately quantify the concentrations of cocaine, this compound, and their respective metabolites in biological samples.

Materials:

  • Whole blood or urine samples

  • Internal standards (deuterated analogs of the analytes)

  • Reagents for sample pre-treatment (e.g., for acid precipitation or solid-phase extraction)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., formic acid, water, acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw biological samples and add an internal standard.

    • Perform sample pre-treatment to remove proteins and other interfering substances. This can involve protein precipitation with an acid, followed by centrifugation.[7]

    • Further clean up and concentrate the analytes using solid-phase extraction (SPE).[7]

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase HPLC column.

    • Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) to separate the analytes.[7]

  • Mass Spectrometric Detection:

    • Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[7]

    • Establish at least two MRM transitions for each analyte for confident identification and quantification.[7]

  • Quantification:

    • Construct calibration curves using extracted standards over a defined concentration range.[7]

    • Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of cocaine and the inferred pathways for this compound.

Cocaine_Metabolism cluster_cocaine Cocaine Metabolism cluster_hydrolysis_cocaine Hydrolysis cluster_oxidation_cocaine Oxidation Cocaine Cocaine EME Ecgonine Methyl Ester Cocaine->EME BChE, hCE-2 BE Benzoylecgonine Cocaine->BE hCE-1 Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4

Caption: Primary metabolic pathways of cocaine.

Pseudococaine_Metabolism cluster_this compound Inferred this compound Metabolism cluster_hydrolysis_pseudo Hydrolysis (Inferred) cluster_oxidation_pseudo Oxidation (Inferred) This compound This compound PEME Pseudoecgonine Methyl Ester This compound->PEME Esterases (inferred) PBE Pseudobenzoylecgonine This compound->PBE Carboxylesterases (inferred) Northis compound Northis compound This compound->Northis compound CYP450s (inferred)

Caption: Inferred metabolic pathways of this compound.

Conclusion

The metabolic pathways of cocaine are well-characterized, with hydrolysis by esterases and N-demethylation by CYP3A4 being the primary routes of biotransformation. While direct and comprehensive in vivo metabolic data for this compound is scarce, its structural similarity to cocaine strongly suggests that it undergoes analogous metabolic transformations, including hydrolysis and N-demethylation. In vitro evidence supports the rapid hydrolysis of a this compound enantiomer by hepatic carboxylesterases.

Further research is warranted to fully elucidate the metabolic profile of this compound, including the specific enzymes involved, the quantitative contribution of each pathway, and the pharmacological activity of its metabolites. A deeper understanding of these comparative metabolic pathways will be invaluable for the development of novel therapeutic strategies for cocaine addiction and for the accurate interpretation of forensic toxicological findings.

References

Inter-Laboratory Comparison of Pseudococaine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for pseudococaine quantification depends on various factors, including required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for these methods based on data reported for cocaine and its metabolites, which are expected to be comparable for this compound.

Table 1: Comparison of Quantitative Performance for Cocaine and its Isomers

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 25 ng/mL[1]3 - 10 ng/mL[1]
Limit of Quantitation (LOQ) 60 ng/mL[1]10 - 30 ng/mL[1]
Linearity Range 15 - 1500 ng/mL[1]10 - 4000 ng/mL[1]
Accuracy Within ±15-20% of the expected value[2]80% to 119%[3][4]
Precision (CV%) Within ±15-20%[2][3]Within ±20%[3]
Sample Preparation Often requires derivatization[1]Typically no derivatization needed[1]
Specificity HighVery High (due to MS/MS)[1]
Matrix Effects Less susceptible[1]More susceptible to ion suppression/enhancement[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results in this compound quantification. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common procedure for extracting this compound from biological matrices such as blood, plasma, or urine.

  • Sample Aliquoting: Take a precise volume of the biological sample (e.g., 1 mL).

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., this compound-d3). The use of a deuterated internal standard is crucial for accurate quantification as it compensates for analyte loss during sample preparation.

  • pH Adjustment: Add a buffer to adjust the sample pH to a basic level (e.g., pH 9.5 with a borate buffer). This facilitates the extraction of the basic this compound molecule into an organic solvent.

  • Extraction: Add an organic solvent (e.g., a mixture of dichloromethane and isopropanol) and vortex thoroughly to ensure efficient extraction.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

  • Derivatization: To improve the chromatographic properties and thermal stability of this compound, a derivatization step is often necessary. This typically involves silylation (e.g., using BSTFA with 1% TMCS).

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation:

    • GC Column: A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to separate this compound from other compounds in the sample. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) is the standard mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification without the need for derivatization.

  • Chromatographic Separation:

    • LC Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for one or more specific product ions after fragmentation in the collision cell. This highly selective process minimizes interferences.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound in a laboratory setting.

G cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleReceipt Sample Receipt & Accessioning InternalStd Internal Standard Addition SampleReceipt->InternalStd SamplePrep Sample Preparation (e.g., LLE) GCMS GC-MS Analysis SamplePrep->GCMS Derivatization & Injection LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS Direct Injection InternalStd->SamplePrep DataProcessing Data Processing & Integration GCMS->DataProcessing LCMSMS->DataProcessing Quantification Quantification & Calibration DataProcessing->Quantification DataReview Data Review & QC Quantification->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: General experimental workflow for this compound quantification.

Comparison of GC-MS and LC-MS/MS for this compound Analysis

This diagram highlights the key comparative aspects of GC-MS and LC-MS/MS for the analysis of this compound.

G cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method This compound This compound Sample Derivatization Derivatization Required This compound->Derivatization NoDerivatization No Derivatization This compound->NoDerivatization Volatility Analyte must be Volatile Derivatization->Volatility MatrixGC Less Prone to Matrix Effects Volatility->MatrixGC SpecificityGC High Specificity MatrixGC->SpecificityGC Polarity Suitable for Polar & Non-Volatile Analytes NoDerivatization->Polarity MatrixLC Susceptible to Matrix Effects Polarity->MatrixLC SpecificityLC Very High Specificity (MRM) MatrixLC->SpecificityLC Sensitivity Generally Higher Sensitivity SpecificityLC->Sensitivity

Caption: Key feature comparison of GC-MS and LC-MS/MS for this compound analysis.

References

Safety Operating Guide

Navigating the Proper Disposal of Pseudococaine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of pseudococaine, a stereoisomer of cocaine and a controlled substance, is governed by stringent federal regulations. For researchers, scientists, and drug development professionals, adherence to these protocols is not merely a matter of laboratory safety but a legal necessity. This document provides a comprehensive, step-by-step guide for the proper management and disposal of this compound, ensuring compliance with the U.S. Drug Enforcement Administration (DEA) and promoting a safe laboratory environment.

Regulatory Framework: A Mandate for Compliance

All facilities and individuals who handle controlled substances like this compound must be registered with the DEA.[1] The disposal of these substances is explicitly regulated under Title 21 Code of Federal Regulations (CFR) Part 1317.[2] It is illegal for unauthorized entities, including institutional Environmental Health & Safety (EHS) departments, to take possession of DEA-regulated substances from a registered researcher's lab.[3] The primary responsibility for proper disposal lies with the DEA registrant.[4]

Requirement Description Applicable DEA Form Citation
Disposal Method Transfer to a DEA-registered "reverse distributor" authorized to handle and destroy controlled substances.DEA Form 222 (for Schedule I & II) or an invoice (for Schedule III-V).[3][5]
On-Site Destruction Destruction on-site requires the presence of a DEA agent or other authorized person. This is less common for research labs.DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[2]
Record Keeping All records of transfer, disposal, and destruction must be meticulously maintained and readily available for inspection.Researcher's controlled substance logs; copies of transfer forms.[3]
Record Retention Disposal records must be kept for a minimum of two years after the final disposition of the substance.N/A[3]
Reporting Spills Breakage or spillage is not considered a "loss." However, any recoverable substance must be disposed of according to regulations. Unintentional destruction should be documented on Form 41.DEA Form 41 (for unintentional destruction).[5]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the compliant disposal of unwanted, expired, or surplus this compound.

1. Secure and Document the Substance:

  • Ensure all this compound designated for disposal is securely stored in a locked cabinet, segregated from active stock, as required for all controlled substances.[4][5]

  • Precisely document the quantity (in grams or milligrams) of the substance to be disposed of in your controlled substance logbook.

2. Identify and Contact a Reverse Distributor:

  • Researchers must transfer the controlled substance to a DEA-registered "reverse distributor."[3]

  • A list of registered reverse distributors can often be obtained from your institution's Office of Research Compliance or by consulting the DEA Diversion Control Division website.[5]

  • Contact the chosen reverse distributor to inquire about their specific procedures, costs, and scheduling.

3. Prepare for Transfer:

  • The reverse distributor will provide instructions for packaging and shipment.

  • For Schedule I and II substances, the transfer must be documented using a DEA Form 222. For substances in Schedules III-V, an invoice is typically used.[3][5]

  • The registrant must keep copies of all records documenting the transfer and disposal.[5]

4. Finalize Documentation:

  • Once the transfer is complete, make a final entry in your controlled substance logbook, indicating the date, quantity disposed, and method of disposal (i.e., transfer to the specific reverse distributor).

  • File a copy of the DEA Form 222 or transfer invoice with your controlled substance records. These records must be maintained for at least two years.[3]

This compound Disposal Workflow Diagram

Experimental Protocol: Spill Decontamination

In the event of an accidental spill, immediate and proper decontamination is critical to ensure personnel safety and prevent environmental contamination. The primary goal when cleaning a powdered substance is to prevent it from becoming airborne.[6]

Materials:

  • Personal Protective Equipment (PPE): Two pairs of chemotherapy-tested gloves, gown, shoe covers, safety goggles or face shield.[7]

  • Absorbent, plastic-backed pads or towels.[7]

  • Disposable scoop and scraper.[8]

  • Two sealable, 6-mil polyethylene bags, labeled "Hazardous Waste."[7][9]

  • Puncture-resistant container for broken glass.[7]

  • Cleaning solutions: 10% bleach solution, 1% sodium thiosulfate solution (for bleach neutralization), and a mild detergent solution.[7]

Procedure:

  • Secure the Area:

    • Alert all personnel in the immediate vicinity and evacuate non-essential individuals.[10]

    • Post warning signs to limit access to the spill area.[7]

  • Don PPE:

    • Put on all required PPE before approaching the spill.

  • Contain the Spill (Powder):

    • Do not attempt to dry-sweep the powder.

    • Gently cover the spill with absorbent pads or towels dampened with water. This will help prevent the powder from becoming aerosolized.[6][8]

    • For liquid spills, cover with dry absorbent pads.[8]

  • Clean the Area:

    • Working from the outer edge of the spill inward, carefully collect the dampened material using a scoop and scraper.[8]

    • Place all contaminated debris, including pads and gloves, into the first labeled hazardous waste bag.[7]

    • Clean the spill area sequentially with a 10% bleach solution, followed by a 1% sodium thiosulfate solution, and finally with a mild detergent and water.[7] Use fresh towels for each step.

    • Place all used cleaning materials into the waste bag.

  • Dispose of Waste:

    • Seal the inner waste bag.

    • Carefully remove outer gloves and other PPE, placing them into the second hazardous waste bag. Seal the outer bag.[8]

    • Dispose of the waste through your institution's hazardous waste program. Note that this waste is now considered hazardous chemical waste, not a controlled substance for transfer, as it is no longer in its pure form.

  • Final Steps:

    • Remove remaining PPE and perform thorough hand hygiene with soap and water.[8]

    • Document the spill and cleanup procedure in laboratory records. For any recoverable substance that must be disposed of, follow the standard disposal procedure outlined above and document it on DEA Form 41 as an "unintentional destruction."[5]

G cluster_prep Preparation cluster_cleanup Cleanup cluster_post Post-Cleanup prep1 Alert Personnel & Secure Area prep2 Don Full PPE prep1->prep2 cleanup1 Gently cover powder with wetted absorbent pads prep2->cleanup1 cleanup2 Collect debris (outside-in) into waste bag cleanup1->cleanup2 cleanup3 Clean area: Bleach -> Thiosulfate -> Detergent cleanup2->cleanup3 post1 Dispose of waste & used PPE as Hazardous Waste cleanup3->post1 post2 Perform Hand Hygiene post1->post2 post3 Document Spill & Cleanup post2->post3

Logical Flow for Spill Decontamination

References

Standard Operating Procedure: Handling and Disposal of Potent Cocaine Analogs (e.g., Pseudococaine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Pseudococaine" is not a standard chemical nomenclature. This guide pertains to the safe handling of potent psychoactive compounds, specifically diastereomers and analogs of cocaine, within a controlled laboratory environment. All procedures must be conducted in strict accordance with institutional and regulatory guidelines for controlled substances.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of potent cocaine analogs. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Potent cocaine analogs are classified as highly hazardous compounds. Primary risks include high acute toxicity, potential for addiction, and severe physiological effects upon exposure through inhalation, ingestion, or dermal absorption. A thorough risk assessment must be completed and approved before any work commences.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling potent cocaine analogs.

Task Glove Type Eye Protection Respiratory Protection Protective Clothing
Handling Solids (weighing, aliquoting) Double-gloved with nitrile or neoprene glovesChemical splash goggles and face shieldNIOSH-approved N100 or P100 respiratorDisposable lab coat, closed-toe shoes
Handling Solutions Double-gloved with nitrile or neoprene glovesChemical splash gogglesIn a certified chemical fume hoodLab coat, closed-toe shoes
Spill Cleanup Heavy-duty nitrile or neoprene glovesChemical splash goggles and face shieldNIOSH-approved N100 or P100 respirator with organic vapor cartridgeDisposable coveralls, shoe covers

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is mandatory to ensure safety and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Controlled Area gather_ppe Assemble and Don PPE prep_area->gather_ppe gather_mats Gather Materials and Reagents gather_ppe->gather_mats weigh Weigh Compound in Ventilated Balance Enclosure gather_mats->weigh Proceed to Handling dissolve Dissolve/Dilute in Fume Hood weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe G cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated PPE) solid_container Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_waste Liquid Waste (solvents, reaction mixtures) liquid_container Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudococaine
Reactant of Route 2
Reactant of Route 2
Pseudococaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.